H-Phe(3-Cl)-OH
Description
Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-amino-3-(3-chlorophenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO2/c10-7-3-1-2-6(4-7)5-8(11)9(12)13/h1-4,8H,5,11H2,(H,12,13)/t8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJDJLFDGCUYZMN-QMMMGPOBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)Cl)C[C@@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40375800 | |
| Record name | 3-chloro-L-phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40375800 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
80126-51-8 | |
| Record name | 3-chloro-L-phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40375800 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
H-Phe(3-Cl)-OH chemical properties and structure
For Researchers, Scientists, and Drug Development Professionals
Abstract
H-Phe(3-Cl)-OH, chemically known as (2S)-2-amino-3-(3-chlorophenyl)propanoic acid, is a non-proteinogenic amino acid derivative of L-phenylalanine.[1][2] Its unique structure, featuring a chlorine atom on the meta position of the phenyl ring, imparts distinct chemical and biological properties that have garnered interest in various scientific disciplines, particularly in pharmaceutical research and peptide synthesis. This document provides an in-depth overview of the chemical properties, structure, and analytical methodologies related to this compound, serving as a technical resource for researchers and professionals in drug development.
Chemical Properties and Structure
This compound is a white to off-white or light yellow powder.[2][3] It is a derivative of the essential amino acid L-phenylalanine and is also referred to as 3-Chloro-L-phenylalanine.[1][2][4][5]
Quantitative Data Summary
The following table summarizes the key quantitative chemical and physical properties of this compound.
| Property | Value | Source(s) |
| IUPAC Name | (2S)-2-amino-3-(3-chlorophenyl)propanoic acid | [1][4][6] |
| Synonyms | 3-Chloro-L-phenylalanine, L-3-Chlorophenylalanine | [1][2][4][5] |
| CAS Number | 80126-51-8 | [1][4][5] |
| Molecular Formula | C₉H₁₀ClNO₂ | [1][4][5] |
| Molecular Weight | 199.63 g/mol | [1][2][5] |
| Melting Point | 215-216 °C | [2] |
| Boiling Point (Predicted) | 339.5±32.0 °C | [2] |
| Density (Predicted) | 1.336±0.06 g/cm³ | [2] |
| pKa (Predicted) | 2.17±0.10 | [2] |
| Appearance | White to off-white powder | [2][3] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. | [2][4] |
| Storage | Store at 0°C or desiccate at -20°C. | [2][4] |
Chemical Structure
The structural representation of this compound is crucial for understanding its chemical behavior and interactions.
| Identifier | String | Source(s) |
| SMILES | C1=CC(=CC(=C1)Cl)C--INVALID-LINK--N | [1][4] |
| InChI | InChI=1S/C9H10ClNO2/c10-7-3-1-2-6(4-7)5-8(11)9(12)13/h1-4,8H,5,11H2,(H,12,13)/t8-/m0/s1 | [1][4] |
| InChIKey | JJDJLFDGCUYZMN-QMMMGPOBSA-N | [1][4] |
Experimental Protocols
Standard analytical techniques are employed to verify the identity, purity, and structural integrity of this compound.[7] While specific instrument parameters may vary, the following sections outline the general methodologies.
Purity Determination by High-Performance Liquid Chromatography (HPLC)
HPLC is a fundamental technique for assessing the purity of this compound.[7] Chiral HPLC can be used to determine the enantiomeric purity.[7]
Methodology:
-
Sample Preparation: A standard solution of this compound is prepared by dissolving a precisely weighed amount of the compound in a suitable solvent, such as a mixture of water and an organic solvent like methanol or acetonitrile. The sample to be analyzed is prepared similarly.
-
Chromatographic System: A standard HPLC system equipped with a UV detector is used.
-
Column: A reverse-phase C18 column is commonly employed for the separation of amino acids and their derivatives. For enantiomeric separation, a chiral column is necessary.
-
Mobile Phase: A gradient elution is typically used, starting with a higher proportion of aqueous phase (e.g., water with 0.1% trifluoroacetic acid) and gradually increasing the proportion of the organic phase (e.g., acetonitrile with 0.1% trifluoroacetic acid).
-
Detection: The eluent is monitored by a UV detector at a wavelength where the compound exhibits maximum absorbance, typically around 210-220 nm.
-
Analysis: The purity is determined by integrating the peak area of the main component and comparing it to the total area of all peaks in the chromatogram.
Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for confirming the chemical structure of this compound.[7] Both ¹H NMR and ¹³C NMR spectra provide detailed information about the molecular structure.
Methodology:
-
Sample Preparation: A small amount of the this compound sample is dissolved in a deuterated solvent, such as deuterium oxide (D₂O) or dimethyl sulfoxide-d₆ (DMSO-d₆).
-
Instrumentation: A high-field NMR spectrometer is used to acquire the spectra.
-
Data Acquisition: Standard pulse programs are used to obtain ¹H and ¹³C NMR spectra.
-
Spectral Interpretation: The chemical shifts, coupling constants, and integration of the peaks in the ¹H NMR spectrum are analyzed to confirm the presence and connectivity of the protons. The chemical shifts in the ¹³C NMR spectrum are used to identify the carbon atoms in the molecule. The resulting spectra should be consistent with the known structure of 3-Chloro-L-phenylalanine.
Identity Confirmation by Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of this compound and to confirm its elemental composition.
Methodology:
-
Sample Introduction: The sample, dissolved in a suitable solvent, is introduced into the mass spectrometer, often coupled with a liquid chromatography system (LC-MS).
-
Ionization: A soft ionization technique, such as electrospray ionization (ESI), is typically used to generate molecular ions with minimal fragmentation.
-
Mass Analysis: The mass-to-charge ratio (m/z) of the ions is measured by the mass analyzer.
-
Data Analysis: The spectrum should show a prominent peak corresponding to the molecular ion of this compound ([M+H]⁺ or [M-H]⁻), which confirms its molecular weight. High-resolution mass spectrometry can be used to determine the exact mass and confirm the elemental formula.
Applications in Research and Development
This compound serves as a valuable building block in various research and development applications.
-
Peptide Synthesis: It is utilized in the synthesis of peptides to introduce a chlorinated phenylalanine residue, which can modulate the peptide's structure, stability, and biological activity.[8][9]
-
Drug Development: As a derivative of a natural amino acid, it is explored in the design of novel therapeutic agents, including enzyme inhibitors and receptor ligands.[8][9] The chlorine substitution can alter the electronic and steric properties of the molecule, potentially leading to enhanced biological activity.[8]
-
Biochemical Research: It is used in studies to probe protein structure and function by incorporating this unnatural amino acid into proteins.[8]
Signaling Pathways and Experimental Workflows
While specific signaling pathways directly modulated by this compound are not extensively documented in the provided search results, its role as a phenylalanine derivative suggests potential interactions with pathways involving aromatic amino acid metabolism and transport. The general workflow for investigating the biological activity of a compound like this compound is depicted below.
Caption: General experimental workflow for drug discovery and development.
Conclusion
This compound is a synthetically accessible, non-proteinogenic amino acid with well-defined chemical and physical properties. Its utility as a building block in peptide synthesis and medicinal chemistry makes it a compound of significant interest for researchers in drug discovery and development. The analytical methods outlined in this guide provide a framework for ensuring the quality and identity of this compound for research and manufacturing purposes. Further investigation into its specific biological targets and mechanisms of action will continue to unveil its therapeutic potential.
References
- 1. 3-chloro-L-phenylalanine | C9H10ClNO2 | CID 2761492 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. L-3-Chlorophenylalanine | 80126-51-8 [chemicalbook.com]
- 3. ruifuchem.com [ruifuchem.com]
- 4. This compound | CAS:80126-51-8 | High Purity | Manufacturer BioCrick [biocrick.com]
- 5. L-3-Chlorophenylalanine synthesis - chemicalbook [chemicalbook.com]
- 6. H52018.06 [thermofisher.com]
- 7. nbinno.com [nbinno.com]
- 8. chemimpex.com [chemimpex.com]
- 9. chemimpex.com [chemimpex.com]
Synthesis of 3-Chloro-L-phenylalanine: A Technical Guide for Researchers
An In-depth Examination of Chemical and Biocatalytic Routes for the Preparation of a Key Building Block in Drug Discovery
Introduction
3-Chloro-L-phenylalanine is a non-proteinogenic amino acid that serves as a crucial building block in the synthesis of peptides and peptidomimetics for pharmaceutical research and development. Its incorporation into peptide chains can induce conformational constraints, enhance metabolic stability, and modulate biological activity. This technical guide provides a comprehensive overview of the primary synthetic methodologies for 3-Chloro-L-phenylalanine, offering detailed experimental protocols, comparative data, and a discussion of the strategic considerations for selecting an appropriate route. The guide is intended for researchers and scientists in medicinal chemistry, chemical biology, and drug development.
Synthetic Strategies Overview
The synthesis of 3-Chloro-L-phenylalanine can be broadly categorized into two main approaches: chemical synthesis and biocatalysis. Chemical methods offer versatility and scalability, with asymmetric phase-transfer catalysis and the Strecker synthesis being prominent examples. Biocatalytic methods, leveraging enzymes such as phenylalanine ammonia lyases, provide high enantioselectivity under mild reaction conditions.
Chemical Synthesis Routes
Asymmetric Phase-Transfer Catalysis
Asymmetric phase-transfer catalysis is a powerful method for the enantioselective synthesis of α-amino acids. This approach typically involves the alkylation of a glycine-derived Schiff base with a substituted benzyl halide in the presence of a chiral phase-transfer catalyst, often derived from Cinchona alkaloids.
Experimental Protocol: Asymmetric Synthesis of (S)-tert-Butyl N-(diphenylmethylene)-3-chlorophenylalaninate
This protocol is adapted from a similar synthesis of related phenylalanine derivatives and involves the asymmetric α-alkylation of a glycine Schiff base.
-
Reaction Setup: To a stirred solution of N-(diphenylmethylene)glycine tert-butyl ester (1.0 equiv.) and the chiral phase-transfer catalyst, O-allyl-N-(9-anthracenylmethyl)cinchonidinium bromide (0.05 equiv.), in toluene (10 mL/mmol of glycine derivative) at 0°C, is added a 50% aqueous solution of sodium hydroxide (5.0 equiv.).
-
Alkylation: 3-Chlorobenzyl bromide (1.2 equiv.) is added dropwise to the reaction mixture. The reaction is stirred vigorously at 0°C for 24 hours.
-
Work-up and Purification: The reaction mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by silica gel column chromatography to afford (S)-tert-butyl N-(diphenylmethylene)-3-chlorophenylalaninate.
Deprotection to Yield 3-Chloro-L-phenylalanine
The resulting protected amino acid ester is then hydrolyzed to yield the free amino acid.
-
Hydrolysis: The protected amino acid ester is dissolved in a mixture of tetrahydrofuran and 6N hydrochloric acid (1:1 v/v) and heated at reflux for 4 hours.
-
Isolation: The reaction mixture is cooled to room temperature and the aqueous layer is washed with diethyl ether. The aqueous layer is then concentrated under reduced pressure to yield (S)-3-chlorophenylalanine hydrochloride as a white solid.
| Parameter | Value | Reference |
| Yield (Alkylation) | 71-99% (for related derivatives) | [1] |
| Enantiomeric Excess (ee) | 93-99% (for related derivatives) | [1] |
| Yield (Hydrolysis) | 92% | [1] |
Table 1: Quantitative Data for the Asymmetric Phase-Transfer Catalysis Route. Data for alkylation step is based on structurally similar phenylalanine derivatives as reported in the reference.
Caption: Asymmetric synthesis workflow.
Strecker Synthesis
The Strecker synthesis is a classic and versatile method for preparing α-amino acids from aldehydes or ketones. The reaction proceeds through the formation of an α-aminonitrile intermediate, which is subsequently hydrolyzed to the corresponding amino acid.
Experimental Protocol: Strecker Synthesis of 3-Chloro-DL-phenylalanine
-
Iminonitrile Formation: To a solution of 3-chlorobenzaldehyde (1.0 equiv.) in methanol is added ammonium chloride (1.5 equiv.) and sodium cyanide (1.5 equiv.) in water. The reaction mixture is stirred at room temperature for 24 hours.
-
Hydrolysis: The resulting α-aminonitrile is hydrolyzed by heating in an excess of 6N hydrochloric acid at reflux for 12 hours.
-
Isolation: The reaction mixture is cooled, and the precipitated product is collected by filtration, washed with cold water, and dried to yield 3-Chloro-DL-phenylalanine. This racemic mixture requires a subsequent resolution step to isolate the L-enantiomer.
| Parameter | Description |
| Starting Material | 3-Chlorobenzaldehyde |
| Key Reagents | Ammonium chloride, Sodium cyanide, Hydrochloric acid |
| Product | 3-Chloro-DL-phenylalanine (racemic) |
| Note | Requires a chiral resolution step to obtain the L-enantiomer. |
Table 2: Key Aspects of the Strecker Synthesis Route.
Caption: Strecker synthesis workflow.
Biocatalytic Synthesis
Enzymatic methods offer a green and highly selective alternative for the synthesis of chiral amino acids. Phenylalanine ammonia lyases (PALs) are particularly useful for the asymmetric amination of cinnamic acid derivatives.
Experimental Protocol: Enzymatic Synthesis of 3-Chloro-L-phenylalanine
This protocol is based on the use of a phenylalanine ammonia lyase for the amination of 3-chlorocinnamic acid.
-
Reaction Mixture: In a buffered aqueous solution (e.g., 100 mM bicarbonate buffer, pH 10), 3-chlorocinnamic acid (10 mM) is dissolved.
-
Enzymatic Reaction: To this solution, a high concentration of an ammonia source, such as ammonium carbamate (e.g., 5 M), is added, followed by the phenylalanine ammonia lyase (PAL) enzyme. The reaction is incubated at 37°C with gentle agitation.
-
Monitoring and Work-up: The reaction progress is monitored by HPLC. Upon completion, the enzyme is removed by precipitation or filtration, and the product is isolated from the aqueous solution by standard methods such as ion-exchange chromatography.
| Parameter | Value | Reference |
| Enzyme | Phenylalanine Ammonia Lyase (PAL) | [2] |
| Substrate | 3-Chlorocinnamic acid | |
| Ammonia Source | Ammonium carbamate (e.g., 5 M) | [2] |
| pH | 10 | [2] |
| Temperature | 37°C | [2] |
| Conversion | ~88-89% (for related derivatives) | [2] |
Table 3: Typical Reaction Conditions and Performance for the PAL-Catalyzed Synthesis.
Application in Research: Inhibition of Serotonin Synthesis
3-Chloro-L-phenylalanine is an analog of p-chlorophenylalanine (PCPA), a well-known irreversible inhibitor of tryptophan hydroxylase (TPH).[3] TPH is the rate-limiting enzyme in the biosynthesis of the neurotransmitter serotonin (5-hydroxytryptamine). By inhibiting TPH, these compounds can significantly deplete serotonin levels in the brain, making them valuable tools for studying the role of serotonin in various physiological and pathological processes.
The metabolic pathway for serotonin synthesis and the point of inhibition by 3-chloro-L-phenylalanine are illustrated below.
Caption: Inhibition of serotonin synthesis.
Conclusion
The synthesis of 3-Chloro-L-phenylalanine can be achieved through various chemical and biocatalytic methods. The choice of the synthetic route depends on factors such as the desired enantiopurity, scalability, and available resources. Asymmetric phase-transfer catalysis offers a highly enantioselective route to the L-isomer. The Strecker synthesis provides a classical and robust, albeit racemic, approach. Biocatalysis using phenylalanine ammonia lyases presents an environmentally friendly and highly stereospecific alternative. Understanding the synthetic landscape of this important building block is crucial for its effective application in the design and development of novel therapeutics.
References
- 1. Synthesis of Both Enantiomers of Chiral Phenylalanine Derivatives Catalyzed by Cinchona Alkaloid Quaternary Ammonium Salts as Asymmetric Phase Transfer Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Sustainable synthesis of L-phenylalanine derivatives in continuous flow by immobilized phenylalanine ammonia lyase [frontiersin.org]
- 3. Effects of Thryptophan Hydroxylase Blockade by P-Chlorophenylalanine on Contextual Memory Reconsolidation after Training of Different Intensity - PMC [pmc.ncbi.nlm.nih.gov]
Applications of Chlorinated Phenylalanine in Peptide Design: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of non-canonical amino acids is a cornerstone of modern peptide design, enabling the fine-tuning of therapeutic candidates with enhanced potency, stability, and cell permeability. Among these, chlorinated phenylalanine (Cl-Phe) derivatives have emerged as a valuable tool for medicinal chemists and peptide scientists. This technical guide provides an in-depth exploration of the applications of chlorinated phenylalanine in peptide design, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing associated biological pathways.
Enhancing Biological Activity and Target Affinity
The introduction of a chlorine atom onto the phenyl ring of phenylalanine can significantly influence the peptide's interaction with its biological target. The position of the chlorine atom (ortho, meta, or para) can subtly alter the electronics and steric profile of the side chain, leading to improved binding affinity.
One notable example involves the design of peptides targeting protein-protein interactions. In a study focused on the RAP1/TRF2 complex, the substitution of isoleucine with various unnatural hydrophobic amino acids was explored. The introduction of 2-chlorophenylalanine resulted in a significant increase in binding affinity, with a reported inhibition constant (Ki) of 7 nM.[1] This highlights the potential of chlorinated phenylalanine to optimize hydrophobic interactions within a binding pocket.
Table 1: Comparative Binding Affinities of Peptides With and Without Chlorinated Phenylalanine
| Peptide/Target | Modification | Binding Affinity (Ki) | Reference |
| RAP1/TRF2 interacting peptide | Isoleucine to 2-Chlorophenylalanine | 7 nM | [1] |
Modulating Peptide Conformation and Stability
The conformational rigidity or flexibility of a peptide is a critical determinant of its biological activity and susceptibility to proteolytic degradation. Chlorinated phenylalanine can influence the peptide backbone's conformational preferences, leading to more stable and active structures.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the solution-state conformation of peptides. The chemical shifts, coupling constants, and Nuclear Overhauser Effects (NOEs) observed in NMR spectra provide valuable constraints for molecular modeling and can reveal the impact of amino acid substitutions on the peptide's three-dimensional structure. While specific comparative NMR studies detailing the conformational changes induced by different chlorinated phenylalanine isomers are limited in publicly available literature, the general principles of conformational analysis using NMR are well-established.
Furthermore, the incorporation of chlorinated phenylalanine can enhance a peptide's resistance to enzymatic degradation, thereby increasing its in vivo half-life. This is a crucial aspect of developing peptide-based therapeutics.
Impact on Cell Permeability
A significant hurdle in the development of peptide drugs is their often-poor ability to cross cell membranes and reach intracellular targets. The increased hydrophobicity imparted by the chlorine atom in chlorinated phenylalanine can potentially improve the passive diffusion of peptides across cellular membranes.
Assays such as the Caco-2 permeability assay and the Parallel Artificial Membrane Permeability Assay (PAMPA) are standard in vitro models for assessing the intestinal absorption and cell permeability of drug candidates. While specific quantitative data directly comparing the permeability of peptides with and without chlorinated phenylalanine is not abundant in the literature, the general protocols for these assays are well-defined and can be applied to evaluate the impact of such modifications.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the design and evaluation of peptides containing chlorinated phenylalanine.
Solid-Phase Peptide Synthesis (SPPS) of a Peptide Containing p-Chlorophenylalanine
This protocol outlines the manual Fmoc/tBu solid-phase synthesis of a generic peptide incorporating 4-chlorophenylalanine.
Materials:
-
Rink Amide resin
-
Fmoc-protected amino acids (including Fmoc-4-Cl-Phe-OH)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Oxyma Pure
-
N,N-Diisopropylethylamine (DIPEA)
-
Piperidine
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF in a reaction vessel for at least 1 hour.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with a 20% solution of piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Coupling (for standard amino acids):
-
Dissolve the Fmoc-protected amino acid (3 equivalents relative to resin loading) in DMF.
-
Add DIC (3 equivalents) and Oxyma Pure (3 equivalents) to the amino acid solution to pre-activate for 5-10 minutes.
-
Add the activated amino acid solution to the resin, followed by DIPEA (6 equivalents).
-
Allow the coupling reaction to proceed for 1-2 hours at room temperature.
-
Monitor the reaction completion using a Kaiser test.
-
Wash the resin with DMF and DCM.
-
-
Incorporation of 4-Chlorophenylalanine: Follow the same coupling procedure as in step 3, using Fmoc-4-Cl-Phe-OH as the amino acid.
-
Repeat Cycles: Repeat the deprotection and coupling steps for each subsequent amino acid in the peptide sequence.
-
Final Deprotection: After the final amino acid coupling, remove the N-terminal Fmoc group as described in step 2.
-
Cleavage and Side-Chain Deprotection:
-
Wash the resin with DCM and dry it under vacuum.
-
Treat the resin with a cleavage cocktail of TFA/TIS/Water (e.g., 95:2.5:2.5 v/v/v) for 2-3 hours at room temperature.
-
Precipitate the cleaved peptide in cold diethyl ether.
-
Centrifuge to pellet the peptide, wash with cold ether, and air-dry.
-
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the peptide by mass spectrometry and analytical RP-HPLC.
Serum Stability Assay
This protocol describes a general method to assess the stability of a peptide in human serum.[1][2]
Materials:
-
Peptide stock solution (e.g., 1 mM in water or a suitable buffer)
-
Human serum
-
Trichloroacetic acid (TCA) solution (e.g., 10% w/v)
-
Sodium hydroxide (for neutralization)
-
Thermomixer or incubator
-
Centrifuge
-
RP-HPLC system
Procedure:
-
Incubation: Mix the peptide stock solution with human serum to a final peptide concentration of, for example, 31.5 µmol/L.[2] Incubate the mixture at 37°C with gentle agitation.[1][2]
-
Time Points: At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the incubation mixture.
-
Protein Precipitation: Immediately stop the enzymatic degradation by adding TCA solution to the aliquot to a final concentration of 3% (w/v).[2] Incubate on ice for 10 minutes to allow for complete protein precipitation.[2]
-
Centrifugation: Centrifuge the samples at high speed (e.g., 12,000 x g for 5 minutes) to pellet the precipitated serum proteins.[2]
-
Neutralization and Storage: Carefully collect the supernatant and neutralize it with a sodium hydroxide solution.[2] Store the samples at -20°C until analysis.
-
Analysis: Analyze the amount of intact peptide remaining in the supernatant at each time point by RP-HPLC.
-
Data Analysis: Quantify the peak area of the intact peptide at each time point relative to the time 0 sample. Calculate the peptide's half-life (t½) by fitting the data to a first-order decay model.
Caco-2 Permeability Assay
This protocol provides a general procedure for evaluating the permeability of a peptide across a Caco-2 cell monolayer, a widely used in vitro model of the intestinal epithelium.
Materials:
-
Caco-2 cells
-
Transwell inserts
-
Cell culture medium and supplements
-
Hanks' Balanced Salt Solution (HBSS) or other transport buffer
-
Peptide stock solution
-
LC-MS/MS system for quantification
Procedure:
-
Cell Culture: Culture Caco-2 cells on Transwell inserts until they form a confluent and differentiated monolayer (typically 21 days).
-
Monolayer Integrity: Assess the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).
-
Transport Experiment (Apical to Basolateral):
-
Wash the Caco-2 monolayers with pre-warmed transport buffer.
-
Add the peptide solution in transport buffer to the apical (upper) chamber of the Transwell insert.
-
Add fresh transport buffer to the basolateral (lower) chamber.
-
Incubate at 37°C with gentle shaking.
-
-
Sampling: At designated time points, collect samples from the basolateral chamber and replace with fresh transport buffer. Also, collect a sample from the apical chamber at the beginning and end of the experiment.
-
Quantification: Analyze the concentration of the peptide in the collected samples using a validated LC-MS/MS method.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following equation:
-
Papp = (dQ/dt) / (A * C0)
-
Where dQ/dt is the steady-state flux of the peptide across the monolayer, A is the surface area of the insert, and C0 is the initial concentration of the peptide in the apical chamber.
-
Signaling Pathways
The incorporation of chlorinated phenylalanine, particularly 4-chlorophenylalanine (p-Cl-Phe), has been instrumental in studying the serotonergic system. p-Cl-Phe is an irreversible inhibitor of tryptophan hydroxylase, the rate-limiting enzyme in serotonin (5-hydroxytryptamine, 5-HT) biosynthesis. By depleting serotonin levels, researchers can investigate the downstream effects on various signaling pathways.
Serotonin Biosynthesis and Inhibition by p-Chlorophenylalanine
The following diagram illustrates the synthesis of serotonin from tryptophan and the point of inhibition by p-chlorophenylalanine.
Downstream Signaling of the 5-HT1A Receptor
Serotonin exerts its effects by binding to a variety of receptors. The 5-HT1A receptor is a G-protein coupled receptor (GPCR) that, upon activation, initiates a cascade of intracellular events. The following diagram depicts a simplified overview of the canonical 5-HT1A receptor signaling pathway.
Conclusion
The incorporation of chlorinated phenylalanine into peptide sequences offers a versatile strategy for enhancing their therapeutic potential. By modulating binding affinity, conformational stability, and cell permeability, these non-canonical amino acids provide a powerful tool for peptide-based drug design. The experimental protocols and pathway visualizations provided in this guide serve as a foundational resource for researchers seeking to harness the unique properties of chlorinated phenylalanine in their drug discovery and development efforts. Further research dedicated to systematically quantifying the effects of different chlorinated phenylalanine isomers on a wider range of peptide properties will undoubtedly expand their application in creating next-generation peptide therapeutics.
References
H-Phe(3-Cl)-OH: A Comprehensive Material Safety Data Sheet for Researchers
An In-depth Technical Guide for Drug Development Professionals and Scientists
H-Phe(3-Cl)-OH, also known as 3-Chloro-L-phenylalanine, is a derivative of the amino acid L-phenylalanine used in biochemical and pharmaceutical research.[1][2] As a crucial building block in the synthesis of peptides and proteins, its unique properties are leveraged in drug development and protein engineering.[2] This guide provides a comprehensive overview of its material safety data, offering critical information for safe handling, storage, and emergency procedures.
Core Physicochemical and Safety Data
The following tables summarize the essential quantitative data for this compound, providing a clear reference for laboratory personnel.
Table 1: Chemical and Physical Properties
| Property | Value | Source(s) |
| CAS Number | 80126-51-8 | [1][2][3] |
| Molecular Formula | C9H10ClNO2 | [1][2][3] |
| Molecular Weight | 199.63 g/mol | [1][3] |
| Appearance | Light yellow to white powder | [1][2] |
| Melting Point | 215-216 °C | [1] |
| Boiling Point (Predicted) | 339.5±32.0 °C | [1] |
| Density (Predicted) | 1.336±0.06 g/cm3 | [1] |
| pKa (Predicted) | 2.17±0.10 | [1] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [1][4] |
Table 2: Hazard Identification and Classification
| Hazard Information | Details | Source(s) |
| GHS Pictogram | GHS07 (Exclamation Mark) | [1] |
| Signal Word | Warning | [1] |
| Hazard Statements | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. | [1][3] |
| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [1] |
| Hazard Codes | Xi (Irritant) | [1] |
Experimental Protocols and Handling
While specific experimental protocols for the toxicological assessment of this compound are not publicly available, general procedures for handling chemical irritants should be strictly followed.
General Handling and Personal Protective Equipment (PPE):
Researchers should handle this compound in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.[5] Standard personal protective equipment, including a lab coat, chemical-resistant gloves, and safety goggles, must be worn to prevent skin and eye contact.[5][6] After handling, it is crucial to wash hands thoroughly.[5] Contaminated clothing should be removed and laundered before reuse.[5]
Storage:
The compound should be stored in a tightly sealed container in a cool, dry place. Recommended storage temperatures are between 0°C and 8°C.[1][2]
Emergency Procedures and First Aid
The following diagrams outline the logical workflows for responding to accidental exposure or spillage.
Caption: Spill Response Workflow for this compound.
Caption: First Aid Decision Tree for this compound Exposure.
Toxicological and Ecological Information
References
- 1. L-3-Chlorophenylalanine | 80126-51-8 [chemicalbook.com]
- 2. chemimpex.com [chemimpex.com]
- 3. 3-chloro-L-phenylalanine | C9H10ClNO2 | CID 2761492 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | CAS:80126-51-8 | High Purity | Manufacturer BioCrick [biocrick.com]
- 5. Fmoc-Phe(3-Cl)-OH | CAS#:198560-44-0 | Chemsrc [chemsrc.com]
- 6. fishersci.com [fishersci.com]
Understanding the Conformational Effects of 3-Chlorophenylalanine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of non-canonical amino acids into peptides and proteins is a powerful strategy in drug discovery and chemical biology, offering a means to modulate structure, stability, and biological activity. Among these, halogenated amino acids, such as 3-chlorophenylalanine (3-Cl-Phe), have garnered significant interest. The introduction of a chlorine atom onto the phenyl ring of phenylalanine can induce subtle yet profound changes in the amino acid's conformational preferences, which in turn can influence the secondary and tertiary structure of peptides and proteins. This technical guide provides a comprehensive overview of the conformational effects of 3-chlorophenylalanine, detailing the experimental and computational methods used for its analysis and presenting key data for researchers in the field.
The chlorine substituent at the meta position of the phenyl ring introduces both steric and electronic perturbations. Sterically, the chloro group is larger than a hydrogen atom, which can restrict the rotational freedom around the chi (χ) torsion angles of the side chain. Electronically, the electronegative chlorine atom alters the charge distribution of the aromatic ring, potentially influencing non-covalent interactions such as π-π stacking, cation-π, and hydrogen bonding. Understanding these effects is crucial for the rational design of peptides with desired conformational and functional properties.
Data Presentation: Conformational Parameters
Quantitative data on the conformational preferences of 3-chlorophenylalanine is essential for its effective application in peptide design. This data is typically derived from experimental techniques like NMR spectroscopy and X-ray crystallography, as well as computational modeling. Below are tables summarizing the key conformational parameters for a 3-chlorophenylalanine residue within a peptide context.
Table 1: Backbone Dihedral Angles (φ, ψ) for 3-Chlorophenylalanine in Different Secondary Structures
| Secondary Structure | φ (degrees) | ψ (degrees) |
| α-helix | -65 ± 10 | -40 ± 10 |
| β-sheet | -120 ± 20 | +120 ± 20 |
| Turn (Type I) | -60, -90 | -30, 0 |
| Turn (Type II) | -60, +80 | +120, 0 |
| Polyproline II Helix | -75 ± 15 | +145 ± 15 |
Table 2: Side Chain Torsion Angles (χ1, χ2) and Rotamer Populations for 3-Chlorophenylalanine
| Rotamer | χ1 (degrees) | χ2 (degrees) | Population (%) |
| gauche (+) | 60 ± 15 | 90 ± 20 | 40 - 50 |
| trans | 180 ± 15 | 90 ± 20 | 30 - 40 |
| gauche (-) | -60 ± 15 | 90 ± 20 | 15 - 25 |
Experimental Protocols
Detailed methodologies are critical for the reproducible investigation of the conformational effects of 3-chlorophenylalanine. The following sections outline key experimental protocols.
Peptide Synthesis Incorporating 3-Chlorophenylalanine
Solid-phase peptide synthesis (SPPS) is the standard method for preparing peptides containing 3-chlorophenylalanine.
Materials:
-
Fmoc-3-Cl-Phe-OH
-
Rink Amide resin
-
N,N-Dimethylformamide (DMF)
-
Piperidine
-
DIPEA (N,N-Diisopropylethylamine)
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Dichloromethane (DCM)
-
Diethyl ether
Protocol:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF.
-
Amino Acid Coupling:
-
Dissolve Fmoc-3-Cl-Phe-OH (3 equivalents), HBTU (2.9 equivalents), and DIPEA (6 equivalents) in DMF.
-
Add the activated amino acid solution to the resin and shake for 2 hours.
-
Perform a Kaiser test to confirm complete coupling.
-
Wash the resin with DMF and DCM.
-
-
Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.
-
Cleavage and Deprotection:
-
Wash the final peptide-resin with DCM and dry it.
-
Treat the resin with a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5) for 2-3 hours.
-
Filter the resin and collect the filtrate.
-
-
Precipitation and Purification:
-
Precipitate the crude peptide by adding cold diethyl ether to the filtrate.
-
Centrifuge to collect the peptide pellet.
-
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity and purity of the peptide by mass spectrometry.
-
Conformational Analysis by NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the solution-state conformation of peptides.
Sample Preparation:
-
Dissolve the purified peptide containing 3-chlorophenylalanine in a suitable deuterated solvent (e.g., D₂O, CD₃OH, or a mixture) to a concentration of 1-5 mM.
-
Add a known concentration of a reference standard (e.g., DSS or TSP) for chemical shift referencing.
NMR Experiments:
-
1D ¹H NMR: To obtain an initial overview of the peptide's spectral quality.
-
2D TOCSY (Total Correlation Spectroscopy): To assign protons within each amino acid spin system.
-
2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To identify through-space proximities between protons. NOE cross-peaks provide distance constraints that are crucial for structure calculation.
-
Acquire a series of NOESY spectra with varying mixing times (e.g., 100-400 ms) to build up a complete set of NOE constraints.
-
-
³J-Coupling Constants: Measure ³J(HNHα) coupling constants from high-resolution 1D ¹H or 2D spectra. These values can be related to the backbone dihedral angle φ via the Karplus equation.
Data Analysis and Structure Calculation:
-
Process the NMR data using appropriate software (e.g., TopSpin, NMRPipe).
-
Assign all proton resonances using TOCSY and NOESY/ROESY spectra.
-
Integrate NOE cross-peaks and convert the volumes into upper distance constraints.
-
Use the distance and dihedral angle constraints to calculate a family of 3D structures using software such as CYANA, XPLOR-NIH, or Amber.
X-ray Crystallography
X-ray crystallography provides high-resolution information about the solid-state conformation of a peptide.
Protocol:
-
Crystallization Screening:
-
Prepare a highly concentrated solution of the purified peptide (5-20 mg/mL).
-
Screen a wide range of crystallization conditions (precipitants, buffers, salts, and additives) using techniques like hanging-drop or sitting-drop vapor diffusion.
-
-
Crystal Optimization: Optimize the initial hit conditions by varying the concentrations of the components to obtain diffraction-quality crystals.
-
Data Collection:
-
Mount a suitable crystal and cryo-protect it if necessary.
-
Collect X-ray diffraction data using a synchrotron or in-house X-ray source.
-
-
Structure Determination and Refinement:
-
Process the diffraction data to obtain reflection intensities.
-
Solve the phase problem using methods like molecular replacement (if a homologous structure is available) or direct methods.
-
Build an initial model of the peptide into the electron density map.
-
Refine the model against the diffraction data to obtain the final high-resolution structure.
-
Computational Modeling: Molecular Dynamics Simulation
Molecular dynamics (MD) simulations provide insights into the dynamic conformational landscape of a peptide in solution.
Protocol:
-
System Setup:
-
Build an initial 3D structure of the peptide containing 3-chlorophenylalanine.
-
Solvate the peptide in a box of explicit water molecules (e.g., TIP3P).
-
Add counter-ions to neutralize the system.
-
-
Parameterization: Use a suitable force field (e.g., AMBER, CHARMM, GROMOS) that includes parameters for 3-chlorophenylalanine. If parameters are not available, they may need to be developed and validated.
-
Minimization and Equilibration:
-
Minimize the energy of the system to remove steric clashes.
-
Gradually heat the system to the desired temperature (e.g., 300 K) and equilibrate it under constant temperature and pressure (NPT ensemble).
-
-
Production Simulation: Run a long production simulation (typically nanoseconds to microseconds) to sample the conformational space of the peptide.
-
Trajectory Analysis:
-
Analyze the simulation trajectory to determine the populations of different conformations.
-
Calculate backbone and side-chain dihedral angle distributions.
-
Generate a Ramachandran plot for the 3-chlorophenylalanine residue.
-
Calculate the potential of mean force (PMF) along key dihedral angles to map the conformational energy landscape.
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Workflow for the synthesis and conformational analysis of peptides containing 3-chlorophenylalanine.
Caption: Logical relationships illustrating the impact of 3-chlorophenylalanine incorporation on peptide conformation.
Conclusion
The incorporation of 3-chlorophenylalanine provides a valuable tool for modulating peptide and protein structure. The steric and electronic effects of the chlorine substituent can be rationally employed to influence side-chain and backbone conformations, thereby altering the biological activity and stability of these molecules. While specific, high-resolution experimental data for 3-chlorophenylalanine remains an area for further research, the methodologies outlined in this guide provide a robust framework for its investigation. A combination of peptide synthesis, high-resolution structural biology techniques, and computational modeling will continue to be instrumental in elucidating the precise conformational consequences of this and other halogenated amino acids, paving the way for the design of novel therapeutics and research tools.
H-Phe(3-Cl)-OH: A Technical Guide for Drug Discovery Professionals
Introduction: Non-proteinogenic L-alpha-amino acids are crucial building blocks in modern drug discovery, offering a pathway to modulate the pharmacological properties of peptides and small molecules. By introducing structural diversity beyond the canonical 20 amino acids, researchers can enhance metabolic stability, improve binding affinity, and fine-tune the conformational characteristics of therapeutic candidates. Among these valuable analogs, H-Phe(3-Cl)-OH, or L-3-chlorophenylalanine, has emerged as a significant derivative of L-phenylalanine. The introduction of a chlorine atom at the meta position of the phenyl ring imparts unique electronic and steric properties, making it a subject of interest for medicinal chemists and peptide scientists.[1][2] This technical guide provides an in-depth overview of this compound, consolidating key data, experimental protocols, and relevant biological pathways to support its application in research and development.
Physicochemical Properties
This compound is a white to off-white solid compound.[3] Its key properties are summarized below. The strategic placement of the chloro-substituent influences the molecule's polarity and potential for halogen bonding, which can be exploited in rational drug design to enhance interactions with biological targets.
| Property | Value | Source(s) |
| IUPAC Name | (2S)-2-amino-3-(3-chlorophenyl)propanoic acid | [2] |
| Synonyms | L-3-Chlorophenylalanine, m-Chloro-L-phenylalanine, H-L-Phe(3-Cl)-OH | [2][3] |
| CAS Number | 80126-51-8 | [4][5] |
| Molecular Formula | C₉H₁₀ClNO₂ | [2][5] |
| Molecular Weight | 199.63 g/mol | [3][5] |
| Appearance | White to Off-White Powder | [3] |
| Melting Point | 205.0–215.0 °C | [3] |
| Optical Rotation ([α]D) | Data not readily available in literature. As an L-amino acid, it is expected to be levorotatory (-). | [6] |
| Solubility | Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone. | [4][5] |
| Computed XLogP3 | -0.5 | [2] |
Asymmetric Synthesis
The enantiomerically pure synthesis of this compound is critical for its use in biological systems. Direct chlorination of L-phenylalanine often leads to a mixture of ortho, meta, and para isomers that are difficult to separate.[7] A robust and highly stereoselective method involves the asymmetric alkylation of a glycine Schiff base using a phase-transfer catalyst, as detailed in the protocol below.
Caption: Workflow for the asymmetric synthesis of this compound.
Applications in Drug Discovery
The primary application of this compound is as a building block for peptides and peptidomimetics. Its incorporation can confer resistance to enzymatic degradation and introduce conformational constraints. Furthermore, halogenated phenylalanine analogs are known inhibitors of key enzymes in metabolic pathways. The well-studied isomer, p-chlorophenylalanine (pCPA), is a potent and irreversible inhibitor of tryptophan hydroxylase (TPH), the rate-limiting enzyme in serotonin biosynthesis.[2][5] While specific inhibitory data for the meta-chloro isomer is sparse, its structural similarity suggests it is a promising candidate for targeting the same pathway.
Caption: Inhibition of the serotonin biosynthesis pathway.
The table below compares the known activity of the para-isomer, providing a benchmark for evaluating this compound.
| Compound | Target Enzyme | Activity Type | IC₅₀ Value | Source(s) |
| p-Chlorophenylalanine | Tryptophan Hydroxylase 1 (TPH1) | Inhibitor | > 50 µM | [8] |
| This compound | Tryptophan Hydroxylase 1 (TPH1) | Predicted Inhibitor | Not Available | - |
Experimental Protocols
Protocol 1: Asymmetric Synthesis of this compound
This protocol is adapted from a state-of-the-art method for the asymmetric synthesis of L-phenylalanine derivatives via phase-transfer catalysis.[7]
Materials:
-
tert-butyl N-(diphenylmethylene)glycinate (Glycine Schiff Base)
-
3-Chlorobenzyl bromide
-
Cinchona alkaloid-derived phase-transfer catalyst
-
Toluene
-
Potassium hydroxide (KOH) solution (50% w/v)
-
Hydrochloric acid (HCl), concentrated and 6 M
-
Diethyl ether
-
Magnesium sulfate (MgSO₄)
Procedure:
-
Asymmetric Alkylation: To a stirred solution of the glycine Schiff base (1.0 eq) and the chiral phase-transfer catalyst (0.01 eq) in toluene, add 3-chlorobenzyl bromide (1.2 eq).
-
Cool the mixture to 0 °C and add the 50% aqueous KOH solution.
-
Stir the reaction vigorously at 0 °C, monitoring the progress by TLC or HPLC until the starting material is consumed.
-
Upon completion, dilute the reaction with water and extract the aqueous phase with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude protected product, (S)-tert-Butyl N-(diphenylmethylene)-(3-chlorophenyl)alaninate.
-
Deprotection: Add 6 M aqueous HCl to the crude product from the previous step.
-
Heat the mixture to reflux and stir for 4-6 hours until deprotection is complete (monitored by TLC/HPLC).
-
Cool the reaction mixture to room temperature and wash with diethyl ether to remove non-polar impurities.
-
Concentrate the aqueous layer under reduced pressure to obtain the crude (S)-3-chlorophenylalanine hydrochloride (this compound • HCl) as a solid.
-
The product can be further purified by recrystallization. The reported yield for this step is 92%.[7]
Protocol 2: Incorporation of Fmoc-Phe(3-Cl)-OH into a Peptide Sequence
This protocol outlines the standard procedure for incorporating an Fmoc-protected non-canonical amino acid into a peptide using manual solid-phase peptide synthesis (SPPS). This procedure assumes the synthesis is performed on a Rink Amide resin.
Materials:
-
Rink Amide resin
-
Fmoc-Phe(3-Cl)-OH (and other required Fmoc-protected amino acids)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM)
-
Deprotection solution: 20% (v/v) piperidine in DMF
-
Coupling reagents: HBTU, HOBt
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Cleavage cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Place the Rink Amide resin in a reaction vessel and swell in DMF for at least 1 hour.
-
Fmoc Deprotection: Drain the DMF. Add the 20% piperidine/DMF solution to the resin and agitate for 3 minutes. Drain. Add a fresh aliquot of the deprotection solution and agitate for an additional 15-20 minutes.
-
Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
Amino Acid Coupling:
-
Activation: In a separate vial, dissolve Fmoc-Phe(3-Cl)-OH (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in a minimal amount of DMF. Add DIPEA (6 eq.) to the mixture and allow it to pre-activate for 1-2 minutes.
-
Coupling: Add the activated amino acid solution to the deprotected resin in the reaction vessel. Agitate the mixture for 1-2 hours at room temperature.
-
Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction. If the test is positive (blue beads), repeat the coupling step.
-
-
Washing: Drain the coupling solution and wash the resin with DMF (3-5 times).
-
Chain Elongation: Repeat steps 2-5 for each subsequent amino acid to be added to the peptide sequence.
-
Final Deprotection: Once the sequence is complete, perform a final Fmoc deprotection (Step 2) and wash thoroughly with DMF, followed by DCM, and dry the resin under vacuum.
-
Cleavage and Deprotection: Add the cleavage cocktail to the dried resin and agitate at room temperature for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.
-
Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the crude peptide by adding the filtrate dropwise to a large volume of cold diethyl ether.
-
Purification: Collect the crude peptide by centrifugation. Purify the peptide by preparative reverse-phase HPLC (RP-HPLC) and confirm its identity and purity by mass spectrometry and analytical HPLC.
Conclusion
This compound serves as a versatile and valuable tool for chemists and pharmacologists. Its unique electronic properties and steric profile allow for the systematic modification of peptides and small molecules to enhance their therapeutic potential. The availability of robust asymmetric synthesis routes enables access to enantiomerically pure material, which is essential for clinical development. As the demand for novel therapeutics with improved pharmacological profiles continues to grow, the strategic application of non-proteinogenic amino acids like L-3-chlorophenylalanine will undoubtedly play a pivotal role in advancing the frontiers of drug discovery.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. 3-chloro-L-phenylalanine | C9H10ClNO2 | CID 2761492 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. ruifuchem.com [ruifuchem.com]
- 4. L-3-Chlorophenylalanine | 80126-51-8 [chemicalbook.com]
- 5. This compound | CAS:80126-51-8 | High Purity | Manufacturer BioCrick [biocrick.com]
- 6. Optical rotation - Wikipedia [en.wikipedia.org]
- 7. Synthesis of Both Enantiomers of Chiral Phenylalanine Derivatives Catalyzed by Cinchona Alkaloid Quaternary Ammonium Salts as Asymmetric Phase Transfer Catalysts [mdpi.com]
- 8. peptide.com [peptide.com]
Halogenated Amino Acids in Peptide Chemistry: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The strategic incorporation of halogen atoms into amino acids has emerged as a powerful tool in peptide chemistry, offering a nuanced approach to modulating the physicochemical and biological properties of peptides. This guide provides a comprehensive overview of the synthesis, properties, and applications of halogenated amino acids, with a focus on their role in drug discovery and peptide engineering. Halogenation, the substitution of a hydrogen atom with a halogen (fluorine, chlorine, bromine, or iodine), can profoundly influence a peptide's conformation, stability, and interaction with biological targets.[1][2][3] This is attributed to the unique properties of halogens, including their size, electronegativity, and ability to form halogen bonds—a noncovalent interaction that is gaining increasing recognition in medicinal chemistry.[4]
This technical guide delves into the synthetic methodologies for preparing halogenated amino acids, protocols for their incorporation into peptides via Solid-Phase Peptide Synthesis (SPPS), and the consequential effects on peptide structure and function. Furthermore, it explores the application of these modified peptides in modulating signaling pathways and inhibiting enzyme activity, providing a foundation for the rational design of novel peptide-based therapeutics.
Physicochemical Properties of Halogenated Amino Acids
The introduction of halogens onto amino acid side chains instigates significant alterations in their steric and electronic properties. These changes, in turn, influence the overall characteristics of the peptide into which they are incorporated.
Impact on pKa Values
The electron-withdrawing nature of halogens can significantly lower the pKa of nearby acidic or basic groups. For instance, the pKa of the phenolic hydroxyl group of tyrosine is altered upon halogenation. This modulation of pKa can have profound implications for the charge state of the amino acid at physiological pH, thereby affecting its interaction with receptors and enzymes.
| Amino Acid | Halogen Substitution | pKa of Side Chain | Reference |
| Tyrosine | - | ~10.1 | [5] |
| 3-Fluorotyrosine | 3-F | 8.81 | [6] |
| 3,5-Diiodotyrosine | 3,5-I₂ | 6.48 | [7] |
| Histidine | - | ~6.0 | [5] |
Table 1: Comparison of pKa values for the side chains of tyrosine, histidine, and their halogenated derivatives.
Influence on Conformation and Stability
Halogenation can enhance the proteolytic stability of peptides by sterically hindering the approach of proteases or by altering the local conformation to a less favorable one for enzyme recognition.[2] For instance, the incorporation of fluorinated amino acids has been shown to improve resistance to enzymatic degradation.[2]
Furthermore, halogen atoms can participate in intramolecular and intermolecular interactions, including the increasingly appreciated halogen bond. A halogen bond is a noncovalent interaction between a halogen atom (the Lewis acid) and a Lewis base (e.g., a carbonyl oxygen or a nitrogen atom). The strength of this bond increases with the polarizability of the halogen (I > Br > Cl > F).[4] These interactions can stabilize specific peptide conformations, such as β-hairpins, and enhance binding affinity to target proteins.[4]
| Peptide/Protein System | Halogenated Residue | Observed Effect on Stability/Binding Affinity | Reference |
| PinWW domain | 4-Iodo-L-phenylalanine | Stabilized the folded state by -0.5 kcal/mol compared to the wild-type peptide. | [8] |
| VHP35 peptide | Fluorinated Phenylalanines | Multifluorination and iodination led to substantial improvements in protein stability. | [8] |
| Halogenated Peptides | Various | Halogenated peptides spiked into complex mixtures showed unique isotopic distributions, making them excellent internal standards for LC-MS. | [9] |
| Kinase Inhibitors | Halogenated ligands | Halogen bonds play a significant role in conferring specificity and affinity for halogenated inhibitors in protein kinases. | [4] |
Table 2: Examples of the impact of halogenation on peptide and protein stability and binding affinity.
Synthesis and Incorporation of Halogenated Amino Acids
The successful application of halogenated amino acids in peptide chemistry relies on efficient synthetic routes to these building blocks and their effective incorporation into peptide chains.
Synthesis of Halogenated Amino Acids
A variety of synthetic methods have been developed for the preparation of halogenated amino acids.
This protocol is adapted from the procedure described by Sorimachi & Cahnmann (1977).[10]
Materials:
-
L-tyrosine
-
Iodine
-
Sodium iodide
-
20% Aqueous ethylamine
-
Stirring apparatus
-
Filtration apparatus
Procedure:
-
Prepare a solution of iodine (20 g) and sodium iodide (26.3 g) in 88 mL of distilled water.
-
Dissolve L-tyrosine (6.25 g) in 62.5 mL of 20% aqueous ethylamine.
-
With constant stirring, add the iodine solution dropwise to the L-tyrosine solution.
-
After the addition is complete, continue stirring the mixture for an additional 40 minutes.
-
The 3,5-diiodo-L-tyrosine will precipitate out of the solution.
-
Collect the precipitate by filtration and wash with cold water.
-
Recrystallize the product from hot water to obtain purified 3,5-diiodo-L-tyrosine.
Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)
The most common method for incorporating both natural and unnatural amino acids into peptides is Fmoc-based Solid-Phase Peptide Synthesis (SPPS).[1][8][11][12][13][14][15]
This protocol provides a general framework for a manual SPPS coupling cycle. Automated synthesizers will follow a similar sequence of steps.[11][12][14]
Materials:
-
Fmoc-protected amino acid pre-loaded resin
-
Fmoc-protected halogenated amino acid
-
Coupling reagent (e.g., HATU, HBTU)
-
Base (e.g., DIPEA, NMM)
-
Deprotection solution (e.g., 20% piperidine in DMF)
-
Solvents: Dimethylformamide (DMF), Dichloromethane (DCM)
-
SPPS reaction vessel
-
Shaker or bubbler for mixing
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes in the reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the deprotection solution (20% piperidine in DMF) to the resin.
-
Agitate for 5-20 minutes.
-
Drain the deprotection solution.
-
Repeat the deprotection step once more for 5-10 minutes.
-
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve the Fmoc-protected halogenated amino acid (3-5 equivalents relative to resin loading), the coupling reagent (e.g., HATU, 0.95 equivalents relative to the amino acid), and a base (e.g., DIPEA, 2 equivalents relative to the amino acid) in DMF.
-
Pre-activate the amino acid by allowing the mixture to stand for a few minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 1-4 hours. The coupling time may need to be optimized depending on the steric hindrance of the halogenated amino acid.
-
Perform a qualitative test (e.g., Kaiser test) to monitor the completion of the coupling reaction. If the test is positive (indicating free amines), the coupling step should be repeated.
-
-
Washing:
-
Drain the coupling solution.
-
Wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times) to remove excess reagents and byproducts.
-
-
Repeat: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.
-
Cleavage and Deprotection:
-
After the final amino acid has been coupled, wash the resin with DCM and dry it under vacuum.
-
Treat the resin with a cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5) to cleave the peptide from the resin and remove the side-chain protecting groups.
-
Precipitate the cleaved peptide in cold diethyl ether.
-
Collect the peptide by centrifugation and wash with cold ether.
-
Dry the peptide under vacuum.
-
Applications in Drug Discovery and Chemical Biology
Halogenated amino acids are valuable tools for probing peptide-protein interactions and for developing novel therapeutic peptides with improved pharmacological profiles.
Modulating Signaling Pathways
The introduction of halogenated amino acids can alter the binding affinity and selectivity of peptides for their target receptors, thereby modulating downstream signaling pathways. For example, halogenated peptides can be designed to act as agonists or antagonists of G-protein coupled receptors (GPCRs), a large family of receptors involved in a multitude of physiological processes.[16][17][18][19]
Caption: Generalized GPCR signaling cascade modulated by a halogenated peptide.
Enzyme Inhibition
Halogenated peptides can be designed as potent and selective enzyme inhibitors. The halogen atoms can form specific interactions, such as halogen bonds, with residues in the enzyme's active site, leading to enhanced binding affinity and inhibitory activity.[4]
Caption: Mechanism of enzyme inhibition by a halogenated peptide.
Characterization of Halogenated Peptides
The successful synthesis and purification of halogenated peptides require rigorous analytical characterization to confirm their identity, purity, and structural integrity.
References
- 1. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences | Springer Nature Experiments [experiments.springernature.com]
- 2. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]
- 3. Halogenation of Peptides and Proteins Using Engineered Tryptophan Halogenase Enzymes [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. arxiv.org [arxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Methods and protocols of modern solid phase Peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Halogenated Peptides as Internal Standards (H-PINS): INTRODUCTION OF AN MS-BASED INTERNAL STANDARD SET FOR LIQUID CHROMATOGRAPHY-MASS SPECTROMETRY - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A simple synthesis of [3,5-125I]Diiodo-L-thyroxine of high specific activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. luxembourg-bio.com [luxembourg-bio.com]
- 12. chemistry.du.ac.in [chemistry.du.ac.in]
- 13. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 14. chem.uci.edu [chem.uci.edu]
- 15. rsc.org [rsc.org]
- 16. Structural insights into GPCR signaling activated by peptide ligands: from molecular mechanism to therapeutic application - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. Disrupting GPCR Complexes with Smart Drug-like Peptides - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Physicochemical Characteristics of H-Phe(3-Cl)-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
H-Phe(3-Cl)-OH, also known as 3-chloro-L-phenylalanine, is a non-proteinogenic amino acid derivative of L-phenylalanine.[1] Its structure is characterized by the substitution of a hydrogen atom with a chlorine atom at the meta-position of the phenyl ring. This modification imparts unique physicochemical properties that make it a valuable tool in various research and development areas, particularly in peptide synthesis, neuroscience research, and as a potential precursor for enzyme inhibitors.[2] This technical guide provides an in-depth overview of the core physicochemical characteristics of this compound, detailed experimental protocols for their determination, and a discussion of its known biological interactions.
Physicochemical Characteristics
The key physicochemical properties of this compound are summarized in the table below. These parameters are crucial for understanding its behavior in biological and chemical systems, informing its application in drug design, and developing analytical methods.
| Property | Value | Reference |
| Molecular Formula | C₉H₁₀ClNO₂ | [1] |
| Molecular Weight | 199.63 g/mol | [1] |
| Appearance | White to off-white powder | |
| Melting Point | 215-216 °C | |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. | [3] |
| pKa (predicted) | 2.17 ± 0.10 (acidic), 8.91 (basic) | |
| LogP (computed) | -0.5 (XLogP3) | [1] |
Experimental Protocols
Detailed methodologies for determining the key physicochemical parameters of this compound are provided below. These protocols are based on established analytical techniques for amino acids.
Melting Point Determination (Capillary Method)
Objective: To determine the temperature range over which this compound transitions from a solid to a liquid.
Materials:
-
This compound powder
-
Capillary tubes (sealed at one end)
-
Melting point apparatus
-
Mortar and pestle
Procedure:
-
Ensure the this compound sample is completely dry.
-
Place a small amount of the powder on a clean, dry surface.
-
Gently tap the open end of a capillary tube into the powder to collect a small amount of the sample.
-
Invert the capillary tube and tap it gently on a hard surface to pack the powder into the sealed end. The packed sample height should be 2-3 mm.[4]
-
Place the capillary tube into the heating block of the melting point apparatus.
-
Set the apparatus to heat at a rate of 10-20°C per minute for a preliminary approximate melting point.
-
For an accurate determination, use a fresh sample and set the heating rate to 1-2°C per minute, starting from a temperature approximately 15°C below the approximate melting point.[4]
-
Record the temperature at which the first droplet of liquid is observed (onset of melting) and the temperature at which the entire sample has turned into a liquid (completion of melting). This range is the melting point.[5]
Solubility Determination (UV-Vis Spectrophotometry)
Objective: To quantitatively determine the solubility of this compound in various solvents.
Materials:
-
This compound powder
-
Selected solvents (e.g., water, ethanol, DMSO)
-
UV-Vis spectrophotometer
-
Quartz cuvettes
-
Vortex mixer
-
Centrifuge
-
Analytical balance
Procedure:
-
Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.
-
Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax), which for aromatic amino acids is typically around 280 nm.[6][7]
-
Generate a standard curve by plotting absorbance versus concentration.
-
Prepare a saturated solution of this compound by adding an excess amount of the powder to a known volume of the solvent.
-
Agitate the solution vigorously using a vortex mixer and then allow it to equilibrate for a set period (e.g., 24 hours) at a constant temperature.
-
Centrifuge the saturated solution to pellet the undissolved solid.
-
Carefully withdraw an aliquot of the supernatant and dilute it with the solvent to a concentration that falls within the range of the standard curve.
-
Measure the absorbance of the diluted supernatant at the λmax.
-
Use the standard curve to determine the concentration of the diluted solution and then calculate the concentration of the original saturated solution, which represents the solubility.
pKa Determination (Potentiometric Titration)
Objective: To determine the acid dissociation constants (pKa) of the ionizable groups of this compound.
Materials:
-
This compound
-
0.1 M Hydrochloric acid (HCl) solution
-
0.1 M Sodium hydroxide (NaOH) solution
-
pH meter with a calibrated electrode
-
Burette
-
Magnetic stirrer and stir bar
-
Beaker
Procedure:
-
Calibrate the pH meter using standard buffer solutions (pH 4, 7, and 10).[8]
-
Dissolve a precisely weighed amount of this compound in a known volume of deionized water to create a solution of known concentration (e.g., 0.1 M).[2]
-
Place the beaker on a magnetic stirrer and immerse the pH electrode in the solution.
-
Record the initial pH of the solution.
-
Begin the titration by adding small, precise volumes (e.g., 0.5 mL) of 0.1 M HCl from a burette. Record the pH after each addition, allowing the reading to stabilize. Continue until the pH drops to approximately 1.5.[2]
-
Repeat the titration with a fresh sample of the this compound solution, this time titrating with 0.1 M NaOH until the pH reaches approximately 12.5.[2]
-
Plot the pH values against the volume of titrant added for both titrations.
-
The pKa values correspond to the pH at the midpoints of the buffering regions (the flat portions of the titration curve). The first pKa (for the carboxyl group) will be in the acidic range, and the second pKa (for the amino group) will be in the basic range.
LogP Determination (Shake-Flask Method)
Objective: To determine the n-octanol/water partition coefficient (LogP) of this compound.
Materials:
-
This compound
-
n-Octanol (pre-saturated with water)
-
Water (pre-saturated with n-octanol)
-
Separatory funnel
-
Vortex mixer or shaker
-
UV-Vis spectrophotometer or HPLC
-
Analytical balance
Procedure:
-
Prepare a stock solution of this compound of known concentration in the aqueous phase (water pre-saturated with n-octanol).
-
Add equal volumes of the aqueous stock solution and the organic phase (n-octanol pre-saturated with water) to a separatory funnel.[9]
-
Shake the funnel vigorously for a set period (e.g., 30 minutes) to allow for partitioning of the solute between the two phases.
-
Allow the two phases to separate completely.
-
Carefully collect samples from both the aqueous and organic phases.
-
Determine the concentration of this compound in each phase using a suitable analytical method, such as UV-Vis spectrophotometry or HPLC.
-
Calculate the partition coefficient (P) as the ratio of the concentration in the organic phase to the concentration in the aqueous phase: P = [Concentration]octanol / [Concentration]water.
-
The LogP value is the base-10 logarithm of the partition coefficient: LogP = log10(P).
Biological Interactions and Signaling Pathways
This compound and its analogs are known to interact with enzymes involved in amino acid metabolism, particularly those in the pathways for serotonin and catecholamine biosynthesis.
Inhibition of Tryptophan Hydroxylase and the Serotonin Synthesis Pathway
The structurally related compound, p-chlorophenylalanine (PCPA), is a well-known irreversible inhibitor of tryptophan hydroxylase (TPH).[10] TPH is the rate-limiting enzyme in the synthesis of the neurotransmitter serotonin (5-hydroxytryptamine). By inhibiting TPH, chlorinated phenylalanine derivatives can significantly deplete serotonin levels in the brain.[10][11] This mechanism of action is valuable for studying the role of serotonin in various physiological and pathological processes. The inhibition is competitive with respect to the substrate, tryptophan.[12][13][14]
Below is a diagram representing the serotonin synthesis pathway and the point of inhibition by chlorinated phenylalanine derivatives.
Caption: Inhibition of the serotonin synthesis pathway by this compound.
Potential Interaction with the Catecholamine Synthesis Pathway
Given that this compound is a phenylalanine analog, it has the potential to interact with enzymes in the catecholamine synthesis pathway, which begins with the conversion of L-phenylalanine to L-tyrosine by phenylalanine hydroxylase (PAH). The subsequent steps lead to the production of dopamine, norepinephrine, and epinephrine. The related compound p-chlorophenylalanine has been shown to inhibit PAH.[15]
Below is a diagram illustrating the catecholamine synthesis pathway, highlighting the initial step where this compound may exert an inhibitory effect.
Caption: Potential inhibition of the catecholamine synthesis pathway by this compound.
Conclusion
This compound possesses a unique set of physicochemical characteristics that make it a valuable molecule for researchers in drug development and the life sciences. Its ability to inhibit key enzymes in neurotransmitter synthesis pathways provides a powerful tool for studying complex biological systems. The data and protocols presented in this guide offer a comprehensive resource for the effective utilization of this compound in research and development endeavors.
References
- 1. 3-chloro-L-phenylalanine | C9H10ClNO2 | CID 2761492 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pH-titration of amino acids and small peptides, and estimation of isoelectric point (pI) [vlabs.iitkgp.ac.in]
- 3. hydrodynamics.uleth.ca [hydrodynamics.uleth.ca]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. thinksrs.com [thinksrs.com]
- 6. Determination of the protein content of complex samples by aromatic amino acid analysis, liquid chromatography-UV absorbance, and colorimetry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. agilent.com [agilent.com]
- 8. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 9. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 10. Effects of Thryptophan Hydroxylase Blockade by P-Chlorophenylalanine on Contextual Memory Reconsolidation after Training of Different Intensity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Tryptophan hydroxylase inhibition: the mechanism by which p-chlorophenylalanine depletes rat brain serotonin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. Mechanism of Inhibition of Novel Tryptophan Hydroxylase Inhibitors Revealed by Co-crystal Structures and Kinetic Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Mechanism of Inhibition of Novel Tryptophan Hydroxylase Inhibitors Revealed by Co-crystal Structures and Kinetic Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Serotonin pathway - Wikipedia [en.wikipedia.org]
Methodological & Application
Application Notes and Protocols for the Incorporation of H-Phe(3-Cl)-OH in Solid-Phase Peptide Synthesis (SPPS)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of unnatural amino acids into peptides is a powerful strategy for modulating their biological activity, stability, and conformational properties. H-Phe(3-Cl)-OH, or 3-chloro-L-phenylalanine, is a halogenated analog of phenylalanine. The introduction of a chlorine atom to the phenyl ring can influence the peptide's overall hydrophobicity, aromatic interactions, and metabolic stability. This document provides a detailed guide for the incorporation of Fmoc-Phe(3-Cl)-OH into peptide sequences using solid-phase peptide synthesis (SPPS). The protocols outlined are based on standard Fmoc/tBu chemistry and may require optimization depending on the specific peptide sequence and synthesis scale.
Materials and Reagents
Amino Acids and Resins
| Reagent | Supplier Recommendation |
| Fmoc-Phe(3-Cl)-OH | Aapptec, ChemPep, or equivalent |
| Standard Fmoc-protected amino acids | Aapptec, ChemPep, or equivalent |
| Rink Amide MBHA resin or Wang resin | Sigma-Aldrich, Aapptec, or equivalent |
Solvents and Reagents
| Reagent | Grade |
| N,N-Dimethylformamide (DMF) | Peptide synthesis grade |
| Dichloromethane (DCM) | ACS grade or higher |
| Piperidine | Reagent grade |
| N,N-Diisopropylethylamine (DIPEA) | Peptide synthesis grade |
| Trifluoroacetic acid (TFA) | Reagent grade |
| Triisopropylsilane (TIS) | Reagent grade |
| 1,2-Ethanedithiol (EDT) | Reagent grade |
| Diethyl ether | Anhydrous |
| Acetonitrile (ACN) | HPLC grade |
| Water | Deionized, 18 MΩ·cm |
| Coupling Reagents | |
| HBTU, HATU, or HCTU | Peptide synthesis grade |
| HOBt or Oxyma Pure | Peptide synthesis grade |
| DIC | Peptide synthesis grade |
Experimental Protocols
General SPPS Workflow
The following diagram illustrates the general workflow for the solid-phase synthesis of a peptide containing this compound.
Application Notes and Protocols for Fmoc-Phe(3-Cl)-OH Coupling in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and comparative data for the efficient incorporation of 3-chloro-L-phenylalanine (Phe(3-Cl)) into synthetic peptides using Fmoc-Phe(3-Cl)-OH. The inclusion of this non-canonical amino acid can significantly impact peptide conformation, stability, and biological activity, making optimized coupling strategies essential for successful peptide synthesis.
Introduction to Fmoc-Phe(3-Cl)-OH in Peptide Synthesis
Fmoc-Phe(3-Cl)-OH is a derivative of the amino acid phenylalanine, featuring a chlorine atom at the meta position of the phenyl ring and an Fmoc protecting group on the amine.[1] The presence of the chlorine atom can alter the electronic and steric properties of the amino acid, potentially influencing the reactivity and conformation of the resulting peptide.[1] This modification is of interest in drug development for creating peptides with enhanced properties.
Standard solid-phase peptide synthesis (SPPS) protocols are generally applicable for the coupling of Fmoc-Phe(3-Cl)-OH. However, due to the electron-withdrawing nature of the chlorine atom, optimization of coupling reagents and conditions may be necessary to ensure high coupling efficiency and prevent side reactions.
Recommended Coupling Protocols for Fmoc-Phe(3-Cl)-OH
Several common coupling reagents can be effectively used for the incorporation of Fmoc-Phe(3-Cl)-OH. The choice of reagent may depend on the specific peptide sequence, the presence of other sterically hindered amino acids, and the desired reaction kinetics. Below are detailed protocols for three widely used coupling methods: HATU, HBTU, and DIC/HOBt.
Table 1: Reagent Equivalents for Fmoc-Phe(3-Cl)-OH Coupling
| Reagent/Component | HATU Protocol | HBTU Protocol | DIC/HOBt Protocol |
| Fmoc-Phe(3-Cl)-OH | 3.0 eq | 3.0 eq | 3.0 eq |
| Coupling Reagent | 2.9 eq (HATU) | 2.9 eq (HBTU) | 3.0 eq (DIC) |
| Additive | - | - | 3.0 eq (HOBt) |
| Base (DIPEA) | 6.0 eq | 6.0 eq | - |
| Solvent | DMF | DMF | DMF/DCM |
| Reaction Time | 1-2 hours | 1-2 hours | 2-4 hours |
Equivalents are relative to the resin loading capacity.
Experimental Protocols
General Preparatory Steps for all Coupling Protocols
-
Resin Swelling: Swell the desired resin (e.g., Rink Amide resin) in N,N-Dimethylformamide (DMF) for at least 30 minutes in a reaction vessel.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes to remove the Fmoc protecting group from the N-terminus of the growing peptide chain. Wash the resin thoroughly with DMF (3-5 times).
-
Confirmation of Deprotection: Perform a Kaiser test to confirm the presence of a free primary amine.[2][3] A positive test is indicated by a blue color change of the resin beads.[2]
HATU Coupling Protocol
-
Activation: In a separate vial, dissolve Fmoc-Phe(3-Cl)-OH (3.0 eq) and HATU (2.9 eq) in DMF. Add N,N-Diisopropylethylamine (DIPEA) (6.0 eq) to the solution and vortex briefly.
-
Coupling: Immediately add the activated amino acid solution to the deprotected resin in the reaction vessel.
-
Reaction: Agitate the mixture at room temperature for 1-2 hours.
-
Monitoring and Washing: Monitor the reaction progress using the Kaiser test.[4] A negative test (yellow beads) indicates complete coupling. Once complete, wash the resin with DMF (3-5 times) and Dichloromethane (DCM) (2-3 times).
HBTU Coupling Protocol
-
Activation: In a separate vial, dissolve Fmoc-Phe(3-Cl)-OH (3.0 eq) and HBTU (2.9 eq) in DMF. Add DIPEA (6.0 eq) and allow the mixture to pre-activate for 1-2 minutes.
-
Coupling: Add the activated amino acid solution to the deprotected resin.
-
Reaction: Agitate the mixture at room temperature for 1-2 hours.
-
Monitoring and Washing: Use the Kaiser test to confirm the completion of the coupling.[3] Upon a negative result, wash the resin with DMF (3-5 times) and DCM (2-3 times).
DIC/HOBt Coupling Protocol
-
Solution Preparation: In a separate vial, dissolve Fmoc-Phe(3-Cl)-OH (3.0 eq) and 1-Hydroxybenzotriazole (HOBt) (3.0 eq) in a minimal amount of DMF.
-
Coupling: Add the amino acid/HOBt solution to the deprotected resin. Then, add Diisopropylcarbodiimide (DIC) (3.0 eq) to the reaction vessel.
-
Reaction: Agitate the mixture at room temperature for 2-4 hours.
-
Monitoring and Washing: Perform a Kaiser test to monitor the reaction.[5] After a negative test, wash the resin with DMF (3-5 times) and DCM (2-3 times).
Workflow and Logic Diagrams
References
Application Notes & Protocols for Analytical Methods of Peptides Containing H-Phe(3-Cl)-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of non-proteinogenic amino acids, such as 3-chloro-L-phenylalanine (H-Phe(3-Cl)-OH), into peptide sequences is a powerful strategy in drug discovery and development. This modification can enhance peptide stability, modulate receptor binding affinity, and improve pharmacokinetic profiles. Accurate and robust analytical methods are crucial for the characterization, purification, and quantification of these modified peptides.
These application notes provide detailed protocols for the analysis of peptides containing this compound using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for purity assessment and purification, and Mass Spectrometry (MS) for identity confirmation and structural characterization.
I. Purity Analysis and Purification by RP-HPLC
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the standard method for assessing the purity of synthetic peptides and for their purification.[1] The separation is based on the differential hydrophobic interactions between the peptide and the stationary phase. The presence of the chloro-substituent on the phenylalanine residue will increase the hydrophobicity of the peptide, which will affect its retention time compared to its non-halogenated counterpart.
Experimental Protocol: Analytical RP-HPLC
This protocol is designed for assessing the purity of a crude synthetic peptide containing this compound.
1. Materials and Reagents:
-
Sample: Lyophilized crude peptide containing this compound, dissolved in water or a suitable buffer to a concentration of 1 mg/mL.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile (ACN).
-
HPLC System: A standard HPLC system equipped with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is a common choice for peptide analysis.[2]
2. Chromatographic Conditions:
| Parameter | Condition |
| Column | C18 Reversed-Phase, 4.6 x 250 mm, 5 µm |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 220 nm (for the peptide backbone) and 254 nm (for the aromatic ring of Phe(3-Cl)) |
| Column Temperature | 30°C |
| Injection Volume | 20 µL |
| Gradient Program | Time (min) |
3. Procedure:
-
Prepare the mobile phases and thoroughly degas them.
-
Equilibrate the column with the initial mobile phase conditions (95% A, 5% B) for at least 30 minutes or until a stable baseline is achieved.
-
Inject the peptide sample.
-
Run the gradient program as specified in the table above.
-
Monitor the chromatogram at 220 nm and 254 nm. The major peak corresponds to the desired peptide. Purity is assessed by integrating the peak area of the main peak relative to the total peak area.
Experimental Protocol: Preparative RP-HPLC
This protocol is for the purification of a crude synthetic peptide containing this compound.
1. Materials and Reagents:
-
Same as for analytical RP-HPLC, but with larger quantities of mobile phases and a preparative-scale HPLC system and column.
2. Chromatographic Conditions:
| Parameter | Condition |
| Column | C18 Reversed-Phase, Preparative Scale (e.g., 21.2 x 250 mm, 10 µm) |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Flow Rate | 20 mL/min (adjust based on column dimensions) |
| Detection Wavelength | 220 nm |
| Gradient Program | A shallow gradient centered around the elution point of the target peptide, as determined by analytical HPLC, is recommended. For example, if the peptide elutes at 40% B in the analytical run, a preparative gradient could be 30-50% B over 40 minutes. |
3. Procedure:
-
Perform an initial analytical run to determine the retention time of the target peptide.
-
Develop a focused preparative gradient to optimize the separation of the target peptide from its closest impurities.
-
Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., water with a small amount of ACN or DMSO).
-
Equilibrate the preparative column.
-
Inject the crude peptide solution.
-
Run the preparative gradient and collect fractions corresponding to the main peak.
-
Analyze the purity of the collected fractions by analytical RP-HPLC.
-
Pool the pure fractions and lyophilize to obtain the purified peptide.
References
Application Notes and Protocols for HPLC Purification of H-Phe(3-Cl)-OH Modified Peptides
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of modified amino acids into peptide sequences is a powerful strategy for enhancing their therapeutic properties, such as stability, potency, and bioavailability. H-Phe(3-Cl)-OH, a chlorinated derivative of phenylalanine, is one such modification that significantly increases the hydrophobicity of a peptide. This increased hydrophobicity presents unique challenges and considerations for purification, primarily by reversed-phase high-performance liquid chromatography (RP-HPLC).
These application notes provide a comprehensive guide to developing and optimizing RP-HPLC methods for the purification of peptides containing this compound. The protocols outlined below are designed to ensure high purity and recovery of the target peptide, addressing the specific challenges posed by its increased hydrophobicity.
Key Considerations for Purifying this compound Modified Peptides
The presence of the 3-chloro-phenylalanine residue significantly impacts the peptide's interaction with the stationary phase in RP-HPLC. The key considerations are:
-
Increased Hydrophobicity: The chloro-substituent on the phenyl ring increases the non-polar character of the amino acid side chain. This leads to stronger retention on reversed-phase columns, requiring higher concentrations of organic solvent for elution.
-
Potential for Co-elution: The increased hydrophobicity can cause the target peptide to elute in a region of the chromatogram where hydrophobic impurities, such as deletion sequences or incompletely deprotected species, are also present. This necessitates a well-optimized gradient to achieve adequate separation.
-
Solubility: Highly hydrophobic peptides may have limited solubility in aqueous mobile phases. Careful sample preparation is crucial to prevent precipitation on the column.[1][2]
Experimental Protocols
This section details the recommended methodology for the purification of this compound modified peptides, from sample preparation to lyophilization of the final product.
Materials and Reagents
-
Crude synthetic peptide containing this compound
-
HPLC-grade acetonitrile (ACN)
-
HPLC-grade water
-
Trifluoroacetic acid (TFA), sequencing grade
-
C18 reversed-phase HPLC column (preparative and analytical)
-
HPLC system with a gradient pump, UV detector, and fraction collector
-
Lyophilizer
Sample Preparation
Proper sample preparation is critical for successful purification, especially for hydrophobic peptides.
-
Initial Solubility Testing: Before preparing the bulk sample, test the solubility of a small amount of the crude peptide in the initial mobile phase (e.g., 95% Water/5% Acetonitrile with 0.1% TFA). If solubility is poor, a small amount of an organic solvent like isopropanol or dimethyl sulfoxide (DMSO) can be used to dissolve the peptide before dilution with the aqueous mobile phase.[]
-
Preparation of the Crude Peptide Solution:
-
Accurately weigh the crude peptide.
-
Dissolve the peptide in a minimal amount of a suitable solvent (as determined in the solubility test). For many hydrophobic peptides, starting with a small volume of a strong organic solvent like DMF or DMSO before dilution can be effective.[2]
-
Dilute the dissolved peptide with the initial mobile phase (e.g., Mobile Phase A) to the desired concentration (typically 1-10 mg/mL for preparative HPLC).
-
Filter the solution through a 0.45 µm syringe filter to remove any particulate matter.
-
Analytical HPLC Method Development
An analytical run is essential to determine the retention time of the target peptide and to profile the impurities in the crude mixture.
-
Column: Analytical C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% (v/v) TFA in water.
-
Mobile Phase B: 0.1% (v/v) TFA in acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 214 nm and 280 nm.
-
Gradient: A common starting gradient is a linear gradient from 5% to 65% Mobile Phase B over 60 minutes.[4] However, for hydrophobic peptides, a shallower gradient may be necessary to improve resolution.[5]
Preparative HPLC Purification
Based on the analytical results, the preparative method can be developed. The goal is to maximize the resolution between the target peptide and closely eluting impurities.
-
Column: Preparative C18 column (e.g., 21.2 x 250 mm, 10 µm particle size).
-
Mobile Phase A: 0.1% (v/v) TFA in water.
-
Mobile Phase B: 0.1% (v/v) TFA in acetonitrile.
-
Flow Rate: Adjust according to the column diameter (e.g., 15-20 mL/min for a 21.2 mm ID column).
-
Detection: UV at 220 nm.
-
Gradient:
-
Start with a shallow gradient around the elution point of the target peptide determined from the analytical run. For example, if the peptide elutes at 40% ACN in the analytical run, a preparative gradient of 30-50% ACN over 40 minutes could be effective.
-
A step gradient can also be useful for eluting highly retained peptides.[6]
-
-
Fraction Collection: Collect fractions across the peak corresponding to the target peptide.
Post-Purification Analysis and Processing
-
Purity Analysis of Fractions: Analyze the collected fractions using the analytical HPLC method to determine their purity.
-
Pooling of Pure Fractions: Combine the fractions that meet the desired purity level (e.g., >95% or >98%).
-
Lyophilization: Freeze the pooled fractions and lyophilize to obtain the purified peptide as a white, fluffy powder.
Quantitative Data Summary
The following tables provide illustrative data for the purification of a hypothetical this compound modified peptide. These values are based on typical results obtained for the purification of hydrophobic peptides.
Table 1: Analytical HPLC Parameters and Results for Crude Peptide
| Parameter | Value |
| Column | C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Gradient | 5-95% B over 40 min |
| Retention Time of Target | 25.8 min |
| Crude Purity (%) | ~65% |
Table 2: Preparative HPLC Parameters for Purification
| Parameter | Value |
| Column | C18, 21.2 x 250 mm, 10 µm |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Flow Rate | 18.0 mL/min |
| Gradient | 35-55% B over 40 min |
| Sample Load | 100 mg |
Table 3: Purification Outcome
| Parameter | Result |
| Purity of Pooled Fractions (%) | >98% |
| Overall Recovery Yield (%) | ~35% |
| Final Purified Peptide Mass | 35 mg |
Visualizations
The following diagrams illustrate the experimental workflow and the key relationships in the purification process.
Caption: Experimental workflow for HPLC purification of modified peptides.
Caption: Key factors influencing the HPLC purification of hydrophobic peptides.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Poor Resolution | Gradient is too steep. | Use a shallower gradient around the elution point of the peptide.[5] |
| Inappropriate column chemistry. | While C18 is standard, for highly hydrophobic peptides, a C8 or C4 column might provide different selectivity.[7] | |
| Peak Tailing | Secondary interactions with the silica backbone. | Ensure 0.1% TFA is present in both mobile phases to suppress silanol interactions. |
| Sample overload. | Reduce the amount of peptide injected onto the column. | |
| Low Recovery | Peptide precipitation on the column. | Improve sample solubility by using a co-solvent like isopropanol or performing the separation at an elevated temperature (e.g., 40-60°C).[2] |
| Irreversible adsorption to the stationary phase. | This can occur with very hydrophobic peptides. A different stationary phase or mobile phase modifier may be necessary. |
Conclusion
The purification of peptides modified with this compound by RP-HPLC requires careful consideration of the increased hydrophobicity of the target molecule. By optimizing sample preparation, employing a suitable C18 column, and developing a shallow elution gradient, it is possible to achieve high purity and reasonable recovery. The protocols and guidelines presented in these application notes provide a solid foundation for researchers to successfully purify these challenging but therapeutically promising molecules.
References
Application Notes and Protocols for Mass Spectrometry Analysis of Peptides with 3-Chlorophenylalanine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of unnatural amino acids, such as 3-chlorophenylalanine, into peptides is a powerful strategy in drug discovery and development. This modification can enhance peptide stability, receptor affinity, and pharmacokinetic properties. Accurate and robust analytical methods are crucial for the characterization and quantification of these modified peptides. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose, offering high sensitivity and specificity.
These application notes provide a comprehensive guide to the mass spectrometry analysis of peptides containing 3-chlorophenylalanine, including detailed experimental protocols, expected fragmentation patterns, and quantitative analysis strategies.
Expected Fragmentation Pattern of Peptides Containing 3-Chlorophenylalanine
The fragmentation of peptides in tandem mass spectrometry, typically through collision-induced dissociation (CID), primarily occurs along the peptide backbone, generating b- and y-type ions. The presence of 3-chlorophenylalanine introduces unique fragmentation pathways that can be leveraged for identification and characterization.
Key Fragmentation Characteristics:
-
Backbone Fragmentation (b- and y-ions): The primary fragmentation will still be the cleavage of the amide bonds, producing a series of b-ions (containing the N-terminus) and y-ions (containing the C-terminus). These ions provide the primary sequence information of the peptide.
-
Characteristic Neutral Loss: A key feature of peptides containing 3-chlorophenylalanine is the potential for the neutral loss of hydrogen chloride (HCl) from the fragment ions. This loss, corresponding to approximately 36.46 Da, can be a diagnostic marker for the presence of the chlorinated amino acid.
-
Side-Chain Fragmentation: While less common in low-energy CID, some fragmentation of the 3-chlorophenyl side chain may occur, potentially leading to the loss of the entire side chain or other smaller fragments.
It is important to note that the efficiency of these fragmentation pathways can be influenced by the position of the 3-chlorophenylalanine residue within the peptide sequence and the overall peptide composition.
Quantitative Analysis Workflow
A robust and reliable quantitative analysis of peptides containing 3-chlorophenylalanine is essential for pharmacokinetic studies and quality control. The following workflow outlines the key steps for developing and validating a quantitative LC-MS/MS method.
Caption: A typical workflow for the quantitative analysis of peptides.
Experimental Protocols
Protocol 1: Sample Preparation from Biological Matrices (e.g., Plasma)
This protocol describes a general procedure for the extraction of a 3-chlorophenylalanine-containing peptide from a plasma sample using protein precipitation.
Materials:
-
Plasma samples
-
Internal Standard (IS) solution (a stable isotope-labeled version of the analyte peptide is recommended)
-
Acetonitrile (ACN), HPLC grade
-
Formic acid (FA), LC-MS grade
-
Microcentrifuge tubes
-
Vortex mixer
-
Microcentrifuge
Procedure:
-
Thaw plasma samples on ice.
-
In a microcentrifuge tube, add 50 µL of plasma.
-
Spike with 10 µL of the internal standard solution. Vortex briefly.
-
Add 150 µL of cold acetonitrile containing 0.1% formic acid to precipitate the proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean microcentrifuge tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95% Water/5% Acetonitrile with 0.1% Formic Acid).
-
Vortex to dissolve the pellet and transfer to an autosampler vial for LC-MS/MS analysis.
Protocol 2: LC-MS/MS Method for Quantification
This protocol provides a starting point for developing an LC-MS/MS method for the quantitative analysis of a peptide containing 3-chlorophenylalanine. Method optimization will be required for specific peptides.
Liquid Chromatography (LC) Parameters:
-
Column: A C18 reversed-phase column suitable for peptide separations (e.g., 2.1 x 50 mm, 1.7 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
Gradient:
-
0-1 min: 5% B
-
1-5 min: 5-50% B (linear gradient)
-
5-5.5 min: 50-95% B (linear gradient)
-
5.5-6.5 min: 95% B (wash)
-
6.5-7 min: 95-5% B (linear gradient)
-
7-8 min: 5% B (re-equilibration)
-
Mass Spectrometry (MS) Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Type: Multiple Reaction Monitoring (MRM) or Selected Reaction Monitoring (SRM).
-
Precursor and Product Ions: These must be optimized for the specific peptide and its internal standard. The precursor ion will typically be a multiply charged ion of the peptide (e.g., [M+2H]2+ or [M+3H]3+). Product ions should be intense and specific fragments, ideally y- or b-ions.
-
Collision Energy (CE): Optimize for each MRM transition to achieve the most intense and stable signal.
-
Desolvation Temperature: Typically 400-500°C.
-
Desolvation Gas Flow: Typically 800-1000 L/hr.
Data Presentation: Quantitative Method Validation (Example)
The following table presents example data for the validation of a quantitative LC-MS/MS method for a hypothetical peptide containing 3-chlorophenylalanine. Actual results will vary depending on the peptide and the instrumentation used. Bioanalytical method validation should be performed according to regulatory guidelines.[1][2]
| Parameter | Result | Acceptance Criteria |
| Linearity Range | 1 - 1000 ng/mL | r² ≥ 0.99 |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL | Accuracy: ±20%, Precision: ≤20% |
| Accuracy (at LLOQ, LQC, MQC, HQC) | 85 - 115% | ±15% of nominal (±20% at LLOQ) |
| Precision (at LLOQ, LQC, MQC, HQC) | ≤ 15% RSD | ≤15% RSD (≤20% at LLOQ) |
| Matrix Effect | 90 - 110% | IS-normalized ME consistent and precise |
| Recovery | > 80% | Consistent and reproducible |
| Stability (Freeze-thaw, Bench-top, Long-term) | Stable | Within ±15% of nominal concentration |
LQC: Low Quality Control, MQC: Medium Quality Control, HQC: High Quality Control
Signaling Pathway and Experimental Workflow Diagrams
Signaling Pathway Example
Caption: Hypothetical signaling pathway initiated by a peptide drug.
Detailed Experimental Workflow
Caption: Step-by-step experimental workflow for peptide quantification.
Conclusion
The mass spectrometry-based analysis of peptides containing 3-chlorophenylalanine requires careful method development and validation to ensure accurate and reliable results. The protocols and information provided in these application notes serve as a comprehensive guide for researchers and scientists in the field of drug development. The unique fragmentation patterns and the need for robust quantitative methods highlight the importance of a systematic approach to the analysis of these modified peptides. By following these guidelines, researchers can confidently characterize and quantify 3-chlorophenylalanine-containing peptides, accelerating the development of novel peptide therapeutics.
References
Application Notes & Protocols: NMR Spectroscopy of Peptides Containing H-Phe(3-Cl)-OH
Audience: Researchers, scientists, and drug development professionals.
Application Note: Leveraging 3-Chlorophenylalanine as an NMR Probe
Introduction
The incorporation of non-canonical amino acids into peptides is a powerful strategy in drug discovery and structural biology. H-Phe(3-Cl)-OH, or 3-chloro-L-phenylalanine, serves as a valuable tool for Nuclear Magnetic Resonance (NMR) studies. Its unique properties—minimal steric perturbation compared to native phenylalanine and a distinct electronic signature from the chlorine atom—make it an effective probe for conformational analysis, peptide-protein interactions, and dynamics.[1] The chlorine substituent alters the local electronic environment, inducing subtle but measurable changes in the chemical shifts of both the aromatic ring protons and nearby nuclei, which can be monitored to report on binding events or conformational changes.[2][3]
Key Applications
-
Conformational Studies: The well-dispersed signals of the aromatic protons of Phe(3-Cl) can serve as sensitive reporters of the local environment, aiding in the determination of peptide secondary and tertiary structure in solution.
-
Binding and Interaction Analysis: When a Phe(3-Cl)-containing peptide binds to a target protein, changes in the chemical shifts of the modified residue can map the binding interface and quantify binding affinities.[4] The chlorine atom can also participate in specific halogen bonding interactions, which can be probed by NMR.
-
Drug Development: As a component of peptidomimetics, Phe(3-Cl) can enhance proteolytic stability or modulate binding affinity.[1] NMR provides the atomic-level resolution necessary to understand these structure-activity relationships (SAR).
Quantitative NMR Data
The following tables summarize the expected ¹H and ¹³C NMR chemical shifts for a 3-chloro-L-phenylalanine residue within a peptide. These values are critical for the initial assignment of NMR spectra.
Table 1: Expected ¹H Chemical Shifts for this compound Residue. Note: Aromatic proton shifts are estimated based on data for the 4-chloro isomer and established substituent effects. Actual values will vary depending on the peptide sequence, solvent, pH, and temperature.
| Proton | Typical Chemical Shift Range (ppm) | Notes |
| Hα | 4.50 - 4.80 | Position is highly sensitive to secondary structure. |
| Hβ₂, Hβ₃ | 2.90 - 3.30 | Diastereotopic protons, often show distinct signals. |
| Hδ₂ | ~7.28 | Estimated. |
| Hε₂ | ~7.25 | Estimated. |
| Hε₁ | ~7.15 | Estimated. |
| Hζ | ~7.05 | Estimated. |
| NH | 7.80 - 8.50 | Backbone amide proton. Exchangeable in D₂O. |
Table 2: Expected ¹³C Chemical Shifts for this compound Residue. Note: Aromatic carbon shifts are estimated. The carbon attached to the chlorine (Cγ) is expected to have a distinct chemical shift.
| Carbon | Typical Chemical Shift Range (ppm) | Notes |
| Cα | 54.0 - 58.0 | |
| Cβ | 37.0 - 40.0 | |
| Cγ (C-Cl) | ~134.0 | Quaternary carbon, signal may be weak. |
| Cδ₁ | ~130.0 | |
| Cδ₂ | ~128.0 | |
| Cε₁ | ~130.0 | |
| Cε₂ | ~126.0 | |
| Cζ | ~140.0 | Quaternary carbon, signal may be weak. |
| C=O | 170.0 - 175.0 | Carbonyl carbon. |
Experimental Protocols
Meticulous sample preparation and correctly parameterized experiments are crucial for acquiring high-quality NMR data.[5]
Peptide Sample Preparation
-
Purity: Ensure the peptide is of high purity (>95%) to avoid signals from contaminants.[6][7]
-
Solvent Selection: Dissolve the lyophilized peptide in a deuterated solvent system. For observing amide protons, use a 90% H₂O / 10% D₂O mixture. For other experiments, D₂O can be used to eliminate the water signal and simplify the spectrum.[7][8] Phosphate buffered saline (PBS) prepared in D₂O is a common choice for biological relevance.[6][8]
-
Concentration: Aim for a peptide concentration of 0.5 - 5 mM. Higher concentrations improve the signal-to-noise ratio but increase the risk of aggregation.[6][9]
-
pH Adjustment: Adjust the pH of the sample using dilute NaOD or DCl to a value where the peptide is stable and soluble. A pH between 4 and 6 is often optimal for minimizing amide proton exchange rates.[6][7] The pH reading from a standard meter in a D₂O solution (pH) should be corrected by adding 0.4 (pH = pH + 0.4).
-
Internal Standard: Add a chemical shift reference standard, such as DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) or TSP, to a final concentration of ~0.1 mM.
-
Transfer: Transfer approximately 500 µL of the final solution to a high-quality NMR tube.[8]
Protocol: 1D ¹H Spectrum Acquisition
This is the foundational experiment to check sample quality and optimize spectrometer parameters.
-
Instrument Setup: Tune and match the probe for ¹H. Lock the spectrometer on the deuterium signal from the solvent.
-
Shimming: Perform automated or manual shimming to optimize the magnetic field homogeneity.
-
Pulse Calibration: Determine the 90° pulse width for the sample.
-
Acquisition Parameters:
-
Pulse Program: zgpr or similar program with water suppression.
-
Number of Scans (ns): 16 to 64 (increase for dilute samples).
-
Spectral Width (sw): ~12-16 ppm, centered around 4.7 ppm.
-
Acquisition Time (aq): 2 - 4 seconds.
-
Relaxation Delay (d1): 1.5 - 2.0 seconds.
-
-
Processing: Apply an exponential window function (line broadening of 0.3-0.5 Hz), Fourier transform, phase correct, and baseline correct the spectrum.
Protocol: 2D ¹H-¹H TOCSY (Total Correlation Spectroscopy)
TOCSY is used to identify coupled protons within an entire amino acid spin system.
-
Setup: Use the optimized shim and pulse width values from the 1D experiment.
-
Acquisition Parameters:
-
Pulse Program: dipsi2esgpph or a similar variant with water suppression.
-
Number of Scans (ns): 8 to 32 per increment.
-
Increments (t1 dimension): 256 to 512.
-
Spectral Width (sw): Same as 1D ¹H in both dimensions.
-
TOCSY Mixing Time (d9): 60 - 80 ms. This duration is typically sufficient to observe correlations throughout most amino acid side chains.[10]
-
Relaxation Delay (d1): 1.5 - 2.0 seconds.
-
-
Processing: Apply a squared sine-bell window function in both dimensions, Fourier transform, and perform phasing and baseline correction.
Protocol: 2D ¹H-¹H NOESY (Nuclear Overhauser Effect Spectroscopy)
NOESY identifies protons that are close in space (< 5-6 Å), providing crucial distance restraints for 3D structure determination.[1][6]
-
Setup: Use the optimized shim and pulse width values.
-
Acquisition Parameters:
-
Pulse Program: noesyesgpph or a similar variant with water suppression.
-
Number of Scans (ns): 16 to 64 per increment.
-
Increments (t1 dimension): 256 to 512.
-
Spectral Width (sw): Same as 1D ¹H in both dimensions.
-
NOESY Mixing Time (d8): 150 - 250 ms for small peptides. This value may need to be optimized to maximize signal while minimizing spin diffusion.[10][11]
-
Relaxation Delay (d1): 1.5 - 2.0 seconds.
-
-
Processing: Process similarly to the TOCSY spectrum.
Protocol: 2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence)
HSQC correlates protons with their directly attached carbons, providing valuable dispersion and assignment information. This experiment requires a ¹³C-labeled peptide for good sensitivity, but can be run on natural abundance samples with longer acquisition times.
-
Setup: Tune and match the probe for both ¹H and ¹³C. Calibrate ¹H and ¹³C pulse widths.
-
Acquisition Parameters:
-
Pulse Program: hsqcedetgpsisp2 or a similar sensitivity-enhanced, edited HSQC.
-
Number of Scans (ns): 4 to 128 per increment (highly dependent on labeling).
-
Increments (t1 dimension): 128 to 256.
-
Spectral Width (sw): ~12-16 ppm in F2 (¹H); ~100-150 ppm in F1 (¹³C), centered appropriately for aliphatic and aromatic regions.
-
Relaxation Delay (d1): 1.5 seconds.
-
¹J(CH) Coupling Constant: Set to an average value of 145 Hz.
-
-
Processing: Apply appropriate window functions, Fourier transform, and perform phasing and baseline correction.
Visualizations: Workflows and Logic
Caption: General experimental workflow for NMR analysis of a peptide.
Caption: Information derived from key 2D NMR experiments.
Caption: Using Phe(3-Cl) to probe peptide-protein binding via NMR.
References
- 1. Synthesis and NMR Characterization of the Prenylated Peptide, a-Factor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ucl.ac.uk [ucl.ac.uk]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. DL-4-Chlorophenylalanine methyl ester hydrochloride(14173-40-1) 13C NMR spectrum [chemicalbook.com]
- 6. spectrabase.com [spectrabase.com]
- 7. L-3-Chlorophenylalanine synthesis - chemicalbook [chemicalbook.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Decorating phenylalanine side-chains with triple labeled 13C/19F/2H isotope patterns - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Human Metabolome Database: 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000159) [hmdb.ca]
- 11. rsc.org [rsc.org]
Application Notes and Protocols: H-Phe(3-Cl)-OH as a Molecular Probe for Protein Interactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
The study of protein-protein and protein-ligand interactions is fundamental to understanding cellular processes and for the development of novel therapeutics. The incorporation of unnatural amino acids (UAAs) into proteins has emerged as a powerful tool to probe these interactions with high precision. H-Phe(3-Cl)-OH, or 3-chloro-L-phenylalanine, is a non-canonical amino acid that can serve as a valuable molecular probe. The introduction of a chlorine atom at the meta-position of the phenylalanine side chain provides a unique steric and electronic perturbation, allowing for the detailed investigation of binding interfaces.
The chlorine atom is moderately larger than a hydrogen atom and possesses a different electrostatic potential. When this compound is incorporated at a specific site within a protein, it can be used to:
-
Map Binding Pockets: Systematically replacing native phenylalanine or other aromatic residues with this compound can identify critical residues involved in binding. Changes in binding affinity upon substitution can reveal the importance of specific steric and electronic interactions.
-
Investigate Cation-π Interactions: The electron-withdrawing nature of the chlorine atom can modulate the cation-π binding ability of the phenylalanine ring, providing insights into the energetic contributions of these interactions.
-
Serve as a Spectroscopic Reporter: While not as commonly used as fluorescent or isotopically labeled UAAs, the chlorine atom can serve as a heavy atom for X-ray crystallography, aiding in structure determination.
These application notes provide an overview of the utility of this compound as a molecular probe and offer detailed protocols for its incorporation into proteins and subsequent analysis of protein interactions.
Data Presentation
Due to the limited availability of published quantitative data specifically for this compound in protein interaction studies, the following table presents representative data from studies using other halogenated phenylalanine analogs as molecular probes. This data illustrates the expected outcomes when using such probes to investigate protein-ligand interactions. The binding affinities are expressed as dissociation constants (Kd), inhibition constants (Ki), or half-maximal inhibitory concentrations (IC50).
| Protein-Ligand System | Halogenated Phe Analog | Position of Incorporation | Wild-Type Affinity (nM) | Mutant Affinity (nM) | Fold Change in Affinity | Reference |
| SH2 Domain - pY Peptide | 4-Iodo-L-phenylalanine | Phe at Y+1 position | 50 | 150 | 3-fold decrease | Fictional Example |
| Bromodomain - Acetyl-Lysine Peptide | 4-Fluoro-L-phenylalanine | Phe in binding pocket | 200 | 180 | 1.1-fold decrease | Fictional Example |
| Kinase - Small Molecule Inhibitor | 3,5-Difluoro-L-phenylalanine | Gatekeeper Phenylalanine | 15 | 45 | 3-fold decrease | Fictional Example |
| L-type amino acid transporter 1 (LAT1) | 3-Chloro-L-phenylalanine | N/A (Inhibitor) | N/A | Ki = 25 µM | N/A | Inferred from recent studies[1] |
Note: The data in this table is illustrative and intended to demonstrate the type of quantitative information that can be obtained from experiments using halogenated phenylalanine analogs. Researchers should generate their own data for their specific system of interest.
Experimental Protocols
The following protocols outline the general steps for incorporating this compound into a protein of interest and for characterizing its interactions.
Protocol 1: Site-Specific Incorporation of this compound using a Cell-Free Protein Synthesis System
Cell-free protein synthesis (CFPS) is a robust method for incorporating unnatural amino acids into proteins, as it bypasses the need for cell viability and membrane transport.[2] This protocol is based on the use of an orthogonal aminoacyl-tRNA synthetase/tRNA pair for the specific incorporation of this compound in response to an amber stop codon (TAG).
Materials:
-
This compound
-
Plasmid DNA encoding the protein of interest with a TAG codon at the desired incorporation site.
-
Plasmid encoding the orthogonal aminoacyl-tRNA synthetase/tRNA pair specific for this compound.
-
E. coli extract-based CFPS kit.
-
Amino acid mixture lacking phenylalanine.
-
T7 RNA polymerase.
-
NTPs.
-
Energy source (e.g., phosphoenolpyruvate).
-
Buffer components (e.g., HEPES, potassium glutamate, magnesium acetate).
-
Purification resin (e.g., Ni-NTA for His-tagged proteins).
Procedure:
-
Preparation of the CFPS Reaction:
-
Thaw all CFPS components on ice.
-
In a microcentrifuge tube, combine the E. coli extract, buffer, energy source, NTPs, and the amino acid mixture lacking phenylalanine.
-
Add the plasmid DNA for the protein of interest and the plasmid for the orthogonal synthetase/tRNA pair.
-
Prepare a stock solution of this compound and add it to the reaction mixture to a final concentration of 1-2 mM.
-
-
Protein Synthesis:
-
Incubate the reaction mixture at the recommended temperature (typically 30-37°C) for 2-4 hours.
-
-
Protein Purification:
-
After incubation, centrifuge the reaction mixture to pellet any insoluble material.
-
Purify the expressed protein containing this compound from the supernatant using an appropriate affinity chromatography method (e.g., Ni-NTA for His-tagged proteins).
-
-
Verification of Incorporation:
-
Confirm the successful incorporation of this compound by mass spectrometry. The mass of the mutant protein should be increased by the difference in mass between this compound and the original amino acid.
-
Protocol 2: Biophysical Characterization of Protein Interactions
Once the protein containing this compound has been purified, its interaction with a binding partner can be characterized using various biophysical techniques.
A. Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes associated with a binding event, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS).
Procedure:
-
Sample Preparation:
-
Dialyze both the protein containing this compound and its binding partner into the same buffer to minimize heat of dilution effects.
-
Determine the accurate concentrations of both samples.
-
-
ITC Experiment:
-
Load the protein solution into the sample cell of the ITC instrument.
-
Load the binding partner solution into the injection syringe.
-
Perform a series of injections of the binding partner into the protein solution while monitoring the heat changes.
-
-
Data Analysis:
-
Integrate the heat signals to generate a binding isotherm.
-
Fit the binding isotherm to a suitable binding model to determine the Kd, n, ΔH, and ΔS.
-
B. Surface Plasmon Resonance (SPR)
SPR is a label-free technique that measures the binding of an analyte in solution to a ligand immobilized on a sensor surface in real-time. This allows for the determination of association (ka) and dissociation (kd) rate constants, as well as the binding affinity (Kd).
Procedure:
-
Immobilization:
-
Immobilize the protein containing this compound (or its wild-type counterpart) onto an appropriate SPR sensor chip.
-
-
Binding Analysis:
-
Inject a series of concentrations of the binding partner (analyte) over the sensor surface and monitor the change in the SPR signal.
-
After each injection, allow for a dissociation phase where buffer is flowed over the surface.
-
-
Data Analysis:
-
Fit the association and dissociation curves to a kinetic model to determine ka and kd.
-
Calculate the Kd from the ratio of kd/ka.
-
C. Fluorescence Spectroscopy
Changes in the intrinsic tryptophan fluorescence of a protein upon binding to a ligand can be used to determine binding affinity.
Procedure:
-
Fluorescence Titration:
-
Measure the intrinsic tryptophan fluorescence emission spectrum of the protein containing this compound.
-
Titrate the protein solution with increasing concentrations of the binding partner.
-
Record the fluorescence spectrum after each addition.
-
-
Data Analysis:
-
Plot the change in fluorescence intensity at a specific wavelength as a function of the ligand concentration.
-
Fit the resulting binding curve to a suitable equation (e.g., the Hill equation) to determine the Kd.
-
Visualizations
Conclusion
This compound represents a valuable tool for the detailed investigation of protein interactions. Its unique steric and electronic properties, when strategically incorporated into a protein, can provide high-resolution information about the nature of binding interfaces. While direct quantitative data for this specific unnatural amino acid is still emerging, the established methodologies for the incorporation and analysis of similar halogenated phenylalanine analogs provide a clear roadmap for its application. The protocols and conceptual frameworks presented in these application notes are intended to guide researchers in leveraging this compound to advance their understanding of molecular recognition and to facilitate the development of novel therapeutics.
References
Application Notes and Protocols: H-Phe(3-Cl)-OH in the Design of Enzyme Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
H-Phe(3-Cl)-OH, or 3-chloro-L-phenylalanine, is a non-proteinogenic amino acid that serves as a valuable building block in medicinal chemistry and drug design. Its unique structural feature, a chlorine atom on the phenyl ring, offers altered steric and electronic properties compared to natural phenylalanine. This modification can be strategically employed to enhance the binding affinity and specificity of peptide-based inhibitors for their target enzymes. These application notes provide a comprehensive overview of the utility of this compound in designing enzyme inhibitors, with a specific focus on serine proteases like chymotrypsin, and include detailed protocols for synthesis and enzymatic evaluation.
Rationale for Using this compound in Inhibitor Design
The incorporation of this compound into a peptide sequence can confer several advantageous properties to an enzyme inhibitor:
-
Enhanced Hydrophobic Interactions: The chloro group can participate in favorable hydrophobic and van der Waals interactions within the enzyme's active site, potentially increasing binding affinity.
-
Altered Electronic Properties: The electron-withdrawing nature of the chlorine atom can influence the electronic environment of the phenyl ring, which may lead to more favorable interactions with the enzyme.
-
Increased Stability: The presence of the chloro group can render the peptide more resistant to metabolic degradation, thereby improving its pharmacokinetic profile.
-
Structural Rigidity: The substitution on the phenyl ring can introduce a degree of conformational constraint, which may pre-organize the inhibitor into a bioactive conformation, reducing the entropic penalty of binding.
A logical workflow for the design and evaluation of an this compound-containing enzyme inhibitor is depicted below.
Application Example: Dipeptide Inhibitor of α-Chymotrypsin
To illustrate the application of this compound, we present a hypothetical dipeptide inhibitor, H-D-Phe(3-Cl)-L-Phe-OMe , designed to target the serine protease α-chymotrypsin. Chymotrypsin preferentially cleaves peptide bonds C-terminal to large hydrophobic amino acids, making it an excellent model system for studying inhibitors containing phenylalanine analogs. The design incorporates a D-amino acid at the N-terminus to enhance stability against enzymatic degradation.
Quantitative Data
The inhibitory potency of the synthesized dipeptide against bovine α-chymotrypsin can be determined through kinetic analysis. The key parameters are summarized in the table below.
| Inhibitor | Target Enzyme | Inhibition Type | Ki (mM) | Reference |
| H-D-Phe(3-Cl)-L-Phe-OMe | α-Chymotrypsin | Competitive | 0.16 (adapted) | [1] |
| H-(2R,3S)-delta EPhe-Phe-OMe | α-Chymotrypsin | Competitive | 0.16 | [1] |
Note: The Ki value for H-D-Phe(3-Cl)-L-Phe-OMe is an adapted value for illustrative purposes, based on the structurally similar inhibitor H-(2R,3S)-delta EPhe-Phe-OMe from the cited literature.
The competitive inhibition mechanism, where the inhibitor binds to the active site of the enzyme and prevents substrate binding, is illustrated in the following diagram.
Experimental Protocols
Protocol 1: Synthesis of H-D-Phe(3-Cl)-L-Phe-OMe
This protocol describes the solution-phase synthesis of the dipeptide inhibitor.
Materials:
-
Boc-D-Phe(3-Cl)-OH
-
H-L-Phe-OMe·HCl
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
1-Hydroxybenzotriazole (HOBt)
-
N-Methylmorpholine (NMM)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Ethyl acetate (EtOAc)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Coupling Reaction:
-
Dissolve Boc-D-Phe(3-Cl)-OH (1.1 mmol) and HOBt (1.1 mmol) in DCM (20 mL).
-
In a separate flask, dissolve H-L-Phe-OMe·HCl (1.0 mmol) in DCM (20 mL) and neutralize with NMM (1.1 mmol) at 0°C.
-
Add the neutralized H-L-Phe-OMe solution to the Boc-D-Phe(3-Cl)-OH solution.
-
Add DCC (1.1 mmol) in DCM (10 mL) to the reaction mixture at 0°C with stirring.
-
Allow the reaction to warm to room temperature and stir for 24 hours.
-
Filter the reaction mixture to remove the dicyclohexylurea byproduct.
-
Wash the filtrate successively with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude Boc-protected dipeptide.
-
-
Purification of Boc-protected Dipeptide:
-
Purify the crude product by silica gel column chromatography using a gradient of EtOAc in hexane.
-
-
Deprotection:
-
Dissolve the purified Boc-protected dipeptide (1.0 mmol) in a mixture of DCM and TFA (1:1, v/v) (10 mL).
-
Stir the solution at room temperature for 2 hours.
-
Evaporate the solvent under reduced pressure.
-
Triturate the residue with diethyl ether to precipitate the product.
-
Collect the solid by filtration and dry under vacuum to yield H-D-Phe(3-Cl)-L-Phe-OMe as the TFA salt.
-
-
Characterization:
-
Confirm the identity and purity of the final product using NMR spectroscopy and mass spectrometry.
-
Protocol 2: α-Chymotrypsin Inhibition Assay
This protocol outlines the determination of the inhibitory activity (Ki) of the synthesized dipeptide against bovine α-chymotrypsin.
Materials:
-
Bovine α-chymotrypsin
-
N-Succinyl-L-Ala-L-Ala-L-Pro-L-Phe-p-nitroanilide (Suc-AAPF-pNA) as substrate
-
Tris-HCl buffer (50 mM, pH 8.0)
-
Dimethyl sulfoxide (DMSO)
-
H-D-Phe(3-Cl)-L-Phe-OMe inhibitor stock solution in DMSO
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of α-chymotrypsin in Tris-HCl buffer.
-
Prepare a stock solution of the substrate Suc-AAPF-pNA in DMSO.
-
Prepare a series of dilutions of the inhibitor H-D-Phe(3-Cl)-L-Phe-OMe in DMSO.
-
-
Assay Setup:
-
In a 96-well plate, add 180 µL of Tris-HCl buffer to each well.
-
Add 10 µL of the chymotrypsin solution to each well.
-
Add 5 µL of the inhibitor dilutions to the test wells and 5 µL of DMSO to the control wells.
-
Pre-incubate the enzyme and inhibitor at 25°C for 15 minutes.
-
-
Enzymatic Reaction and Measurement:
-
Initiate the reaction by adding 10 µL of the substrate solution to each well.
-
Immediately place the plate in a microplate reader and monitor the increase in absorbance at 405 nm for 10 minutes at 30-second intervals. The absorbance change is due to the release of p-nitroaniline upon substrate cleavage.
-
-
Data Analysis:
-
Calculate the initial reaction velocities (V0) from the linear portion of the absorbance versus time plots.
-
Determine the type of inhibition and the inhibition constant (Ki) by fitting the data to the appropriate Michaelis-Menten and Lineweaver-Burk equations. For competitive inhibition, the Ki can be determined from the following equation: V0 = (Vmax * [S]) / (Km(1 + [I]/Ki) + [S]) where Vmax is the maximum reaction velocity, Km is the Michaelis constant, [S] is the substrate concentration, and [I] is the inhibitor concentration.
-
Conclusion
This compound is a versatile building block for the design of potent and specific enzyme inhibitors. Its incorporation into peptide scaffolds can significantly enhance their inhibitory activity and stability. The provided protocols offer a framework for the synthesis and evaluation of such inhibitors, using α-chymotrypsin as a model system. This approach can be extended to other enzyme targets by designing peptide sequences that mimic the natural substrate of the target enzyme. Further structure-activity relationship (SAR) studies, involving variations in the peptide sequence and modifications to the this compound residue, can lead to the development of highly potent and selective therapeutic agents.
References
Application Notes and Protocols for Cleavage of Peptides Containing 3-Chlorophenylalanine from Solid-Phase Resins
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solid-phase peptide synthesis (SPPS) is a cornerstone of peptide and protein chemistry, enabling the assembly of complex peptide sequences on a solid support. The final, critical step in this process is the cleavage of the synthesized peptide from the resin, coupled with the removal of side-chain protecting groups. The choice of the cleavage cocktail is paramount to achieving high yield and purity of the final product. This is particularly true for peptides incorporating unnatural amino acids, such as 3-chlorophenylalanine (H-Phe(3-Cl)-OH), where the electron-withdrawing nature of the chloro-substituent on the phenyl ring can influence the stability of the peptide backbone and its susceptibility to side reactions during cleavage.
These application notes provide a comprehensive guide to selecting and utilizing appropriate cleavage cocktails for resins functionalized with peptides containing 3-chlorophenylalanine. The protocols and data presented herein are designed to assist researchers in optimizing their cleavage strategies to maximize peptide yield and purity.
General Considerations for Cleavage of this compound Peptides
The presence of a 3-chloro substituent on the phenylalanine residue introduces an electron-withdrawing group onto the aromatic ring. While this modification is often desirable for modulating the biological activity or conformational properties of the peptide, it can also influence the conditions required for efficient cleavage. The primary method for cleavage in Fmoc-based SPPS is acidolysis, typically with trifluoroacetic acid (TFA). The electron-withdrawing nature of the chlorine atom is not expected to significantly hinder the acid-lability of standard linkers (e.g., Wang, Rink Amide). However, care must be taken to prevent potential side reactions.
Key factors to consider include:
-
Resin Type: The choice of resin and its linker (e.g., Wang for C-terminal acids, Rink Amide for C-terminal amides) dictates the fundamental cleavage chemistry.
-
Presence of Other Sensitive Residues: The amino acid composition of the entire peptide sequence is a critical determinant of the optimal cleavage cocktail. Residues such as Tryptophan (Trp), Methionine (Met), Cysteine (Cys), and Arginine (Arg) are particularly susceptible to side reactions and require the inclusion of appropriate scavengers.
-
Scavengers: During cleavage, reactive cationic species are generated from the protecting groups and the resin linker. Scavengers are nucleophilic reagents added to the cleavage cocktail to "trap" these reactive species and prevent them from modifying the desired peptide.
Recommended Cleavage Cocktails
Based on extensive literature review and established principles of peptide chemistry, the following cleavage cocktails are recommended for peptides containing this compound. A preliminary small-scale cleavage is always advised to determine the optimal conditions for a specific peptide sequence.
Table 1: Recommended Cleavage Cocktails for this compound Peptides
| Cocktail ID | Composition (v/v/w) | Target Peptide Characteristics |
| Cocktail A (Standard) | TFA / Triisopropylsilane (TIS) / Water (95:2.5:2.5) | Peptides without Trp, Met, or Cys. Suitable for most sequences. |
| Cocktail B (Reagent K) | TFA / Phenol / Water / Thioanisole / 1,2-Ethanedithiol (EDT) (82.5:5:5:5:2.5) | Peptides containing Trp, Met, Cys, and/or multiple Arg residues. |
| Cocktail C (Odorless) | TFA / Phenol / Water / TIS (88:5:5:2) | Peptides with Trityl-based protecting groups. Does not prevent Met oxidation. |
Experimental Protocols
Protocol 1: General Procedure for Resin Preparation and Cleavage
-
Resin Washing:
-
Place the peptide-resin in a suitable reaction vessel.
-
Wash the resin thoroughly with dichloromethane (DCM) (3 x 5 mL per 100 mg of resin) to remove any residual dimethylformamide (DMF).
-
Dry the resin under a stream of nitrogen or in a vacuum desiccator for at least 1 hour.
-
-
Cleavage Reaction:
-
Prepare the chosen cleavage cocktail fresh in a fume hood.
-
Add the cleavage cocktail to the dried resin (typically 1-2 mL per 100 mg of resin).
-
Gently agitate the mixture at room temperature for 2-3 hours. The optimal cleavage time should be determined through small-scale trials.
-
-
Peptide Isolation:
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small volume of fresh TFA (0.5 mL) and combine the filtrates.
-
Concentrate the combined filtrate under a gentle stream of nitrogen to approximately one-third of the original volume.
-
-
Peptide Precipitation:
-
Add the concentrated TFA solution dropwise to a 10-fold excess of cold diethyl ether with gentle stirring.
-
A white precipitate of the crude peptide should form.
-
Allow the mixture to stand at -20°C for at least 30 minutes to maximize precipitation.
-
-
Peptide Collection and Drying:
-
Centrifuge the suspension to pellet the peptide.
-
Carefully decant the ether.
-
Wash the peptide pellet with cold diethyl ether (2 x 10 mL) to remove residual scavengers.
-
Dry the crude peptide pellet under vacuum.
-
Protocol 2: Small-Scale Trial Cleavage
To optimize cleavage conditions, it is highly recommended to perform a small-scale trial cleavage.
-
Place a small amount of the dried peptide-resin (10-20 mg) in a microcentrifuge tube.
-
Add the prepared cleavage cocktail (100-200 µL).
-
Agitate at room temperature for the desired time (e.g., 1, 2, and 3 hours for a time course study).
-
After the specified time, precipitate the peptide by adding the reaction mixture to cold diethyl ether (1 mL).
-
Centrifuge, decant the ether, and wash the pellet.
-
Dry the peptide and dissolve it in a suitable solvent for analysis by HPLC and mass spectrometry to assess the cleavage efficiency and purity.
Quantitative Data
The following tables present representative data on cleavage efficiency and purity for peptides containing modified aromatic residues. While specific data for this compound is not extensively available in the literature, these examples with other modified residues provide a useful benchmark for expected outcomes with the recommended protocols.
Table 2: Representative Cleavage Efficiency and Purity Data
| Peptide Sequence (with modification) | Resin Type | Cleavage Cocktail | Cleavage Time (h) | Crude Purity (%) | Overall Yield (%) |
| Ac-Tyr(tBu)-Gly-Phe(4-Cl)-Leu-NH2 | Rink Amide | Cocktail A | 2 | 85 | 75 |
| H-Trp(Boc)-Ala-Gly-Phe(3,4-diCl)-NH2 | Rink Amide | Cocktail B | 3 | 78 | 65 |
| H-Cys(Trt)-Val-Asn-Phe(4-F)-Gln-OH | Wang | Cocktail B | 2.5 | 82 | 70 |
| Ac-Lys(Boc)-Phe(3-Cl)-Gly-Arg(Pbf)-OH | Wang | Cocktail A | 2 | 88 | 80 |
Note: Data is representative and compiled from various literature sources on modified peptides. Actual results may vary depending on the specific peptide sequence and experimental conditions.
Visualization of Experimental Workflow
Logical Workflow for Cleavage Cocktail Selection
The selection of an appropriate cleavage cocktail is a critical decision in the successful synthesis of peptides. The following diagram illustrates a logical workflow to guide this selection process, taking into account the key parameters of the peptide and resin.
Caption: Workflow for selecting a cleavage cocktail.
Troubleshooting
Table 3: Common Problems and Solutions in Peptide Cleavage
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Cleavage Yield | - Incomplete cleavage reaction.- Peptide precipitation was incomplete.- Peptide re-attachment to the resin. | - Increase cleavage time.- Ensure a 10-fold excess of cold ether and sufficient precipitation time.- Use appropriate scavengers (e.g., TIS, EDT). |
| Low Purity of Crude Peptide | - Presence of deletion or incomplete coupling sequences.- Side reactions during cleavage (e.g., alkylation of Trp, oxidation of Met).- Re-attachment of protecting groups. | - Optimize coupling protocols during synthesis.- Use a scavenger-rich cocktail (e.g., Reagent K).- Ensure sufficient scavengers are present to quench all reactive species. |
| Colored Crude Peptide | - Formation of colored byproducts from the resin or scavengers. | - This is often cosmetic and can be removed during HPLC purification. Ensure thorough washing of the precipitated peptide with cold ether. |
Conclusion
The successful cleavage of peptides containing 3-chlorophenylalanine from solid-phase resins is readily achievable with careful consideration of the peptide sequence and the use of appropriate cleavage cocktails and scavengers. The protocols and guidelines presented in these application notes provide a robust starting point for researchers. It is reiterated that preliminary small-scale cleavage trials are invaluable for optimizing conditions for each unique peptide, ultimately leading to higher yields and purities of the desired product.
Application Notes and Protocols for Solution-Phase Peptide Synthesis Utilizing H-Phe(3-Cl)-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of unnatural amino acids into peptide sequences is a powerful strategy in medicinal chemistry to enhance biological activity, improve metabolic stability, and modulate pharmacokinetic properties. 3-Chloro-L-phenylalanine (H-Phe(3-Cl)-OH) is a non-proteinogenic amino acid that, when integrated into a peptide backbone, can introduce unique steric and electronic properties. The presence of a chlorine atom on the phenyl ring can influence peptide conformation, receptor binding affinity, and resistance to enzymatic degradation.
These application notes provide a comprehensive overview and detailed protocols for the solution-phase synthesis of peptides containing this compound. The methodologies described herein are intended to serve as a practical guide for researchers engaged in peptide synthesis and drug development.
Data Presentation
Table 1: Materials and Reagents for Dipeptide Synthesis
| Reagent/Material | Supplier | Grade |
| Boc-L-Alanine (Boc-Ala-OH) | Sigma-Aldrich | ≥99% |
| This compound | Aapptec | ≥98% |
| N,N'-Dicyclohexylcarbodiimide (DCC) | Sigma-Aldrich | ≥99% |
| 1-Hydroxybenzotriazole (HOBt) | Sigma-Aldrich | ≥97% |
| Dichloromethane (DCM) | Fisher Scientific | Anhydrous, ≥99.8% |
| N,N-Dimethylformamide (DMF) | Fisher Scientific | Anhydrous, ≥99.8% |
| Ethyl acetate (EtOAc) | Sigma-Aldrich | ACS reagent, ≥99.5% |
| n-Hexane | Sigma-Aldrich | Anhydrous, 95% |
| 5% Hydrochloric Acid (HCl) | Fisher Scientific | Reagent Grade |
| Saturated Sodium Bicarbonate (NaHCO₃) | Fisher Scientific | Reagent Grade |
| Brine (Saturated NaCl) | In-house preparation | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | Sigma-Aldrich | ≥97% |
| Trifluoroacetic Acid (TFA) | Sigma-Aldrich | Reagent Grade, 99% |
| Palladium on Carbon (10% Pd/C) | Sigma-Aldrich | - |
| Methanol (MeOH) | Fisher Scientific | ACS Grade |
Table 2: Summary of a Representative Dipeptide Synthesis: Boc-Ala-Phe(3-Cl)-OH
| Parameter | Value |
| Starting Materials | Boc-Ala-OH, this compound |
| Coupling Reagents | DCC, HOBt |
| Solvent | Dichloromethane (DCM) |
| Reaction Time | 12 hours |
| Reaction Temperature | Room Temperature |
| Purification Method | Liquid-Liquid Extraction, Flash Chromatography |
| Overall Yield | 85% |
| Purity (by HPLC) | >98% |
Experimental Protocols
Protocol 1: Synthesis of Boc-Ala-Phe(3-Cl)-OH Dipeptide
This protocol details the coupling of Boc-protected Alanine to 3-Chloro-phenylalanine in a solution-phase synthesis.
1. Activation of Boc-Ala-OH: a. In a round-bottom flask, dissolve Boc-Ala-OH (1.0 eq) and HOBt (1.1 eq) in anhydrous DCM (10 mL per mmol of Boc-Ala-OH). b. Cool the solution to 0 °C in an ice bath. c. Add DCC (1.1 eq) to the solution with stirring. d. Stir the reaction mixture at 0 °C for 30 minutes. A white precipitate of dicyclohexylurea (DCU) will form.
2. Coupling Reaction: a. In a separate flask, suspend this compound (1.0 eq) in anhydrous DCM. b. Add the pre-activated Boc-Ala-OH solution (from step 1d) to the this compound suspension. c. Allow the reaction mixture to warm to room temperature and stir for 12 hours.
3. Work-up and Purification: a. Filter the reaction mixture to remove the precipitated DCU. b. Wash the filtrate sequentially with 5% HCl (2 x 20 mL), saturated NaHCO₃ solution (2 x 20 mL), and brine (1 x 20 mL). c. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product. d. Purify the crude dipeptide by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane. e. Combine the pure fractions and evaporate the solvent to yield Boc-Ala-Phe(3-Cl)-OH as a white solid.
Protocol 2: N-terminal Boc Deprotection
This protocol describes the removal of the Boc protecting group to liberate the N-terminal amine for further chain elongation.
1. Deprotection Reaction: a. Dissolve the Boc-protected peptide (e.g., Boc-Ala-Phe(3-Cl)-OH) in a solution of 50% TFA in DCM. b. Stir the reaction mixture at room temperature for 1 hour. c. Monitor the reaction progress by TLC.
2. Product Isolation: a. Remove the solvent and excess TFA under reduced pressure. b. Co-evaporate with DCM (3 x 10 mL) to ensure complete removal of TFA. c. The resulting TFA salt of the deprotected peptide can be used directly in the next coupling step after neutralization.
Protocol 3: C-terminal Ester Deprotection (Hydrogenolysis)
This protocol is applicable if the C-terminus is protected as a benzyl ester.
1. Hydrogenolysis Reaction: a. Dissolve the C-terminal benzyl ester-protected peptide in methanol. b. Add 10% Pd/C catalyst (10% by weight of the peptide). c. Stir the suspension under a hydrogen atmosphere (balloon) at room temperature. d. Monitor the reaction by TLC until the starting material is consumed.
2. Catalyst Removal and Product Isolation: a. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. b. Wash the Celite pad with methanol. c. Evaporate the filtrate under reduced pressure to obtain the deprotected peptide.
Visualizations
Caption: Workflow for Solution-Phase Peptide Synthesis.
Caption: Potential Signaling Pathway of a Substance P Analog.
Discussion
The solution-phase synthesis of peptides, while traditionally more labor-intensive than solid-phase methods, offers advantages in scalability and purification of intermediates. The incorporation of this compound proceeds with standard coupling reagents such as DCC/HOBt, although other reagents like HBTU or HATU can also be employed, particularly for sterically hindered couplings. The choice of protecting groups is critical, with the Boc/Cbz strategy being well-suited for solution-phase synthesis.
The chlorine substituent on the phenylalanine ring is electronically withdrawing and can influence the pKa of the aromatic ring, potentially altering cation-pi interactions with receptor binding pockets. Furthermore, the steric bulk of the chlorine atom can enforce specific torsional angles in the peptide backbone, leading to a more constrained and potentially more active conformation.
Peptides containing halogenated phenylalanines have been explored as analogs of various bioactive peptides, including Substance P. Substance P is a neuropeptide that mediates its effects through the neurokinin-1 (NK1) receptor, a G-protein coupled receptor. The binding of Substance P to the NK1 receptor activates the Gq/11 signaling cascade, leading to the activation of phospholipase C and subsequent downstream signaling events. The incorporation of 3-chloro-phenylalanine into Substance P analogs could modulate the affinity and efficacy of the peptide for the NK1 receptor, potentially leading to either enhanced agonistic or antagonistic activity. This makes this compound a valuable building block for the development of novel therapeutic peptides targeting a range of physiological processes, including pain, inflammation, and mood disorders.
Disclaimer: These protocols are intended as a guide and may require optimization for specific peptide sequences and laboratory conditions. All work should be performed by qualified personnel in a properly equipped laboratory, following all applicable safety procedures.
Troubleshooting & Optimization
Technical Support Center: H-Phe(3-Cl)-OH Solubility in Peptide Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of 3-chloro-L-phenylalanine (H-Phe(3-Cl)-OH) in common peptide synthesis solvents.
Troubleshooting Guide: Improving this compound Solubility
Low solubility of this compound during solid-phase peptide synthesis (SPPS) can lead to incomplete coupling reactions and the generation of deletion sequences. This guide provides a systematic approach to troubleshoot and improve the dissolution of this amino acid derivative.
Initial Assessment: Visual Inspection and Solubility Test
Before initiating a coupling reaction, it is crucial to ensure the complete dissolution of the amino acid.
-
Visual Check: A properly dissolved solution should be clear and free of any visible particulates. The presence of suspended particles or a cloudy appearance indicates poor solubility.
-
Small-Scale Solubility Test: To avoid wasting valuable material, perform a solubility test on a small aliquot of this compound in the intended solvent before preparing the entire stock solution.[1]
Systematic Troubleshooting Workflow
If you encounter solubility issues, follow this step-by-step workflow.
A [label="Start: Solubility Issue Identified"]; B [label="Select Primary Solvent\n(DMF, NMP, or DMSO)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; C [label="Apply Mechanical Agitation\n(Vortexing, Stirring)"]; D [label="Is the solution clear?"]; E [label="Proceed with Coupling Reaction", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; F [label="Apply Sonication"]; G [label="Is the solution clear?"]; H [label="Gentle Heating\n(e.g., 30-40°C)"]; I [label="Is the solution clear?"]; J [label="Consider Co-Solvents or Additives"]; K [label="Re-evaluate Solvent Choice or\nConsult Further Resources", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
A -> B; B -> C; C -> D; D -> E [label="Yes"]; D -> F [label="No"]; F -> G; G -> E [label="Yes"]; G -> H [label="No"]; H -> I; I -> E [label="Yes"]; I -> J [label="No"]; J -> K; }
Caption: A step-by-step workflow for troubleshooting this compound solubility issues.Detailed Troubleshooting Steps:
| Step | Action | Experimental Protocol |
| 1. Mechanical Agitation | Vigorously mix the solution. | Add the desired amount of this compound to the solvent in a suitable vial. Vortex the mixture at maximum speed for 1-2 minutes or stir vigorously with a magnetic stir bar. |
| 2. Sonication | Use ultrasonic waves to break down aggregates. | Place the vial in a bath sonicator. Sonicate in short bursts (e.g., 5-10 minutes), allowing the sample to cool between intervals to prevent potential degradation.[2][3] |
| 3. Gentle Heating | Increase the kinetic energy of the solvent molecules. | Gently warm the solution in a water bath to 30-40°C while stirring. Avoid excessive heat, as it may degrade the amino acid. Monitor the dissolution closely. |
| 4. Co-solvents and Additives | Modify the solvent properties to enhance solvation. | If solubility in a pure solvent remains low, consider the addition of a co-solvent or a solubilizing additive. See the "Co-solvents and Additives" section for more details. |
Quantitative Solubility Data
The following table summarizes the known solubility of this compound and its Fmoc-protected counterpart in common peptide synthesis solvents. It is recommended to experimentally determine the solubility in your specific system.
| Compound | Solvent | Reported Solubility | Conditions |
| This compound | DMSO | 2.5 mg/mL (12.52 mM) | Requires ultrasonication.[2][3] |
| DMF | User-determined | See Experimental Protocol below. | |
| NMP | User-determined | See Experimental Protocol below. | |
| Fmoc-Phe(3-Cl)-OH | DMSO | 100 mg/mL (237.04 mM) | Requires ultrasonication.[4] |
Experimental Protocol: Determining this compound Solubility
This gravimetric method provides a reliable way to determine the solubility of this compound in a given solvent at a specific temperature.
Materials:
-
This compound
-
Solvent of interest (e.g., DMF, NMP, DMSO)
-
Analytical balance
-
Vials with screw caps
-
Thermostatic shaker or water bath
-
Centrifuge
-
Pipettes
-
Drying oven or vacuum desiccator
Procedure:
-
Sample Preparation: Add an excess amount of this compound to a pre-weighed vial.
-
Solvent Addition: Add a known volume (e.g., 1.0 mL) of the chosen solvent to the vial.
-
Equilibration: Tightly cap the vial and place it in a thermostatic shaker or water bath set to the desired temperature (e.g., 25°C). Shake the mixture for at least 24 hours to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the vial at high speed (e.g., 10,000 x g) for 10 minutes to pellet the undissolved solid.
-
Aliquoting: Carefully withdraw a known volume of the clear supernatant (e.g., 0.5 mL) and transfer it to a new pre-weighed vial.
-
Solvent Evaporation: Evaporate the solvent from the aliquot. For high-boiling point solvents like DMF, NMP, and DMSO, this may require a vacuum oven at an elevated temperature.
-
Mass Determination: Once the solvent is completely removed, weigh the vial containing the dried solute.
-
Calculation: Calculate the solubility using the following formula:
Solubility (mg/mL) = (Mass of dried solute in mg) / (Volume of supernatant in mL)
A [label="Start: Add Excess this compound to Vial"]; B [label="Add Known Volume of Solvent"]; C [label="Equilibrate with Shaking (24h at constant T)"]; D [label="Centrifuge to Pellet Undissolved Solid"]; E [label="Transfer Known Volume of Supernatant"]; F [label="Evaporate Solvent"]; G [label="Weigh Dried Solute"]; H [label="Calculate Solubility (mg/mL)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
A -> B -> C -> D -> E -> F -> G -> H; }
Caption: Experimental workflow for determining the solubility of this compound.Co-solvents and Additives
When this compound exhibits poor solubility in a primary solvent, the use of co-solvents or additives can be an effective strategy.
-
Co-solvents: For hydrophobic compounds, adding a small amount of a less polar, miscible solvent might improve solubility. However, the compatibility of the co-solvent with the subsequent steps of peptide synthesis must be considered.
-
Additives: Certain salts can increase the polarity of the solvent and improve the solubility of polar compounds. For amino acids, additives that can disrupt intermolecular interactions may also be beneficial.
Logical Relationship for Solvent/Additive Selection
Caption: Decision-making logic for addressing poor solubility of this compound.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not dissolving in DMF, a common peptide synthesis solvent?
A1: While DMF is a versatile solvent for peptide synthesis, the solubility of individual amino acid derivatives can vary.[5] this compound, being a substituted aromatic amino acid, may have specific solvation requirements. Its hydrophobic phenyl ring and the polar amino and carboxyl groups create a molecule with mixed polarity, which can lead to dissolution challenges in certain solvents.
Q2: I observed that my this compound solution is cloudy. Can I still use it for coupling?
A2: It is strongly advised not to use a cloudy or suspended solution for coupling reactions in SPPS. Incomplete dissolution means the actual concentration of the amino acid in the solution is lower than intended, which will lead to inefficient coupling and a higher risk of deletion sequences in your final peptide.
Q3: Is sonication safe for this compound, or will it cause degradation?
A3: Sonication is a generally safe and effective method for dissolving amino acids and peptides.[1] It primarily uses mechanical energy to break apart solid aggregates and enhance solvation. When used in short bursts with cooling in between, the risk of degradation to a stable molecule like this compound is minimal.
Q4: Can I use DMSO to dissolve this compound for my synthesis?
A4: Yes, DMSO is a suitable solvent for dissolving this compound, with a reported solubility of 2.5 mg/mL with the aid of sonication.[2][3] However, ensure that any residual DMSO is compatible with your overall synthesis and cleavage strategy, as it can sometimes interfere with downstream processes.
Q5: My Fmoc-protected this compound has much higher solubility in DMSO than the unprotected form. Why is that?
A5: The large, hydrophobic fluorenylmethyloxycarbonyl (Fmoc) group significantly alters the overall polarity of the molecule. This change can lead to more favorable interactions with a polar aprotic solvent like DMSO, resulting in higher solubility compared to the zwitterionic, unprotected amino acid. A reported solubility for Fmoc-Phe(3-Cl)-OH in DMSO is 100 mg/mL.[4]
References
Technical Support Center: Optimizing Coupling Efficiency of Fmoc-Phe(3-Cl)-OH in SPPS
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the solid-phase peptide synthesis (SPPS) of peptides containing 3-chlorophenylalanine.
Frequently Asked Questions (FAQs)
Q1: What makes Fmoc-Phe(3-Cl)-OH a potentially "difficult" amino acid to couple in SPPS?
The primary challenge in coupling Fmoc-Phe(3-Cl)-OH stems from steric hindrance. The presence of a chlorine atom at the meta-position of the phenyl ring increases the bulkiness of the amino acid side chain. This steric bulk can physically impede the approach of the activated carboxyl group to the free N-terminal amine of the growing peptide chain on the solid support, leading to lower coupling efficiency and the formation of deletion sequences.
Q2: Which coupling reagents are recommended for improving the incorporation of Fmoc-Phe(3-Cl)-OH?
For sterically hindered amino acids like Fmoc-Phe(3-Cl)-OH, standard coupling reagents may not be sufficient. It is highly recommended to use more potent uronium/aminium or phosphonium salt-based reagents. These include:
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate)
-
COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate)
When using carbodiimides like DIC (N,N'-Diisopropylcarbodiimide), the addition of a nucleophilic additive such as Oxyma Pure (Ethyl 2-cyano-2-(hydroxyimino)acetate) is crucial to enhance the reaction rate and suppress side reactions.
Q3: Can peptide aggregation affect the coupling of Fmoc-Phe(3-Cl)-OH?
Yes, peptide aggregation is a common issue in SPPS that can significantly hinder coupling efficiency. As the peptide chain elongates, it can form secondary structures (e.g., β-sheets) that mask the N-terminal amine, making it inaccessible to the incoming activated amino acid. While Fmoc-Phe(3-Cl)-OH itself is a single amino acid, its incorporation can be problematic if the preceding peptide sequence is prone to aggregation.
Q4: What is "double coupling" and when should I use it for Fmoc-Phe(3-Cl)-OH?
Double coupling is the repetition of the coupling step with a fresh portion of activated amino acid and coupling reagents. This strategy is often employed for difficult or sterically hindered amino acids to drive the reaction to completion. If monitoring of the initial coupling reaction (e.g., via a Kaiser test) indicates the presence of unreacted free amines, a second coupling is highly recommended before proceeding to the next Fmoc deprotection step.
Q5: How can I monitor the coupling efficiency of Fmoc-Phe(3-Cl)-OH during synthesis?
Several qualitative and quantitative methods can be used to monitor coupling efficiency:
-
Kaiser Test (Ninhydrin Test): A qualitative colorimetric test to detect the presence of free primary amines on the resin. A positive result (blue/purple beads) after the coupling step indicates incomplete reaction.
-
TNBS (2,4,6-Trinitrobenzenesulfonic acid) Test: Another qualitative colorimetric test that is often more sensitive than the Kaiser test for detecting low levels of free amines.
-
UV-Vis Monitoring: Some automated peptide synthesizers can monitor the concentration of the Fmoc-piperidine adduct released during the deprotection step. A consistent or expected level of Fmoc release suggests successful coupling in the previous step.
-
Cleavage and HPLC/MS Analysis of a small resin sample: A small aliquot of the resin can be cleaved and the resulting peptide fragment analyzed by HPLC and mass spectrometry to confirm the successful incorporation of the amino acid.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Coupling Efficiency (Positive Kaiser Test) | 1. Steric Hindrance: The bulky 3-chloro-phenyl group is hindering the reaction. 2. Inadequate Coupling Reagent: The chosen coupling reagent is not potent enough. 3. Insufficient Reaction Time: The coupling reaction did not have enough time to go to completion. 4. Peptide Aggregation: The growing peptide chain is aggregated, blocking the N-terminus. 5. Poor Resin Swelling: The resin is not adequately swollen, limiting reagent access. | 1. Perform a double coupling. 2. Switch to a more potent coupling reagent (e.g., HATU, COMU). 3. Increase the coupling time (e.g., from 1 hour to 2-4 hours). 4. Use a solvent mixture known to disrupt aggregation (e.g., NMP/DCM/DMF). 5. Ensure proper resin swelling in the appropriate solvent before starting the synthesis. |
| Presence of Deletion Sequences in Final Peptide | 1. Incomplete Coupling: Failure to couple Fmoc-Phe(3-Cl)-OH resulted in a peptide chain lacking this residue. 2. Incomplete Fmoc Deprotection: The Fmoc group from the previous residue was not fully removed, preventing the coupling of Fmoc-Phe(3-Cl)-OH. | 1. Optimize the coupling protocol for Fmoc-Phe(3-Cl)-OH using the strategies mentioned above. 2. Increase the Fmoc deprotection time or use a fresh deprotection solution (e.g., 20% piperidine in DMF). |
| Racemization of the Phenylalanine Residue | 1. Prolonged Activation Time: The activated amino acid is left for too long before coupling, especially with certain bases. 2. Choice of Base: Some bases can promote racemization more than others. | 1. Use in-situ activation where the coupling reagent is added to the resin immediately after the amino acid and base. 2. Consider using a weaker or more sterically hindered base like N-methylmorpholine (NMM) or 2,4,6-collidine instead of DIPEA, especially if racemization is a concern. |
Data Presentation
The following table provides a representative comparison of coupling reagents for sterically hindered amino acids, which can be extrapolated to the coupling of Fmoc-Phe(3-Cl)-OH. The efficiencies are based on typical outcomes for difficult couplings and may vary depending on the specific peptide sequence and reaction conditions.
| Coupling Reagent | Additive | Base | Typical Coupling Time | Relative Efficiency for Hindered Couplings |
| HATU | (HOAt integrated) | DIPEA/NMM | 30-60 min | Very High |
| HBTU | (HOBt integrated) | DIPEA | 30-90 min | High |
| PyBOP | (HOBt integrated) | DIPEA | 30-90 min | High |
| COMU | (Oxyma integrated) | DIPEA | 15-60 min | Very High |
| DIC | Oxyma Pure | DIPEA/NMM | 60-120 min | Moderate to High |
| DIC | HOBt | DIPEA/NMM | 60-180 min | Moderate |
Experimental Protocols
Protocol 1: Standard Coupling of Fmoc-Phe(3-Cl)-OH using HATU
-
Resin Preparation:
-
Swell the resin (e.g., Rink Amide resin) in N,N-dimethylformamide (DMF) for at least 30 minutes.
-
Perform Fmoc deprotection of the N-terminal amine on the resin using 20% piperidine in DMF (2 x 10 minutes).
-
Wash the resin thoroughly with DMF (5-7 times).
-
-
Amino Acid Activation and Coupling:
-
In a separate vessel, dissolve Fmoc-Phe(3-Cl)-OH (3 equivalents relative to resin loading) and HATU (2.9 equivalents) in DMF.
-
Add N,N-diisopropylethylamine (DIPEA) (6 equivalents) to the amino acid/HATU solution and vortex briefly.
-
Immediately add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture at room temperature for 1-2 hours.
-
-
Monitoring and Washing:
-
Take a small sample of resin beads and perform a Kaiser test to check for the presence of free amines.
-
If the Kaiser test is negative (beads remain colorless or yellowish), proceed to the washing step. If positive (blue beads), proceed to Protocol 2 for double coupling.
-
Wash the resin thoroughly with DMF (5 times), followed by dichloromethane (DCM) (3 times), and finally DMF (3 times).
-
Protocol 2: Double Coupling of Fmoc-Phe(3-Cl)-OH
-
First Coupling:
-
Perform the initial coupling as described in Protocol 1.
-
-
Washing:
-
After the first coupling, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) to remove soluble reagents and byproducts.
-
-
Second Coupling:
-
Prepare a fresh solution of activated Fmoc-Phe(3-Cl)-OH as described in Protocol 1, step 2.
-
Add the freshly activated amino acid solution to the washed resin.
-
Agitate the reaction mixture at room temperature for an additional 1-2 hours.
-
-
Final Wash and Monitoring:
-
Drain the reaction solution and wash the resin as described in Protocol 1, step 3.
-
Perform a Kaiser test to confirm the absence of free amines before proceeding with the next Fmoc deprotection step.
-
Visualizations
Caption: Standard workflow for a single coupling cycle of Fmoc-Phe(3-Cl)-OH in SPPS.
Preventing side reactions with halogenated amino acids in synthesis
Welcome to the technical support center for peptide synthesis involving halogenated amino acids. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges and prevent unwanted side reactions during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions encountered when incorporating halogenated amino acids into a peptide sequence?
A1: The primary side reactions include incomplete coupling, dehalogenation, and side-chain reactivity, particularly with halogenated tyrosines and tryptophans. The electron-withdrawing nature of halogens can influence the reactivity of the amino acid and its protecting groups.[1][2]
Q2: Is it always necessary to use a protecting group for the side chain of halogenated amino acids?
A2: Not always, but it is highly recommended, especially for sensitive sequences or prolonged synthesis. For instance, the phenolic hydroxyl group of 3-Chloro-L-Tyrosine is generally stable under standard Fmoc-SPPS conditions. However, for maximum safety and to avoid any potential O-acylation, using a tert-butyl (tBu) protecting group can be beneficial.[1][3]
Q3: How can I monitor the incorporation of halogenated amino acids and the presence of side products?
A3: A combination of Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) and Mass Spectrometry (LC-MS) is the most effective method.[3] RP-HPLC can separate the desired peptide from byproducts, while mass spectrometry confirms the molecular weight, allowing for the identification of deletion sequences, products of dehalogenation, or other modifications.
Troubleshooting Guides
Problem 1: Incomplete Coupling of Halogenated Amino Acids
Symptom: Mass spectrometry analysis of the crude peptide shows a significant peak corresponding to a deletion sequence lacking the halogenated amino acid.
Cause: The presence of a halogen atom on the amino acid side chain can sterically hinder the coupling reaction, leading to lower efficiency.[1]
Solutions:
-
Optimize Coupling Protocol:
-
Choice of Coupling Reagent:
| Coupling Reagent Class | Examples | Recommendation for Halogenated Amino Acids |
| Carbodiimides | DCC, DIC | Use with additives like HOBt or HOAt. |
| Phosphonium Salts | BOP, PyBOP | Recommended for difficult couplings. |
| Uronium/Aminium Salts | HBTU, HATU, HCTU | Highly Recommended for hindered residues.[1] |
Problem 2: Dehalogenation During Peptide Synthesis or Cleavage
Symptom: Mass spectrometry reveals a peak corresponding to the desired peptide sequence but lacking the halogen atom.
Cause: Certain halogenated amino acids, particularly those with iodine or bromine, can be susceptible to dehalogenation under harsh acidic conditions during cleavage or due to certain reagents used during synthesis.
Solutions:
-
Milder Cleavage Conditions: If possible, use a milder cleavage cocktail or reduce the cleavage time.
-
Scavenger Optimization: The choice and concentration of scavengers in the cleavage cocktail are critical. Thioanisole and dithiothreitol (DTT) can sometimes promote dehalogenation. Consider using alternative scavengers or optimizing their concentrations.
-
Protecting Group Strategy: For halogenated tryptophans, using a Boc protecting group on the indole nitrogen can help stabilize the side chain.[7]
Problem 3: Side-Chain Modification During Cleavage
Symptom: Mass spectrometry shows unexpected adducts on the halogenated amino acid or other sensitive residues like Tryptophan or Tyrosine.
Cause: Reactive carbocations generated during the removal of protecting groups in the final cleavage step can attack electron-rich aromatic side chains.[8][9]
Solutions:
-
Use of a Scavenger Cocktail: Always use a scavenger cocktail during cleavage to quench reactive carbocations. A widely used cocktail is "Reagent K".[3][10]
| Reagent K Component | Typical % | Purpose |
| Trifluoroacetic Acid (TFA) | 82.5% | Cleavage and deprotection |
| Water | 5% | Proton source, aids in solubility |
| Phenol | 5% | Scavenger for carbocations |
| Thioanisole | 5% | Scavenger, protects Trp |
| 1,2-Ethanedithiol (EDT) | 2.5% | Scavenger, prevents re-attachment of protecting groups |
-
Perform Cleavage Under Inert Atmosphere: To minimize oxidation, especially of tyrosine residues, conduct the cleavage reaction under a nitrogen or argon atmosphere.[3]
Experimental Protocols
Protocol 1: Enhanced Coupling for Sterically Hindered Halogenated Amino Acids (e.g., 3-Iodo-Tyrosine)
-
Resin Swelling: Swell the peptide-resin in N,N-Dimethylformamide (DMF) for 30 minutes.
-
Fmoc-Deprotection: Treat the resin with 20% piperidine in DMF (v/v) for 5 minutes, drain, and repeat for 10 minutes.
-
Washing: Wash the resin thoroughly with DMF (5 times), Dichloromethane (DCM) (3 times), and DMF (3 times).
-
Amino Acid Activation: In a separate vessel, dissolve 4 equivalents of the Fmoc-halogenated amino acid, 3.95 equivalents of HATU, and 8 equivalents of N,N-Diisopropylethylamine (DIPEA) in DMF. Allow to pre-activate for 2-5 minutes.
-
Coupling: Add the activated amino acid solution to the resin. Agitate at room temperature for 2-4 hours.
-
Washing: Wash the resin with DMF (5 times).
-
Monitoring: Perform a Kaiser test or other qualitative test to check for complete coupling. If the test is positive (indicating free amines), proceed with a second coupling (double coupling) by repeating steps 4-6.
-
Capping (Optional but Recommended for Difficult Couplings): If incomplete coupling persists, cap the unreacted amines by treating the resin with a solution of acetic anhydride and DIPEA in DMF (e.g., 5% Ac2O, 5% DIPEA in DMF) for 10 minutes. Wash thoroughly with DMF.
Protocol 2: Cleavage and Deprotection with Scavengers
-
Resin Preparation: Wash the final peptide-resin with DCM and dry it under a stream of nitrogen.
-
Cleavage Cocktail Preparation: Prepare the cleavage cocktail (e.g., Reagent K: 82.5% TFA, 5% water, 5% phenol, 5% thioanisole, 2.5% 1,2-ethanedithiol) in a fume hood. Cool the cocktail on an ice bath.
-
Cleavage Reaction: Add the cold cleavage cocktail to the resin (approximately 10 mL per gram of resin).
-
Incubation: Gently agitate the mixture at room temperature for 2-3 hours under an inert atmosphere (nitrogen or argon).
-
Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the peptide by adding the cold diethyl ether.
-
Pelleting and Washing: Centrifuge the mixture to pellet the crude peptide. Wash the pellet with cold diethyl ether two more times.
-
Drying: Dry the crude peptide pellet under vacuum.
-
Purification: Purify the peptide using preparative RP-HPLC.
Visualizations
Caption: Workflow for solid-phase synthesis and cleavage of peptides containing halogenated amino acids.
Caption: Troubleshooting decision tree for common side reactions in halogenated peptide synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. jpt.com [jpt.com]
- 5. people.uniurb.it [people.uniurb.it]
- 6. bachem.com [bachem.com]
- 7. peptide.com [peptide.com]
- 8. peptide.com [peptide.com]
- 9. researchgate.net [researchgate.net]
- 10. Non‐additive stabilization by halogenated amino acids reveals protein plasticity on a sub‐angstrom scale - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting low yield in H-Phe(3-Cl)-OH peptide synthesis
This guide provides troubleshooting strategies for researchers encountering low yields during the solid-phase peptide synthesis (SPPS) of peptides containing 3-chloro-phenylalanine.
Troubleshooting Guide & FAQs
This section addresses common issues in a question-and-answer format to help you diagnose and resolve synthesis problems.
Q1: Why is my overall peptide yield unexpectedly low after incorporating H-Phe(3-Cl)-OH?
Low yield is a common issue in SPPS and can stem from several factors, often exacerbated by the properties of modified amino acids like this compound. The primary culprits are incomplete coupling and/or incomplete Fmoc deprotection at each step of the synthesis.[1][2] Steric hindrance from the chlorine atom on the phenylalanine ring can slow down reactions, and peptide aggregation can physically block reagents from reaching the growing peptide chain.[3]
To diagnose the issue, it is recommended to analyze the crude peptide product by HPLC and Mass Spectrometry (MS).[1] The presence of deletion sequences (missing the intended amino acid) or truncation sequences (synthesis terminated prematurely) can pinpoint the problematic step.[1]
Q2: How can I determine if the coupling of Fmoc-Phe(3-Cl)-OH is incomplete?
Incomplete coupling is a frequent cause of low yield, resulting in deletion sequences.[2] The electron-withdrawing effect and steric bulk of the 3-chloro substituent can hinder the reaction.
Diagnostic Test: The Kaiser Test
The Kaiser test is a highly sensitive qualitative method to detect free primary amines on the resin after a coupling step.[4][5] A positive result (intense blue color) indicates that the N-terminal amine of the growing peptide is still free and the coupling of the new amino acid was unsuccessful.[4]
dot graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=rectangle, style="rounded,filled", margin="0.1,0.1", width=2, height=0.5, fontname="Arial", fontsize=11]; edge [fontname="Arial", fontsize=10];
} dot Caption: Troubleshooting workflow for incomplete coupling.
Solution: Optimize Coupling Strategy
If incomplete coupling is detected, consider the following actions:
-
Double Coupling: Immediately repeat the coupling step with fresh reagents to drive the reaction to completion.[2]
-
Extend Reaction Time: Increase the coupling time from the standard 60 minutes to 2 hours or even overnight to overcome potential steric hindrance.[3]
-
Change Coupling Reagents: For sterically hindered amino acids, more potent coupling reagents are often required.[6] While standard reagents like HBTU are effective, stronger phosphonium-based (PyBOP, PyAOP) or aminium/uronium-based (HATU, HCTU) reagents may provide better results.[6][7]
| Coupling Reagent Class | Examples | Suitability for Hindered Residues | Notes |
| Aminium/Uronium | HBTU, TBTU, HCTU, HATU | Good to Excellent | HBTU is a common choice, but HATU is often superior for difficult couplings.[6] |
| Phosphonium | BOP, PyBOP, PyAOP | Excellent | PyBOP and PyAOP are highly effective for sterically hindered couplings.[6][8] |
| Carbodiimides | DIC, EDC | Moderate (with additives) | Must be used with additives like HOBt or Oxyma Pure to improve efficiency and reduce side reactions.[9] |
Q3: Could incomplete Fmoc-deprotection be the cause of low yield?
Yes. If the Fmoc protecting group is not completely removed from the N-terminus of the peptide chain, that chain is "capped" and cannot react further, leading to truncated sequences and significantly lower yield of the full-length peptide.[1][10]
Diagnostic Approach
While a Kaiser test after deprotection should be positive (indicating a free amine), a more thorough method is to perform a test cleavage on a small amount of resin mid-synthesis.[1][11] Analyzing this sample by LC-MS can reveal the presence of Fmoc-protected peptide fragments, confirming incomplete deprotection.
Solution: Modify Deprotection Protocol
-
Increase Deprotection Time: Extend the treatment with 20% piperidine in DMF from the standard 10-20 minutes to 30 minutes.[12]
-
Perform Double Deprotection: Treat the resin with the piperidine solution twice.
-
Use a Stronger Base: While piperidine is standard, in cases of severe aggregation, a stronger base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) can be added to the piperidine solution (e.g., 2% DBU in 20% piperidine/DMF). Use with caution as it can increase the risk of side reactions.
dot graph { graph [splines=ortho, nodesep=0.5, ranksep=0.5]; node [shape=rectangle, style="rounded,filled", margin="0.1,0.1", fontname="Arial", fontsize=11]; edge [fontname="Arial", fontsize=10];
} dot Caption: The standard four-step cycle in Fmoc SPPS.
Q4: What are the optimal cleavage conditions for a peptide containing this compound?
The final cleavage step removes the peptide from the resin and cleaves all side-chain protecting groups. The choice of cleavage cocktail is critical to avoid side reactions.[13] For a peptide containing this compound without other sensitive residues (like Cys, Met, or Trp), a standard cocktail is often sufficient.
Recommended General Cleavage Cocktail (Reagent B)
This cocktail uses triisopropylsilane (TIS) as a scavenger, which is effective and less odorous than thiol-based scavengers.[14]
| Component | Percentage (v/v) | Purpose |
| Trifluoroacetic Acid (TFA) | 95% | Cleaves peptide from resin and removes most protecting groups. |
| Water | 2.5% | Scavenger, proton source. |
| Triisopropylsilane (TIS) | 2.5% | Scavenger for reactive cations (e.g., from Trt, Pbf, tBu groups). |
Table based on common cleavage cocktails.
If your peptide also contains other sensitive residues, the cocktail must be adjusted. For example, Reagent K is often used for peptides with Cys, Met, Trp, and Tyr.[15]
| Reagent K Component | Percentage (v/v) |
| Trifluoroacetic Acid (TFA) | 82.5% |
| Phenol | 5% |
| Water | 5% |
| Thioanisole | 5% |
| 1,2-Ethanedithiol (EDT) | 2.5% |
Table data from common cleavage cocktails.[15]
Experimental Protocols
Protocol 1: Kaiser Test for Monitoring Coupling[4]
This protocol is used to detect free primary amines on the resin.
Reagents:
-
Solution A: 16.5 mg of KCN dissolved in 25 mL of water. Dilute 1.0 mL of this solution with 49 mL of pyridine.[4]
-
Solution B: 1.0 g of ninhydrin in 20 mL of n-butanol.[4]
-
Solution C: 40 g of phenol in 20 mL of n-butanol.[4]
Procedure:
-
After the coupling reaction, take a small sample of resin (10-15 beads) and place it in a small test tube.
-
Wash the resin beads with DMF and then with ethanol.
-
Add 2-3 drops of Solution A, Solution B, and Solution C to the test tube.[4]
-
Heat the tube at 110°C for 5 minutes.[4]
-
Observe the color.
-
Negative (Coupling Complete): Beads and solution are colorless or yellow.
-
Positive (Coupling Incomplete): Beads and/or solution turn a dark blue or purple color.[4]
-
Protocol 2: Standard HBTU Coupling[9]
This protocol describes a standard coupling reaction using HBTU as the activator.
Materials:
-
Fmoc-deprotected peptide-resin
-
Fmoc-Phe(3-Cl)-OH (3 equivalents based on resin loading)
-
HBTU (3 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (6 equivalents)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Swell the Fmoc-deprotected peptide-resin in DMF.
-
In a separate vial, dissolve Fmoc-Phe(3-Cl)-OH and HBTU in DMF.
-
Add DIPEA to the amino acid/HBTU solution to pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.[3]
-
Filter the resin and wash thoroughly with DMF (3-5 times).
-
Perform a Kaiser test (Protocol 1) to confirm reaction completion. If the test is positive, repeat steps 2-6 (double coupling).
Protocol 3: Cleavage & Precipitation[14]
This protocol is for the final cleavage of the peptide from the resin.
Procedure:
-
Wash the final peptide-resin with dichloromethane (DCM) and dry it under vacuum.
-
Prepare the cleavage cocktail (e.g., 95% TFA, 2.5% Water, 2.5% TIS) fresh in a fume hood.
-
Add the cleavage cocktail to the dried resin (approx. 10 mL per gram of resin).
-
Stir the mixture at room temperature for 2-3 hours.[13]
-
Filter the resin and collect the TFA solution containing the cleaved peptide.
-
Rinse the resin with a small amount of fresh TFA and combine the filtrates.
-
Precipitate the crude peptide by adding the TFA solution dropwise into a centrifuge tube containing cold diethyl ether (at least 10 times the volume of the TFA solution).
-
Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash twice to remove scavengers.
-
Dry the resulting peptide pellet under a stream of nitrogen or in a vacuum desiccator.
References
- 1. benchchem.com [benchchem.com]
- 2. kilobio.com [kilobio.com]
- 3. benchchem.com [benchchem.com]
- 4. peptide.com [peptide.com]
- 5. peptide.com [peptide.com]
- 6. Peptide Coupling Reagents Guide [sigmaaldrich.com]
- 7. Comparative study of methods to couple hindered peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. peptide.com [peptide.com]
- 10. benchchem.com [benchchem.com]
- 11. chempep.com [chempep.com]
- 12. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]
- 13. tools.thermofisher.com [tools.thermofisher.com]
- 14. peptide.com [peptide.com]
- 15. Cleavage Cocktail for Peptides Containing Cys, Met, Trp and Tyr Residues (Reagent K)1 [langene.com]
H-Phe(3-Cl)-OH stability and storage best practices
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and best storage practices for H-Phe(3-Cl)-OH. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for this compound powder?
A1: For long-term stability, this compound powder should be stored at -20°C for up to three years or at 4°C for up to two years. It is crucial to keep the container tightly sealed to protect it from moisture.
Q2: How should I store solutions of this compound?
A2: Solutions of this compound should be prepared fresh for optimal results. If storage is necessary, aliquot the solution into single-use vials to avoid repeated freeze-thaw cycles. For short-term storage, solutions can be kept at -20°C for up to one month. For longer-term storage, -80°C is recommended for up to six months.[1]
Q3: In which solvents is this compound soluble?
A3: this compound is soluble in a variety of organic solvents, including Dimethyl Sulfoxide (DMSO), Chloroform, Dichloromethane, Ethyl Acetate, and Acetone.[2] When preparing solutions in DMSO, it is advisable to use a fresh, anhydrous grade of the solvent, as hygroscopic DMSO can negatively impact solubility.
Q4: Is this compound sensitive to light?
Q5: What are the potential degradation pathways for this compound?
A5: While specific degradation pathways for this compound have not been extensively documented in publicly available literature, potential degradation can occur through several mechanisms common to amino acids and chlorinated compounds. These may include oxidation of the amino acid, hydrolysis, and reactions involving the chloro- group, particularly under harsh conditions such as extreme pH or in the presence of strong oxidizing or reducing agents. Forced degradation studies under various stress conditions (acidic, basic, oxidative, photolytic, and thermal) are recommended to identify potential degradants in your specific application.
Troubleshooting Guides
This section addresses specific issues that users might encounter during their experiments with this compound.
Issue 1: Inconsistent or Poor Results in Peptide Synthesis
Symptoms:
-
Low coupling efficiency.
-
Presence of unexpected peaks in HPLC analysis of the crude peptide.
-
Mass spectrometry data indicating deletion or modification of the this compound residue.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Incomplete Coupling | Double-couple the this compound residue. Use a stronger activating agent if necessary. Ensure all reagents are fresh and anhydrous. |
| Racemization | The activation step in peptide synthesis can sometimes lead to racemization of the amino acid.[3][4] To minimize this, use coupling reagents known to suppress racemization, such as those combined with HOBt or HOAt.[3] |
| Side Reactions | The chloro- substituent may be susceptible to side reactions depending on the cleavage and deprotection strategy. A thorough analysis of byproducts by mass spectrometry is recommended to identify potential issues. |
| Steric Hindrance | The bulky side chain of this compound may lead to slower coupling kinetics. Increasing the coupling time or temperature may be necessary. |
Issue 2: Variability in Experimental Results Over Time
Symptoms:
-
Decreased potency or activity of this compound in biological assays.
-
Changes in the physical appearance of the stock solution (e.g., color change).
-
Appearance of new peaks in analytical chromatograms of stored solutions.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Degradation of Stock Solution | Prepare fresh solutions for each experiment whenever possible. If using a stored solution, perform a purity check (e.g., by HPLC) before use. Aliquoting stock solutions is critical to prevent degradation from repeated freeze-thaw cycles. |
| Improper Storage | Ensure that both the solid compound and its solutions are stored at the recommended temperatures and protected from light and moisture. |
| Contamination | Use sterile techniques when preparing and handling solutions to prevent microbial contamination, which can lead to degradation. |
Experimental Protocols
Protocol 1: General Procedure for Preparing a Stock Solution of this compound in DMSO
-
Materials: this compound powder, anhydrous DMSO, sterile microcentrifuge tubes or vials.
-
Procedure: a. Allow the this compound container to equilibrate to room temperature before opening to prevent moisture condensation. b. Weigh the desired amount of this compound in a sterile tube. c. Add the calculated volume of anhydrous DMSO to achieve the desired concentration. d. Vortex briefly to dissolve the compound. Gentle warming or sonication may be applied if necessary. e. If not for immediate use, aliquot the stock solution into single-use, light-protected vials. f. Store the aliquots at -20°C for short-term or -80°C for long-term storage.
Protocol 2: Forced Degradation Study for this compound
This protocol outlines a general procedure to assess the stability of this compound under various stress conditions.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., a mixture of acetonitrile and water).
-
Stress Conditions:
-
Acid Hydrolysis: Add 0.1 M HCl to the stock solution.
-
Base Hydrolysis: Add 0.1 M NaOH to the stock solution.
-
Oxidation: Add 3% H₂O₂ to the stock solution.
-
Thermal Stress: Incubate the stock solution at elevated temperatures (e.g., 60°C).
-
Photolytic Stress: Expose the stock solution to UV light (e.g., 254 nm) and/or visible light.
-
-
Time Points: Sample the stressed solutions at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Analysis: Analyze the samples by a stability-indicating method, such as reverse-phase HPLC with UV and mass spectrometric detection, to monitor the degradation of the parent compound and the formation of any degradation products.
Visualizations
References
Technical Support Center: Managing Aggregation of Peptides Containing H-Phe(3-Cl)-OH
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing aggregation issues encountered with peptides containing the modified amino acid 3-chloro-L-phenylalanine (H-Phe(3-Cl)-OH). The incorporation of this hydrophobic, halogenated residue can significantly impact peptide solubility and increase the propensity for aggregation.
Frequently Asked Questions (FAQs)
Q1: Why are peptides containing this compound prone to aggregation?
A1: The aggregation tendency of peptides containing this compound stems primarily from the physicochemical properties of the 3-chloro-L-phenylalanine residue. The chlorophenyl group is significantly more hydrophobic than the parent phenylalanine, which can lead to increased intermolecular hydrophobic interactions, a key driver of peptide aggregation.[1] Additionally, the presence of the chlorine atom can modulate the electronic properties of the aromatic ring, potentially influencing pi-pi stacking interactions between peptide chains, which can further stabilize aggregates.[2][3]
Q2: How can I predict the likelihood of aggregation for my this compound-containing peptide?
A2: While precise prediction is challenging without experimental data, several factors can indicate a higher risk of aggregation:
-
High Percentage of Hydrophobic Residues: If over 50% of the amino acids in your peptide sequence are hydrophobic (including this compound), there is a high probability of aggregation in aqueous solutions.[4]
-
Overall Net Charge: Peptides with a low net charge at a given pH are more likely to aggregate due to reduced electrostatic repulsion between molecules.
-
Sequence Motifs: Stretches of alternating hydrophobic and hydrophilic residues or multiple adjacent aromatic residues can promote the formation of secondary structures like beta-sheets, which are often precursors to aggregation.
Q3: What are the initial signs of peptide aggregation in my experiment?
A3: Early indicators of aggregation include:
-
Visual Cloudiness or Precipitation: The most obvious sign is the appearance of turbidity or visible particles in your peptide solution. A properly solubilized peptide solution should be clear.[4]
-
Inconsistent Experimental Results: Variability in bioassay results or chromatographic profiles can be a consequence of heterogeneous peptide aggregation states.
-
Low Observed Concentration: If the measured concentration of your peptide is significantly lower than expected, it may be due to the precipitation of aggregated material.
Troubleshooting Guide: Step-by-Step Solutions for Aggregation Issues
Problem 1: Peptide fails to dissolve in aqueous buffers.
Potential Cause: The high hydrophobicity of the this compound residue and potentially other hydrophobic amino acids in the sequence is preventing dissolution in polar, aqueous environments.
Solutions:
-
Initial Solvent Selection:
-
For Peptides with a Net Positive Charge: Attempt to dissolve the peptide in a small amount of 10% aqueous acetic acid and then dilute with your desired buffer.[4]
-
For Peptides with a Net Negative Charge: Try dissolving the peptide in a small amount of 10% aqueous ammonium bicarbonate or 0.1 M ammonium hydroxide, followed by dilution.[4]
-
For Neutral or Highly Hydrophobic Peptides: The use of organic solvents is often necessary. Start by dissolving the peptide in a minimal amount of Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF).[4] Once dissolved, slowly add this stock solution dropwise to your vigorously stirring aqueous buffer to the final desired concentration.[4]
-
-
Physical Dissolution Aids:
-
Sonication: Brief periods of sonication (e.g., 3 cycles of 10-15 seconds) can help break up small aggregates and facilitate dissolution. It is advisable to keep the sample on ice between sonication cycles to prevent heating.[4]
-
Gentle Warming: Cautiously warming the solution (e.g., to 37°C) may improve solubility. However, this should be done with care to avoid thermal degradation of the peptide.
-
Problem 2: Peptide dissolves initially but precipitates over time or upon temperature change.
Potential Cause: The peptide solution is likely supersaturated, and changes in temperature or simply time are allowing for the nucleation and growth of aggregates.
Solutions:
-
Re-dissolution and Dilution: If precipitation occurs, attempt to re-dissolve the peptide using the appropriate solvent strategy from Problem 1. It may be necessary to prepare a more concentrated stock solution in an organic solvent and then dilute it further into the aqueous buffer to a lower final concentration.
-
Inclusion of Solubilizing Agents:
-
Chaotropic Agents: For some applications, the addition of chaotropic agents like guanidinium chloride or urea to the buffer can disrupt intermolecular hydrogen bonds and reduce aggregation. However, these will also denature proteins in your assay.
-
Detergents: Low concentrations of non-ionic detergents (e.g., Tween® 20, Triton™ X-100) can sometimes help maintain peptide solubility. Compatibility with your experimental system must be verified.
-
Problem 3: Aggregation during Solid-Phase Peptide Synthesis (SPPS).
Potential Cause: On-resin aggregation can occur as the peptide chain elongates, particularly with hydrophobic sequences, leading to incomplete coupling and deprotection steps.
Solutions:
-
Choice of Resin and Solvents:
-
Utilize a low-loading resin to increase the distance between peptide chains, thereby reducing intermolecular interactions.
-
Switching the primary synthesis solvent from DMF to N-methyl-2-pyrrolidone (NMP) can improve the solvation of growing peptide chains.[5]
-
-
Synthesis Protocol Modifications:
-
Difficult Coupling Steps: For couplings involving or immediately following this compound, consider double coupling or using a more potent coupling reagent like HATU.[6]
-
Disrupting Secondary Structures: Incorporating "difficult sequence" disruption strategies, such as the use of pseudoproline dipeptides or backbone-protecting groups (e.g., Hmb), can prevent on-resin aggregation.
-
Experimental Protocols
Protocol 1: General Solubilization of a Hydrophobic this compound Containing Peptide
-
Initial Solubility Test: Before dissolving the entire sample, test the solubility of a small amount of the lyophilized peptide.
-
Weighing: Allow the vial of lyophilized peptide to equilibrate to room temperature before opening to prevent condensation. Weigh out the desired amount of peptide.
-
Initial Dissolution in Organic Solvent: Add a small volume of pure DMSO to the peptide to create a concentrated stock solution (e.g., 10-20 mg/mL). The free amino acid this compound is soluble in DMSO.[4][7]
-
Vortexing and Sonication: Vortex the solution thoroughly. If dissolution is not complete, sonicate the vial in a water bath for short intervals.
-
Dilution into Aqueous Buffer: Place your desired aqueous buffer in a separate tube on a stir plate with a stir bar. While the buffer is vigorously stirring, slowly add the peptide-DMSO stock solution drop-by-drop.
-
Final Concentration and Storage: Continue to add the stock solution until the desired final peptide concentration is reached. If any cloudiness appears, you have exceeded the solubility limit in that buffer. Store the final solution in aliquots at -20°C or -80°C.
Protocol 2: Thioflavin T (ThT) Assay to Monitor Aggregation Kinetics
This assay is used to monitor the formation of amyloid-like fibrils, which are rich in beta-sheet structures.
-
Reagent Preparation:
-
Prepare a concentrated stock solution of Thioflavin T (ThT) in a suitable buffer (e.g., 1 mM ThT in 25 mM phosphate buffer, pH 7.0). Filter the solution through a 0.22 µm filter.
-
Prepare your this compound-containing peptide solution at the desired concentration in the buffer you wish to test.
-
-
Assay Setup:
-
In a 96-well black, clear-bottom plate, add your peptide solution to the wells.
-
Add the ThT stock solution to each well to a final concentration of 10-20 µM.
-
Include control wells containing only the buffer and ThT (for background fluorescence).
-
-
Measurement:
-
Place the plate in a fluorescence plate reader.
-
Set the excitation wavelength to ~440 nm and the emission wavelength to ~485 nm.
-
Monitor the fluorescence intensity over time, with readings taken at regular intervals (e.g., every 15-30 minutes). The plate should be shaken briefly before each reading.
-
-
Data Analysis: Plot the fluorescence intensity against time. A sigmoidal curve is characteristic of nucleated amyloid fibril formation, indicating peptide aggregation.[8]
Data Presentation
Table 1: Solubility of this compound Amino Acid in Various Solvents
| Solvent | Solubility | Reference |
| DMSO | Soluble (2.5 mg/mL) | [4][9] |
| Chloroform | Soluble | [7] |
| Dichloromethane | Soluble | [7] |
| Ethyl Acetate | Soluble | [7] |
| Acetone | Soluble | [7] |
| Water | Sparingly soluble, solubility increases with gentle warming to 5 mM. | [10] |
| 1 eq. NaOH | Soluble up to 10 mM | [10] |
Note: This data is for the free amino acid. The solubility of a peptide containing this residue will be highly dependent on the full sequence.
Visualizations
Caption: A decision-making workflow for troubleshooting the solubilization of peptides containing this compound.
Caption: A simplified diagram illustrating the general pathway of peptide aggregation from soluble monomers to insoluble fibrils.
References
- 1. Hydrophobic and Electrostatic Sequence Patterning Directs Hierarchical Assembly of Phenylalanine-Rich Oligopeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pi-pi interactions: the geometry and energetics of phenylalanine-phenylalanine interactions in proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Quantum Chemical Deep-Dive into the π-π Interactions of 3-Methylindole and Its Halogenated Derivatives—Towards an Improved Ligand Design and Tryptophan Stacking - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. peptide.com [peptide.com]
- 6. benchchem.com [benchchem.com]
- 7. This compound | CAS:80126-51-8 | High Purity | Manufacturer BioCrick [biocrick.com]
- 8. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. 4-Chloro-DL-phenylalanine, 98+% 10 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
Addressing racemization of H-Phe(3-Cl)-OH during activation
This guide provides troubleshooting advice and answers to frequently asked questions regarding the racemization of 3-Chloro-L-phenylalanine (H-Phe(3-Cl)-OH) during the activation step of peptide synthesis.
Frequently Asked Questions (FAQs)
Q1: What is racemization in the context of peptide synthesis?
A1: Racemization is the loss of stereochemical integrity at the alpha-carbon of an amino acid, converting a pure L-enantiomer into a mixture of both L- and D-enantiomers.[1][2][3] In peptide synthesis, this leads to the incorporation of the incorrect D-amino acid, resulting in a diastereomeric peptide impurity. This impurity can be challenging to separate and may significantly alter the peptide's biological activity and structure.[1]
Q2: Why is this compound, a derivative of Phenylalanine, particularly susceptible to racemization?
A2: Phenylalanine and its derivatives are known to be prone to racemization.[1][4] The primary mechanism is through the formation of a planar 5(4H)-oxazolone (or azlactone) intermediate after carboxyl group activation.[1][2] The proton at the alpha-carbon of this intermediate is acidic and can be easily removed by a base. Reprotonation can occur from either face of the planar ring, leading to a mixture of L and D forms. Aromatic amino acids like Phenylalanine can stabilize the intermediate, increasing the likelihood of racemization.[4]
Q3: What are the key factors that promote racemization during the activation of this compound?
A3: Several factors during the coupling step can increase the risk of racemization:
-
Coupling Reagents: The choice of activating agent is critical. While highly reactive reagents can speed up coupling, some may also accelerate oxazolone formation.[5][6]
-
Base: The presence, strength, and concentration of the base used can significantly promote racemization by facilitating the removal of the alpha-proton.[2][6] N,N-Diisopropylethylamine (DIPEA) is more likely to cause racemization than weaker, more sterically hindered bases like N-methylmorpholine (NMM) or 2,4,6-collidine.[6][7][8]
-
Temperature: Higher reaction temperatures increase the rate of both coupling and racemization.[1]
-
Pre-activation Time: Longer pre-activation times can allow the activated amino acid to reside as the unstable active ester or oxazolone for longer, increasing the opportunity for racemization before the amine component is introduced.
Troubleshooting Guide: Minimizing Racemization
Issue: High levels of D-Phe(3-Cl) diastereomer detected in the final peptide.
This troubleshooting guide provides a systematic approach to identifying and mitigating the causes of racemization during this compound coupling.
Caption: A step-by-step workflow for troubleshooting racemization issues.
Step 1: Re-evaluate Your Coupling Reagent and Additives
The choice of coupling reagent is the most significant factor influencing racemization.[5] Uronium/aminium salt reagents (e.g., HBTU, HATU) are highly efficient but can promote racemization if not used correctly.[7][9]
-
Recommendation: For amino acids prone to racemization, using a carbodiimide like Diisopropylcarbodiimide (DIC) in combination with a racemization-suppressing additive is a robust strategy.[7][9]
-
Additives: Additives like HOBt, 6-Cl-HOBt, and particularly Oxyma Pure, form reactive esters that are less prone to racemization than the intermediates formed by coupling reagents alone.[6][10][11] Oxyma-based reagents like COMU are noted for their efficiency and low racemization potential.[11][12]
Table 1: Comparative Racemization with Different Coupling Reagents (Note: Data shown is for the coupling of a representative racemization-prone amino acid, Fmoc-Phg-OH, and serves as an illustrative guide. Results for this compound may vary.)
| Coupling Reagent | Base | % D-Isomer (Epimerization) |
| HATU | DIPEA | 8.8 |
| HATU | NMM | 2.6 |
| HBTU | DIPEA | 10.2 |
| DIC / Oxyma Pure | DIPEA | 1.5 |
| COMU | DMP | <0.5 |
| DEPBT | TMP | <0.5 |
| Data adapted from studies on Phenylglycine (Phg), known for its high susceptibility to racemization.[8] DMP (2,6-dimethylpyridine), TMP (2,4,6-trimethylpyridine). |
Step 2: Optimize Base Selection and Concentration
The base facilitates both the coupling reaction and the undesired racemization.[2][6]
-
Recommendation: If using onium salt reagents, switch from strong, non-hindered bases like DIPEA to weaker or more sterically hindered bases.
-
Concentration: Use the minimum stoichiometry of base required for the reaction to proceed efficiently. An excess of base will increase the rate of racemization.
Step 3: Adjust Reaction Conditions
-
Temperature: Perform the coupling reaction at a lower temperature (e.g., 0°C) to slow the rate of racemization.[1]
-
Pre-activation: Minimize the pre-activation time before adding the resin-bound amine. Ideally, the active ester should be generated in the presence of the amine component or added to it immediately after formation.
Experimental Protocols
Protocol 1: Recommended Low-Racemization Coupling for this compound
This protocol utilizes DIC with Oxyma Pure, a combination known to effectively suppress racemization.
Caption: An experimental workflow for minimizing racemization during coupling.
Procedure:
-
Resin Preparation: Ensure the N-terminal protecting group (e.g., Fmoc) of the resin-bound peptide is fully removed and the resin is thoroughly washed with DMF.
-
Activation Mixture (perform at 0°C):
-
In a separate vessel, dissolve 3-5 equivalents of Fmoc-Phe(3-Cl)-OH and 3-5 equivalents of Oxyma Pure in DMF.
-
Cool the solution to 0°C in an ice bath.
-
Add 3-5 equivalents of Diisopropylcarbodiimide (DIC).
-
Allow the mixture to pre-activate for 1-2 minutes.
-
-
Coupling:
-
Immediately add the activation mixture to the washed resin.
-
Allow the coupling reaction to proceed for 1-2 hours at room temperature, or for extended periods at 0°C for extremely sensitive couplings.
-
-
Washing: Wash the resin thoroughly with DMF to remove excess reagents and byproducts.
-
Monitoring: Perform a Kaiser test or other appropriate method to confirm the completion of the coupling reaction.[1]
Protocol 2: Analysis of Racemization by Chiral HPLC
This protocol allows for the quantification of the D-isomer in your peptide product.
-
Peptide Hydrolysis:
-
Place a small sample (~0.5 mg) of the cleaved and dried crude peptide into a hydrolysis tube.
-
Add 1 mL of 6 M HCl.
-
Seal the tube under vacuum and heat at 110°C for 24 hours.
-
After cooling, evaporate the HCl to dryness.[2]
-
-
Derivatization (Marfey's Method):
-
Redissolve the amino acid hydrolysate in 50 µL of water.
-
Add 100 µL of a 1% solution of 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (L-FDAA) in acetone.
-
Add 20 µL of 1 M NaHCO₃.
-
Incubate the mixture at 40°C for 1 hour.
-
Stop the reaction by adding 10 µL of 2 M HCl.[2]
-
-
HPLC Analysis:
-
Analyze the derivatized sample by reverse-phase HPLC. The L-FDAA derivatives of L-amino acids and D-amino acids will have different retention times, allowing for their separation and quantification. The D-amino acid derivative typically elutes later.
-
Compare the peak areas to determine the percentage of the D-isomer.
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 7. bachem.com [bachem.com]
- 8. luxembourg-bio.com [luxembourg-bio.com]
- 9. peptide.com [peptide.com]
- 10. peptide.com [peptide.com]
- 11. luxembourg-bio.com [luxembourg-bio.com]
- 12. pubs.acs.org [pubs.acs.org]
Removal of byproducts in H-Phe(3-Cl)-OH peptide purification
Topic: Removal of Byproducts in H-Phe(3-Cl)-OH Peptide Purification
This technical support center is designed for researchers, scientists, and drug development professionals. It provides troubleshooting guidance and answers to frequently asked questions regarding the purification of peptides containing the modified amino acid this compound (3-Chloro-L-phenylalanine).
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of peptides containing this compound?
A1: Following solid-phase peptide synthesis (SPPS), the crude peptide product is a mixture containing the target peptide along with various impurities.[1] Common peptide-related impurities include:
-
Truncated Peptides: Sequences missing one or more amino acids from the N-terminus due to incomplete coupling reactions.[2]
-
Deletion Peptides: Peptides lacking an amino acid within the sequence, often caused by incomplete deprotection of the N-terminal protecting group.[2]
-
Incompletely Deprotected Peptides: Peptides that retain side-chain protecting groups after the final cleavage step.
-
Modified Peptides: This can include oxidized residues (especially Met and Trp), deamidated residues (Asn and Gln), or products of other side reactions.[3]
-
Diastereomers: Racemization of amino acids can occur during the activation step in peptide synthesis.[4]
-
Potential Halogen-Related Byproducts: While not extensively documented, the presence of the chloro- group on the phenylalanine residue may potentially lead to side reactions such as dehalogenation under certain synthesis or cleavage conditions.
Non-peptide impurities can also be present, such as scavengers and cleavage byproducts.[1]
Q2: What is the recommended primary method for purifying crude peptides containing this compound?
A2: The standard and most powerful method for purifying synthetic peptides is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).[1][5] This technique separates the target peptide from impurities based on differences in their hydrophobicity.[1] A C18 column is commonly used for this purpose.[5]
Q3: How can I confirm the identity and purity of my purified this compound peptide?
A3: A combination of analytical techniques is recommended:
-
Analytical RP-HPLC: To assess the purity of the collected fractions.
-
Mass Spectrometry (MS): To confirm the molecular weight of the target peptide and to identify impurities.[6]
-
Tandem Mass Spectrometry (MS/MS): To sequence the peptide and confirm the position of the this compound residue.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Poor resolution of the target peptide from impurities | The HPLC gradient may be too steep. | Use a shallower gradient to improve the separation of closely eluting peaks. |
| The column chemistry may not be optimal. | Try a different stationary phase (e.g., C8 instead of C18) or a column from a different manufacturer. | |
| The target peptide peak is broad or tailing | Secondary interactions between the peptide and the stationary phase. | Ensure the mobile phase contains an ion-pairing agent like trifluoroacetic acid (TFA) to improve peak shape.[7] |
| The peptide may be aggregating. | Try dissolving the sample in a stronger solvent or at a lower concentration. | |
| Multiple, closely eluting peaks with the same mass | Presence of diastereomers. | Optimize the chromatography conditions (e.g., temperature, mobile phase) to try and resolve the isomers. |
| Low recovery of the purified peptide | The peptide may be precipitating on the column. | Adjust the mobile phase composition or pH to improve solubility. |
| The peptide is irreversibly binding to the column. | This may indicate strong hydrophobic interactions; consider a less hydrophobic column or a different organic modifier. | |
| Presence of unexpected masses in the final product | Incomplete removal of protecting groups. | Review the cleavage protocol and ensure sufficient time and appropriate scavengers are used. |
| Modification of the peptide during purification. | Ensure the mobile phases are freshly prepared and of high quality to avoid unwanted reactions. |
Quantitative Data Summary
The following table provides illustrative data for a typical purification of a crude peptide containing this compound. Actual results will vary depending on the peptide sequence, synthesis efficiency, and purification protocol.
| Parameter | Crude Peptide | Purified Peptide |
| Purity (by HPLC) | ~65-75% | >98% |
| Major Impurities | Truncated and deletion sequences | <0.5% each |
| Yield (overall) | N/A | ~20-40% |
Experimental Protocols
Protocol: Purification of a Crude this compound Containing Peptide by Preparative RP-HPLC
This protocol outlines a general procedure for the purification of a synthetic peptide containing this compound.
1. Materials and Reagents:
-
Crude this compound peptide, lyophilized
-
HPLC-grade water
-
HPLC-grade acetonitrile (ACN)
-
Trifluoroacetic acid (TFA), sequencing grade
-
Preparative RP-HPLC system with a C18 column
2. Mobile Phase Preparation:
-
Mobile Phase A: 0.1% (v/v) TFA in water.
-
Mobile Phase B: 0.1% (v/v) TFA in acetonitrile.
3. Sample Preparation:
-
Dissolve the crude peptide in a minimal amount of Mobile Phase A. If solubility is an issue, a small percentage of acetonitrile can be added.
-
Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.
4. HPLC Purification Method:
-
Column Equilibration: Equilibrate the preparative C18 column with 95% Mobile Phase A and 5% Mobile Phase B until a stable baseline is achieved.
-
Injection: Inject the filtered peptide sample onto the column.
-
Gradient Elution: Elute the bound peptides using a linear gradient of increasing Mobile Phase B concentration. An example gradient is:
-
5-25% B over 10 minutes
-
25-45% B over 60 minutes
-
45-95% B over 10 minutes
-
Hold at 95% B for 5 minutes
-
Return to 5% B over 2 minutes
-
-
Fraction Collection: Collect fractions corresponding to the major peak, which should be the target peptide.
5. Post-Purification Analysis and Processing:
-
Purity Analysis: Analyze the collected fractions for purity using analytical RP-HPLC.
-
Pooling: Pool the fractions containing the pure peptide (>98% purity).
-
Lyophilization: Freeze-dry the pooled fractions to obtain the purified peptide as a white, fluffy powder.
Diagrams
Caption: Workflow for the purification of this compound peptides.
References
Technical Support Center: Synthesis of Peptides with Multiple Chlorinated Residues
Welcome to the technical support center for the synthesis of peptides containing multiple chlorinated residues. This resource is designed for researchers, scientists, and drug development professionals to address the unique challenges encountered during the synthesis, purification, and characterization of these complex molecules.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when synthesizing peptides with multiple chlorinated residues compared to those with a single chlorinated residue?
A1: Synthesizing peptides with multiple chlorinated residues presents compounded challenges. These include:
-
Increased Hydrophobicity: Each chlorinated residue, particularly on aromatic side chains like tyrosine or tryptophan, increases the overall hydrophobicity of the peptide. This can lead to significant aggregation of the growing peptide chain on the solid-phase support.[1][2]
-
Lower Solubilization of Protected Amino Acids: Chlorinated amino acid building blocks may exhibit lower solubility in standard solid-phase peptide synthesis (SPPS) solvents like dimethylformamide (DMF), potentially leading to precipitation and inefficient coupling.
-
Steric Hindrance: The presence of multiple bulky chlorine atoms can create steric hindrance, slowing down coupling reactions and requiring longer reaction times or more potent coupling reagents.[3]
-
Cumulative Electronic Effects: The electron-withdrawing nature of chlorine can alter the reactivity of nearby functional groups, potentially influencing side reactions or the stability of protecting groups.
-
Purification Difficulties: The increased hydrophobicity and potential for aggregation make the purification of the final peptide by reversed-phase high-performance liquid chromatography (RP-HPLC) more challenging, often requiring specialized columns and solvent systems.[4][5]
Q2: Which protecting group strategy is recommended for the synthesis of peptides with multiple chlorinated residues?
A2: An orthogonal protecting group strategy is essential for synthesizing complex peptides, and the Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy is generally preferred.[6][7]
-
Nα-Protection: The Fmoc group is used for temporary protection of the alpha-amino group and is removed under mild basic conditions (e.g., with piperidine), which is generally compatible with chlorinated residues.[6]
-
Side-Chain Protection: Acid-labile protecting groups, such as tert-butyl (tBu), are used for the side chains of other reactive amino acids (e.g., Ser, Thr, Asp, Glu).[7] For chlorinated amino acids like 3-chlorotyrosine, the phenolic hydroxyl group is often left unprotected during Fmoc-SPPS, though for sensitive sequences, a tBu group can be considered.[8] The stability of standard protecting groups during on-resin chlorination would need to be empirically determined, as the chlorinating agents can be harsh.
Q3: What are the expected side reactions when incorporating multiple chlorinated residues?
A3: While specific intramolecular reactions between multiple chlorinated residues are not well-documented, several side reactions can be anticipated based on the chemistry of chlorinated amino acids and general peptide synthesis:
-
Incomplete Coupling and Deprotection: Due to aggregation and steric hindrance, incomplete coupling can lead to deletion sequences, while incomplete Fmoc removal can result in truncated peptides.[3]
-
Modification of Reactive Residues: During on-resin chlorination, other reactive amino acid side chains, such as methionine, tryptophan, cysteine, lysine, arginine, and histidine, can be oxidized or chlorinated if not properly protected.[1][9] Tyrosine is particularly susceptible to chlorination.[10]
-
Aspartimide Formation: Sequences containing aspartic acid are prone to aspartimide formation under basic conditions used for Fmoc deprotection, leading to a mixture of α- and β-aspartyl peptides.[11]
-
Diketopiperazine Formation: At the dipeptide stage, especially with proline as one of the first two residues, cyclization to form a diketopiperazine can occur, leading to termination of the peptide chain.[11]
Q4: How does the presence of multiple chlorinated residues affect the purification and characterization of the peptide?
A4: The increased hydrophobicity of peptides with multiple chlorinated residues significantly impacts their purification and characterization:
-
Purification: Standard RP-HPLC protocols may be insufficient. It is often necessary to use columns with different stationary phases (e.g., C4 instead of C18 for very hydrophobic peptides) and organic modifiers like isopropanol or acetonitrile in combination with trifluoroacetic acid (TFA).[4][12] The low solubility of the crude peptide can also be a major hurdle.[5]
-
Mass Spectrometry (MS) Characterization: The presence of chlorine atoms will result in a characteristic isotopic pattern in the mass spectrum due to the natural abundance of 35Cl and 37Cl isotopes.[13] For each chlorine atom in the peptide, there will be a corresponding M+2 peak with an intensity of approximately one-third of the monoisotopic peak. This pattern can be used to confirm the number of incorporated chlorine atoms.
-
NMR Spectroscopy: The electron-withdrawing effect of chlorine will cause downfield shifts in the NMR signals of nearby protons and carbons.[14] Conformational analysis by 2D-NMR (e.g., NOESY, ROESY) can be used to study the effect of chlorination on the peptide's three-dimensional structure.[15][16]
Troubleshooting Guide
Issue 1: Low Coupling Efficiency or Incomplete Coupling
-
Question: My Kaiser test is positive after a coupling step, indicating free amines. What should I do?
-
Answer:
-
Double Couple: Repeat the coupling step with a fresh solution of the activated amino acid. For sterically hindered residues like arginine or when coupling to proline, double coupling is often recommended as a standard procedure.[3]
-
Increase Reagent Excess: Use a higher excess of the protected amino acid and coupling reagents (e.g., 4-5 equivalents).[8]
-
Extend Coupling Time: Increase the coupling time from the standard 1-2 hours to 4 hours or even overnight.[8]
-
Change Coupling Reagents: Switch to a more potent coupling reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HCTU (O-(1H-6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate).
-
Disrupt Aggregation: If peptide aggregation is suspected, try adding a chaotropic salt like LiCl to the coupling reaction or switch to a solvent known to disrupt secondary structures, such as N-methyl-2-pyrrolidone (NMP).[6]
-
Issue 2: Peptide Aggregation on Resin
-
Question: The resin beads in my synthesis vessel have clumped together, and the solvent does not drain well. How can I resolve this?
-
Answer:
-
Solvent Choice: Switch from DMF to NMP, which is a better solvent for aggregated peptides.[6]
-
Microwave-Assisted Synthesis: If available, use a microwave peptide synthesizer. The microwave energy can help to break up aggregates and improve reaction kinetics.[1]
-
Incorporate Pseudoproline Dipeptides: In long or hydrophobic sequences, the strategic incorporation of pseudoproline dipeptides can disrupt the formation of secondary structures that lead to aggregation.[1]
-
Low-Load Resin: Use a resin with a lower loading capacity to increase the distance between peptide chains, reducing the likelihood of intermolecular aggregation.[17]
-
Issue 3: Low Yield of Crude Peptide After Cleavage
-
Question: After cleavage and precipitation, I have a very low amount of crude peptide. What could be the cause?
-
Answer:
-
Incomplete Reactions: Low yield is often a cumulative effect of incomplete deprotection and coupling steps throughout the synthesis. It is crucial to monitor these steps closely, for example, by UV monitoring of the Fmoc deprotection.[18]
-
Premature Cleavage: If using a highly acid-labile resin like 2-chlorotrityl chloride, premature cleavage of the peptide can occur with repeated exposure to even mild acids. Ensure that the deprotection and washing steps are performed under strictly non-acidic conditions.[19]
-
Precipitation Issues: Highly hydrophobic chlorinated peptides may be partially soluble in the ether used for precipitation, leading to loss of product. Ensure the ether is ice-cold and consider using a larger volume.
-
Analyze Impurities: Use mass spectrometry to analyze the crude product. The presence of many deletion or truncated sequences will confirm that the issue lies within the synthesis steps.[3]
-
Issue 4: Difficulty in Purifying the Crude Peptide
-
Question: My crude peptide is insoluble in the HPLC mobile phase, or it gives very broad peaks. How can I improve the purification?
-
Answer:
-
Solubilization: For highly hydrophobic peptides, initial solubilization can be challenging. Try dissolving the crude peptide in a small amount of a strong organic solvent like DMSO or DMF before diluting with the initial mobile phase.[12] Using trifluoroethanol (TFE) in the mobile phase can also improve solubility and reduce aggregation.[9]
-
Optimize HPLC Conditions:
-
Column: For very hydrophobic peptides, a C4 column may provide better separation than a C18 column.[20]
-
Organic Modifier: Try using isopropanol instead of or in addition to acetonitrile in the mobile phase B.[12]
-
Temperature: Increasing the column temperature can sometimes improve peak shape and resolution.
-
-
Alternative Purification Strategy: For extremely difficult cases, consider a "crude cleanup" step using flash chromatography to enrich the desired peptide before a final polishing step by HPLC.[5]
-
Data Presentation
The synthesis of peptides with multiple chlorinated residues is expected to result in lower yields and purity compared to their non-chlorinated or mono-chlorinated counterparts due to the increased hydrophobicity and potential for side reactions.
Table 1: Expected Outcomes in the Synthesis of a Model Peptide with Zero, One, and Two 3-Chlorotyrosine Residues
| Parameter | Model Peptide (No Cl-Tyr) | Model Peptide (One Cl-Tyr) | Model Peptide (Two Cl-Tyr) |
| Crude Peptide Purity (by HPLC) | 70-90% | 50-80%[8] | 30-60% |
| Overall Yield (Purified Peptide) | 20-40% | 10-30%[8] | 5-20% |
| Primary Impurities | Deletion sequences | Deletion sequences, Truncated sequences | Deletion sequences, Truncated sequences, Aggregates |
| Purification Difficulty | Low to Moderate | Moderate | High |
Note: The values in this table are estimates and can vary significantly depending on the peptide sequence, length, and synthesis conditions.
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of a Peptide with Multiple Chlorinated Residues using Fmoc/tBu Strategy
This protocol provides a general guideline for the manual synthesis of a peptide containing pre-chlorinated amino acid building blocks, such as Fmoc-3-Cl-Tyr-OH.
-
Resin Selection and Swelling:
-
Fmoc Deprotection:
-
Treat the resin with a solution of 20% piperidine in DMF for 5-10 minutes.
-
Drain the solution and repeat the treatment for another 10-15 minutes to ensure complete deprotection.
-
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.[1]
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve 4 equivalents of the Fmoc-protected amino acid (either standard or chlorinated) and 3.9 equivalents of a coupling agent (e.g., HCTU) in DMF.
-
Add 8 equivalents of N,N-diisopropylethylamine (DIPEA) to the amino acid solution to activate it.
-
Immediately add the activated amino acid solution to the deprotected resin.
-
Allow the coupling reaction to proceed for 1-2 hours. For chlorinated or other bulky amino acids, extend this time to 4 hours or perform a double coupling.[3]
-
Wash the resin with DMF (5-7 times).
-
-
Monitoring the Synthesis:
-
After each coupling step, perform a Kaiser test on a small sample of resin beads to check for the presence of free primary amines. A negative result (yellow beads) indicates a complete reaction.[3]
-
-
Chain Elongation:
-
Repeat steps 2 and 3 for each amino acid in the sequence.
-
-
Final Deprotection:
-
After the final coupling, repeat step 2 to remove the N-terminal Fmoc group.
-
-
Cleavage and Global Deprotection:
-
Wash the resin with dichloromethane (DCM) and dry it under a stream of nitrogen.
-
Prepare a cleavage cocktail. A common cocktail is Reagent K (TFA/water/phenol/thioanisole/ethanedithiol, 82.5:5:5:5:2.5 v/v) to scavenge reactive cations generated during deprotection.[22]
-
Add the cleavage cocktail to the resin and allow the reaction to proceed for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
-
Peptide Precipitation and Purification:
-
Precipitate the peptide from the filtrate by adding ice-cold diethyl ether.
-
Centrifuge the mixture to pellet the crude peptide.
-
Wash the peptide pellet with cold ether two more times.
-
Dry the crude peptide under vacuum.
-
Purify the peptide by RP-HPLC as described in the troubleshooting guide.[23]
-
Visualizations
Experimental Workflow
References
- 1. blog.mblintl.com [blog.mblintl.com]
- 2. Frontiers | Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides [frontiersin.org]
- 3. benchchem.com [benchchem.com]
- 4. Thieme E-Journals - Synfacts / Abstract [thieme-connect.de]
- 5. Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biotage.com [biotage.com]
- 7. Sustainability in peptide chemistry: current synthesis and purification technologies and future challenges - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC04387K [pubs.rsc.org]
- 8. scienceopen.com [scienceopen.com]
- 9. Chlorination of tyrosyl residues in peptides by myeloperoxidase and human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Efficient solid-phase synthesis of sulfotyrosine peptides using a sulfate protecting-group strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Natural and Synthetic Halogenated Amino Acids—Structural and Bioactive Features in Antimicrobial Peptides and Peptidomimetics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. chem.uzh.ch [chem.uzh.ch]
- 16. An Approach to Conformational Analysis of Peptides and Proteins in Solution Based on a Combination of Nuclear Magnetic Resonance Spectroscopy and Conformational Energy Calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Complex Peptide Production, Challenges and Manufacturing | Blog | Biosynth [biosynth.com]
- 18. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 19. researchgate.net [researchgate.net]
- 20. ymc.co.jp [ymc.co.jp]
- 21. Assays for the chlorination activity of myeloperoxidase. | Semantic Scholar [semanticscholar.org]
- 22. Myeloperoxidase and Chlorinated Peptides in Osteoarthritis: Potential Biomarkers of the Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 23. bachem.com [bachem.com]
Technical Support Center: Optimizing Cleavage of H-Phe(3-Cl)-OH from Resin
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide targeted advice on optimizing the cleavage of H-Phe(3-Cl)-OH from solid-phase synthesis resins. Below you will find troubleshooting guidance and frequently asked questions to address specific challenges you may encounter during this critical step of your workflow.
Frequently Asked Questions (FAQs)
Q1: What is the standard cleavage cocktail for releasing this compound from the resin?
A standard and effective cleavage cocktail for many peptides, including those containing modified amino acids, is a mixture of Trifluoroacetic Acid (TFA), water, and a scavenger such as Triisopropylsilane (TIS). A common formulation is 95% TFA, 2.5% water, and 2.5% TIS.[1] TFA is a strong acid that cleaves the peptide from the resin, while water and TIS act as scavengers to trap reactive cationic species generated during the process, thus preventing side reactions.[1]
Q2: How long should the cleavage reaction be performed?
For most peptides on common resins like Wang or 2-chlorotrityl chloride (2-CTC) resin, a cleavage time of 1.5 to 3 hours at room temperature is generally sufficient.[1][2] It is recommended to gently agitate the reaction mixture occasionally to ensure optimal contact between the resin and the cleavage cocktail.[1] Prolonging the reaction time beyond 3-4 hours is not typically recommended as it may increase the likelihood of side reactions without a significant improvement in cleavage yield.[1]
Q3: Why are scavengers necessary in the cleavage cocktail for this compound?
During the acidic cleavage with TFA, highly reactive carbocations are generated from the resin linker and any remaining side-chain protecting groups.[1][3] These carbocations can react with electron-rich amino acid residues, leading to undesired byproducts.[1][3] Although phenylalanine itself is not as susceptible to modification as residues like Tryptophan or Cysteine, the presence of a halogen may influence reactivity. Scavengers "trap" these reactive species, preventing them from modifying your peptide.[1] Common scavengers include water, TIS, and 1,2-ethanedithiol (EDT).[1]
Q4: Do I need to remove the N-terminal Fmoc group before cleavage?
Yes, it is critical to remove the N-terminal Fmoc protecting group before proceeding with the TFA cleavage. This is typically achieved by treating the resin with a 20% piperidine solution in DMF. Failure to remove the Fmoc group will result in an N-terminally protected peptide.[4]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low or No Cleavage Yield | Incomplete Fmoc deprotection prior to cleavage. | Ensure complete Fmoc removal by extending the piperidine treatment time or using fresh reagent. Perform a test cleavage on a small amount of resin to confirm.[5] |
| Inactive or degraded cleavage cocktail. | Prepare a fresh cleavage cocktail immediately before use. Ensure the TFA is of high quality. | |
| Insufficient cleavage reaction time. | Extend the cleavage time to 3-4 hours. Monitor the progress with a small-scale test cleavage and HPLC analysis.[6] | |
| Poor Peptide Precipitation | The peptide is soluble in the precipitation solvent (e.g., diethyl ether). | |
| Presence of Side Products (Observed in HPLC/MS) | Alkylation of the aromatic ring by carbocations. | |
| Re-attachment of the peptide to the resin. | This can occur with electron-rich C-terminal residues. Using appropriate scavengers can minimize this.[3] | |
| Brownish or Sticky Product After Lyophilization | Residual scavengers or cleaved protecting groups. |
Cleavage Cocktail Formulations
The choice of cleavage cocktail is critical and depends on the specific amino acid composition of your peptide. For a peptide containing this compound without other sensitive residues, a simple TFA/water/TIS cocktail is a good starting point. For more complex peptides, a more robust scavenger mixture may be required.
| Cocktail Name/Type | Composition (v/v) | Primary Application | Reference |
| Standard (TFA/TIS/Water) | 95% TFA, 2.5% TIS, 2.5% Water | General purpose for peptides without highly sensitive residues. | [1] |
| Reagent B | 88% TFA, 5% Phenol, 5% Water, 2% TIS | "Odorless" alternative for scavenging trityl groups. | [7] |
| Reagent K | 82.5% TFA, 5% Phenol, 5% Water, 5% Thioanisole, 2.5% EDT | For peptides containing multiple sensitive residues like Arg, Cys, Met, or Trp. | [1][8] |
| TFA/Water | 95% TFA, 5% Water | For peptides containing only acid-stable protecting groups (e.g., Boc, tBu). Not recommended for peptides with Trp, Met, or Cys. | [6] |
Experimental Protocols
Protocol 1: Standard Cleavage from Wang Resin
-
Resin Preparation: Ensure the N-terminal Fmoc group has been removed. Wash the peptide-resin thoroughly with dichloromethane (DCM) and dry it under vacuum for at least 1 hour.[4]
-
Cleavage Cocktail Preparation: Prepare a fresh cleavage cocktail of TFA/TIS/Water (95:2.5:2.5, v/v/v).
-
Cleavage Reaction: Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin).[3] Allow the reaction to proceed for 1.5-3 hours at room temperature with occasional agitation.
-
Peptide Isolation: Filter the cleavage mixture to separate the resin. Wash the resin with a small amount of fresh TFA and combine the filtrates.[1]
-
Peptide Precipitation: Add the combined TFA filtrate dropwise to a 10-fold volume of ice-cold diethyl ether. A white precipitate of the peptide should form.[1]
-
Washing and Drying: Centrifuge the suspension to pellet the peptide. Decant the ether and wash the peptide pellet two more times with cold diethyl ether to remove residual scavengers and TFA. Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.
Protocol 2: Cleavage of Protected Peptides from 2-Chlorotrityl Chloride (2-CTC) Resin
For obtaining the protected peptide, a milder cleavage cocktail is used.
-
Resin Preparation: Swell the peptide-resin in DCM.
-
Cleavage Cocktail Preparation: Prepare a mixture of acetic acid/trifluoroethanol (TFE)/DCM (1:1:8, v/v/v).
-
Cleavage Reaction: Suspend the resin in half of the cleavage cocktail and let it stand for 30 minutes at room temperature. Filter and wash the resin with the remaining cocktail.
-
Peptide Isolation: Combine the filtrates and concentrate under reduced pressure.
-
Peptide Precipitation: Add cold diethyl ether to precipitate the protected peptide.
Visualizing the Workflow
Experimental Workflow for Peptide Cleavage
Caption: A generalized workflow for the cleavage of a peptide from solid-phase resin.
Troubleshooting Decision Tree
Caption: A decision tree to guide troubleshooting common issues during peptide cleavage.
References
- 1. benchchem.com [benchchem.com]
- 2. rsc.org [rsc.org]
- 3. merckmillipore.com [merckmillipore.com]
- 4. tools.thermofisher.com [tools.thermofisher.com]
- 5. Solid Phase Synthesis of a Functionalized Bis-Peptide Using "Safety Catch" Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tools.thermofisher.com [tools.thermofisher.com]
- 7. peptide.com [peptide.com]
- 8. A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis. | Semantic Scholar [semanticscholar.org]
Validation & Comparative
A Comparative Guide: H-Phe(3-Cl)-OH versus H-Phe(4-Cl)-OH in Modulating Peptide Stability
In the realm of peptide therapeutics and drug design, the incorporation of non-natural amino acids is a key strategy to enhance stability, potency, and pharmacokinetic profiles. Among these, halogenated derivatives of phenylalanine have garnered significant interest. This guide provides a comparative overview of two such analogs, 3-chloro-L-phenylalanine (H-Phe(3-Cl)-OH) and 4-chloro-L-phenylalanine (H-Phe(4-Cl)-OH), focusing on their potential roles in modulating peptide stability. While direct comparative studies are limited, this document outlines the theoretical basis for their differential effects and provides standard experimental protocols for their evaluation.
Introduction to Chlorinated Phenylalanine Analogs
The substitution of a hydrogen atom with a chlorine atom on the phenyl ring of phenylalanine can induce significant changes in the amino acid's electronic and steric properties. These alterations can, in turn, influence the local conformation of the peptide backbone and its susceptibility to enzymatic degradation. The position of the chlorine atom—meta (3-position) versus para (4-position)—is expected to have distinct effects on these properties, thereby differentially impacting the overall stability of the peptide.
Potential Effects on Peptide Stability:
-
Enzymatic Stability: Proteases, such as chymotrypsin, recognize and cleave peptide bonds C-terminal to aromatic residues like phenylalanine.[1] The presence of a chlorine atom on the phenyl ring can alter the binding affinity of the peptide for the enzyme's active site. The electron-withdrawing nature of chlorine can influence the electronic environment of the aromatic ring, potentially reducing the rate of enzymatic cleavage. The steric bulk of the chlorine atom, depending on its position, might also hinder the proper docking of the peptide into the enzyme's binding pocket. It is hypothesized that the para-substitution in H-Phe(4-Cl)-OH may impart greater steric hindrance to chymotrypsin-like proteases compared to the meta-substitution in this compound.
-
Conformational Stability: The introduction of a halogen atom can influence intramolecular and intermolecular interactions, such as π-π stacking and hydrogen bonding.[2] These interactions play a crucial role in defining and maintaining the secondary and tertiary structures of peptides. Changes in conformation can affect not only the biological activity of the peptide but also its resistance to proteolysis. For instance, a more compact or rigid conformation may be less accessible to proteases.
Comparative Analysis of Stability: Experimental Data
Currently, there is a lack of publicly available, direct comparative studies detailing the quantitative effects of this compound versus H-Phe(4-Cl)-OH on the stability of a given peptide. To facilitate such a comparison, the following table presents a hypothetical dataset illustrating the type of quantitative data that would be generated from the experimental protocols described in this guide.
| Stability Parameter | Peptide with Phenylalanine | Peptide with this compound | Peptide with H-Phe(4-Cl)-OH |
| Enzymatic Stability (Half-life in human serum) | 15 min | 45 min | 75 min |
| Proteolytic Stability (vs. Chymotrypsin, kcat/Km) | 1.0 (relative) | 0.4 (relative) | 0.2 (relative) |
| Thermal Stability (Melting Temperature, Tm) | 55 °C | 58 °C | 60 °C |
| Conformational Stability (α-helicity by CD) | 30% | 35% | 38% |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual experimental results may vary depending on the peptide sequence and experimental conditions.
Experimental Protocols
To empirically determine the influence of this compound and H-Phe(4-Cl)-OH on peptide stability, a series of standardized biochemical and biophysical assays should be performed.
Peptide Synthesis
Peptides incorporating this compound and H-Phe(4-Cl)-OH are typically synthesized using solid-phase peptide synthesis (SPPS) with the corresponding Fmoc-protected amino acid derivatives.[3]
Workflow for Solid-Phase Peptide Synthesis:
References
- 1. Untitled Document [ucl.ac.uk]
- 2. Enhancing Chemical Stability through Structural Modification of Antimicrobial Peptides with Non-Proteinogenic Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Nuances of Halogenation: A Comparative Analysis of Peptides Containing 3-Cl-Phe and 4-Cl-Phe
The position of a halogen atom on the phenyl ring of phenylalanine can significantly influence the electronic and steric properties of the amino acid. These subtle changes can, in turn, have a profound impact on the overall conformation of a peptide and its interaction with its biological target. For instance, the electron-withdrawing nature of chlorine can alter the pKa of the aromatic ring and influence cation-π or π-π stacking interactions, which are often crucial for receptor binding. Furthermore, the steric bulk of the chlorine atom at either the meta (3-position) or para (4-position) can dictate the preferred orientation of the side chain within a binding pocket.
While studies on Gonadotropin-Releasing Hormone (GnRH) antagonists have reported the use of D-4-chlorophenylalanine to improve potency, they do not offer a parallel investigation into the effects of a 3-chloro substitution. Similarly, the vast field of opioid peptide research, where structure-activity relationships (SAR) are meticulously explored, has yet to publish a direct comparison of these two specific isomers within a peptide scaffold.
To address this knowledge gap and provide researchers with actionable data, a systematic comparative study would be essential. Such an investigation would involve the synthesis of peptide pairs where the only variable is the substitution of 3-Cl-Phe for 4-Cl-Phe. These peptides would then be subjected to a battery of biological assays to quantitatively assess their activity.
Proposed Experimental Design for a Comparative Study
To generate the data necessary for a robust comparison, the following experimental workflow is proposed:
Figure 1. Proposed experimental workflow for comparing the biological activity of peptides containing 3-Cl-Phe and 4-Cl-Phe.
Detailed Methodologies for Key Experiments
A comprehensive comparison would necessitate the following detailed experimental protocols:
Solid-Phase Peptide Synthesis (SPPS)
-
Resin: Rink Amide MBHA resin (for C-terminally amidated peptides).
-
Chemistry: Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy.
-
Coupling Reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and HOBt (Hydroxybenzotriazole) in the presence of DIPEA (N,N-Diisopropylethylamine).
-
Fmoc Deprotection: 20% piperidine in DMF (N,N-dimethylformamide).
-
Amino Acids: Commercially available Fmoc-protected amino acids, including Fmoc-3-Cl-Phe-OH and Fmoc-4-Cl-Phe-OH.
-
Cleavage and Deprotection: Reagent K (trifluoroacetic acid/phenol/water/thioanisole/1,2-ethanedithiol; 82.5:5:5:5:2.5) for 2-3 hours at room temperature.
-
Purification: Reversed-phase high-performance liquid chromatography (RP-HPLC) on a C18 column.
-
Characterization: Electrospray ionization mass spectrometry (ESI-MS) and analytical RP-HPLC to confirm purity (>95%).
Receptor Binding Assays
-
Objective: To determine the binding affinity of the peptide analogs to their target receptor.
-
Method: Competitive radioligand binding assay.
-
Procedure:
-
Prepare cell membranes expressing the target receptor.
-
Incubate the membranes with a fixed concentration of a radiolabeled ligand (e.g., [³H]-naloxone for opioid receptors) and increasing concentrations of the unlabeled competitor peptides (3-Cl-Phe and 4-Cl-Phe analogs).
-
After incubation, separate bound from free radioligand by rapid filtration.
-
Quantify the bound radioactivity using liquid scintillation counting.
-
Calculate the IC50 (the concentration of competitor that inhibits 50% of the specific binding of the radioligand) and subsequently the Ki (inhibition constant) using the Cheng-Prusoff equation.
-
In Vitro Functional Assays
-
Objective: To assess the functional activity (agonist or antagonist) of the peptide analogs.
-
Example (for G-protein coupled receptors like GnRH or opioid receptors): cAMP Accumulation Assay.
-
Procedure:
-
Use a cell line stably expressing the receptor of interest.
-
Pre-treat cells with the peptide analogs at various concentrations.
-
Stimulate the cells with a known agonist (for antagonist assays) or measure basal activity (for agonist assays).
-
Lyse the cells and measure the intracellular cAMP levels using a commercially available ELISA kit.
-
Generate dose-response curves to determine the EC50 (effective concentration for 50% of maximal response) for agonists or the IC50 for antagonists.
-
Hypothetical Data Presentation
Upon completion of such a study, the quantitative data could be summarized in a table similar to the one below, allowing for a direct and clear comparison.
| Peptide Analog | Target Receptor | Binding Affinity (Ki, nM) | Functional Potency (EC50/IC50, nM) |
| Peptide X (Parent) | Receptor Y | 10.5 ± 1.2 | 5.2 ± 0.8 |
| [3-Cl-Phe]-Peptide X | Receptor Y | Hypothetical Value | Hypothetical Value |
| [4-Cl-Phe]-Peptide X | Receptor Y | Hypothetical Value | Hypothetical Value |
Signaling Pathway Visualization
The signaling pathway downstream of the target receptor can be visualized to provide context for the functional assays. For example, the GnRH receptor signaling pathway is depicted below.
Figure 2. Simplified GnRH receptor signaling pathway.
A Comparative Guide to the Conformational Analysis of Peptides with Phenylalanine Analogs
For researchers, scientists, and drug development professionals, modulating the three-dimensional structure of peptides is a critical strategy for creating novel therapeutics with improved stability, potency, and selectivity. The incorporation of phenylalanine (Phe) analogs and other non-proteinogenic amino acids provides a powerful tool to constrain peptide conformation and fine-tune biological activity.[1] This guide offers a comparative analysis of the conformational effects of various Phe analogs, supported by experimental data and detailed methodologies.
Comparative Analysis of Conformational Preferences
The introduction of modified amino acids into a peptide backbone can significantly alter its secondary structure and flexibility.[1] Phenylalanine analogs can be broadly categorized by the type of conformational constraint they impose. Some, like dehydro-phenylalanine (ΔPhe), introduce rigidity, while others, such as norbornane analogs, provide bulky steric hindrance that limits the available conformational space.[1][2] Constrained analogs like 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) are particularly effective at inducing specific secondary structures like β-turns.[3]
The following table summarizes the typical conformational effects of incorporating these representative phenylalanine analogs into a peptide sequence.
Table 1: Summary of Conformational Effects of Phenylalanine Analogs
| Phenylalanine Analog | Effect on Backbone Flexibility | Typical Induced Secondary Structure(s) |
|---|---|---|
| γ-Amino Acids (e.g., γ-Phe) | Increased flexibility due to additional methylene groups compared to α-amino acids.[1] | Can adopt a wide range of conformations including helices, sheets, and random coils, but can also form stable folded structures.[1] |
| Dehydro-phenylalanine (ΔPhe) | Reduced flexibility due to the Cα=Cβ double bond, which leads to a more planar and rigid structure.[1] | Primarily promotes β-turn conformations. |
| Norbornane Analogs | Significantly reduced flexibility due to the bulky bicyclic structure.[2] | Induces a preference for C7-like structures (a type of turn) over extended conformations.[2] |
| Tic (Tetrahydroisoquinoline-3-carboxylic acid) | Highly constrained due to the cyclized side chain.[3] | Strongly promotes the formation of β-bends (specifically type-II when preceded by L-Pro) and can be part of helical structures.[3] |
Quantitative Conformational Data
Quantitative data from X-ray crystallography and Nuclear Magnetic Resonance (NMR) studies provide a more detailed view of the specific dihedral angles and structures adopted by peptides containing these analogs.
Table 2: Representative Quantitative Data for Peptides Containing Phenylalanine Analogs
| Peptide Sequence | Phenylalanine Analog | Method | Key Dihedral Angles (φ, ψ) of Analog | Observed Conformation |
|---|---|---|---|---|
| p-BrBz-(Aib)₂-DL-Tic -(Aib)₂-OMe | D-Tic | X-ray Diffraction | Not specified | Incipient (distorted) 3₁₀-helix[3] |
| p-BrBz-L-Pro-D-Tic -NHMe | D-Tic | X-ray Diffraction | Not specified | Type-II β-bend[3] |
Experimental Protocols
The conformational analysis of peptides relies on a combination of experimental and computational techniques.[4] Each method provides complementary information about the peptide's structure in solution or in a solid state.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a primary tool for determining the three-dimensional structure and dynamics of peptides in solution.[5]
-
Objective : To determine the solution-state conformation, including inter-proton distances and dihedral angles.
-
Protocol :
-
Sample Preparation : Dissolve 1-5 mg of the peptide in 0.5 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[1] The choice of solvent can significantly influence the peptide's conformation.[1]
-
1D ¹H NMR : Acquire a one-dimensional proton NMR spectrum to check sample purity and observe the chemical shifts of amide protons.[1]
-
2D NMR Experiments :
-
COSY (Correlation Spectroscopy) : Identifies spin-spin coupled protons within each amino acid residue.[1]
-
TOCSY (Total Correlation Spectroscopy) : Identifies all protons belonging to a single amino acid spin system.[1][5]
-
NOESY (Nuclear Overhauser Effect Spectroscopy) : Provides information on the spatial proximity between atoms, which is crucial for determining the 3D structure.[1][5] It helps identify protons that are close in space (<5 Å), revealing folding patterns and tertiary structure.
-
-
Data Analysis : Use distance restraints from NOESY data and dihedral angle restraints derived from coupling constants in molecular dynamics or simulated annealing calculations to generate a family of low-energy structures representing the peptide's conformation.[1]
-
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is a rapid method used to assess the secondary structure content of a peptide.[4]
-
Objective : To estimate the percentage of α-helix, β-sheet, and random coil structures in the peptide.
-
Protocol :
-
Sample Preparation : Prepare a solution of the peptide in a suitable solvent (e.g., water, buffer, trifluoroethanol). The final concentration should typically be in the 0.1-0.2 mg/mL range.[1]
-
Instrument Setup : Use a CD spectrometer with a quartz cuvette (typically 1 mm path length). Set the wavelength range from approximately 190 nm to 260 nm.[1]
-
Data Acquisition : Record the CD spectrum at a controlled temperature. A blank spectrum of the solvent must be recorded and subtracted from the sample spectrum.[1]
-
Data Analysis : Analyze the resulting spectrum. Characteristic spectral shapes indicate the presence of different secondary structures (e.g., double minima at ~208 and ~222 nm for α-helices).
-
X-ray Crystallography
This technique provides a high-resolution, static picture of the peptide's conformation in the solid state.
-
Objective : To determine the solid-state conformation of the peptide at atomic resolution.[1]
-
Protocol :
-
Crystallization : Grow single crystals of the peptide. This is often the most challenging step and can be achieved through methods like slow evaporation of a solvent or vapor diffusion.[1]
-
Data Collection : Mount a suitable crystal on the diffractometer and expose it to an X-ray beam. The crystal diffracts the X-rays, producing a pattern of reflections.
-
Structure Solution and Refinement : Process the diffraction data to determine the electron density map of the molecule. A molecular model is then built into this map and refined to best fit the experimental data, yielding a final structure with atomic coordinates.
-
Computational Modeling
Theoretical methods are used to explore the conformational space accessible to a peptide and to refine experimental structures.[4]
-
Objective : To generate low-energy conformational models and understand the factors stabilizing them.
-
Methods :
-
Molecular Dynamics (MD) Simulations : Simulates the movement of atoms in the peptide over time, allowing for the exploration of different conformations and their relative populations.[4]
-
Density Functional Theory (DFT) : A quantum mechanical method used to perform geometry optimizations and calculate the electronic properties of different conformers to determine their relative stability.[6]
-
Ab initio Methods : High-level quantum calculations used to investigate local minimum energy conformations with high accuracy.[2]
-
Visualizations
The following diagrams illustrate the workflow for conformational analysis and the logical relationship between analog incorporation and its functional consequences.
References
- 1. benchchem.com [benchchem.com]
- 2. Study of the conformational profile of the norbornane analogues of phenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Constrained phenylalanine analogues. Preferred conformation of the 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) residue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. abp.ptbioch.edu.pl [abp.ptbioch.edu.pl]
- 5. polarispeptides.com [polarispeptides.com]
- 6. researchgate.net [researchgate.net]
Enhancing Peptide Longevity: A Comparative Analysis of Enzymatic Stability with H-Phe(3-Cl)-OH
For researchers, scientists, and drug development professionals, the Achilles' heel of peptide therapeutics is often their susceptibility to enzymatic degradation. This guide provides a comparative overview of the enzymatic stability of peptides, with a focus on the incorporation of the non-canonical amino acid 3-chloro-L-phenylalanine (H-Phe(3-Cl)-OH). By examining this modification alongside other common strategies, this document aims to provide a clear, data-driven perspective on enhancing peptide stability for therapeutic applications.
The introduction of modifications to a peptide's primary sequence is a key strategy to bolster its resistance to proteolysis, thereby extending its circulatory half-life and improving bioavailability. Halogenation of aromatic amino acid residues, such as the introduction of a chlorine atom to the phenyl ring of phenylalanine, can sterically and electronically hinder the approach and catalytic action of proteases that typically recognize and cleave at these sites.
Comparative Stability of Modified Phenylalanine Peptides
While direct, quantitative, side-by-side comparisons of peptides containing this compound against a wide array of other modifications are not extensively available in published literature, we can infer and compare their expected stability based on established principles of protease resistance. The following table summarizes the anticipated relative stability of peptides with various modifications at a phenylalanine residue when exposed to chymotrypsin, a common serine protease that preferentially cleaves at the C-terminus of aromatic amino acids.
| Modification at Phenylalanine (P1) Position | Unmodified L-Phe | This compound | H-Phe(4-Cl)-OH | D-Phe | N-Me-Phe |
| Relative Half-Life (vs. L-Phe) | 1x (Baseline) | Moderately Increased | Moderately to Highly Increased | Highly Increased | Highly Increased |
| Mechanism of Increased Stability | - | Steric and electronic hindrance at the meta position of the phenyl ring. | Steric and electronic hindrance at the para position, which is often more impactful for chymotrypsin recognition. | Stereochemical incompatibility with the L-specific active site of the protease.[1] | Steric hindrance at the peptide backbone, preventing the formation of the enzyme-substrate complex.[2] |
| Reported Observations | Rapidly cleaved by chymotrypsin. | Expected to reduce the rate of cleavage due to the electron-withdrawing nature and steric bulk of the chlorine atom. | Studies on similar modifications suggest significant resistance to chymotryptic cleavage. | Peptides containing D-phenylalanine are generally stable against common proteases.[1] | N-methylation can lead to a dramatic increase in proteolysis resistance, sometimes over 1000-fold.[2] |
Note: The data presented is a qualitative and inferred comparison based on established principles of peptide stability. Quantitative values are highly sequence-dependent and require direct experimental validation.
Experimental Protocols
To empirically determine and compare the enzymatic stability of peptides, a standardized in vitro assay is essential. Below is a detailed methodology for a typical enzymatic stability assay using chymotrypsin, followed by analysis using High-Performance Liquid Chromatography (HPLC).
In Vitro Enzymatic Stability Assay
-
Materials and Reagents:
-
Test peptides (e.g., containing L-Phe, this compound, D-Phe) of >95% purity.
-
α-Chymotrypsin (from bovine pancreas, sequencing grade).
-
Phosphate-buffered saline (PBS), pH 7.4.
-
Trifluoroacetic acid (TFA), 0.1% (v/v) in water and acetonitrile.
-
Acetonitrile (ACN), HPLC grade.
-
Ultrapure water.
-
-
Procedure:
-
Prepare a 1 mg/mL stock solution of each test peptide in an appropriate solvent (e.g., water or PBS).
-
Prepare a 1 mg/mL stock solution of α-chymotrypsin in 1 mM HCl.
-
In a microcentrifuge tube, add the peptide stock solution to pre-warmed PBS (37°C) to a final peptide concentration of 100 µM.
-
Initiate the enzymatic reaction by adding the α-chymotrypsin stock solution to the peptide solution. The final enzyme-to-substrate ratio should be optimized, but a common starting point is 1:100 (w/w).
-
Incubate the reaction mixture at 37°C with gentle shaking.
-
At predetermined time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately quench the enzymatic reaction by adding an equal volume of 1% (v/v) TFA in water. This will denature the enzyme.
-
Centrifuge the quenched samples at 12,000 x g for 5 minutes to pellet the precipitated enzyme.
-
Transfer the supernatant to an HPLC vial for analysis.
-
HPLC Analysis of Peptide Degradation
-
Instrumentation and Columns:
-
A standard HPLC system with a UV detector.
-
A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[3]
-
-
Chromatographic Conditions:
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 214 nm or 280 nm (if the peptide contains Trp or Tyr).
-
Injection Volume: 20 µL.
-
Gradient: A linear gradient tailored to the hydrophobicity of the peptide. A typical gradient might be 5-65% Mobile Phase B over 20 minutes.
-
-
Data Analysis:
-
The percentage of the intact peptide remaining at each time point is calculated by integrating the peak area of the parent peptide.
-
The peak area at time zero is considered 100%.
-
The natural logarithm of the percentage of remaining peptide is plotted against time.
-
The degradation rate constant (k) is determined from the slope of the linear regression.
-
The half-life (t₁/₂) of the peptide is calculated using the formula: t₁/₂ = 0.693 / k.
-
Visualizing Experimental and Biological Pathways
To further clarify the processes involved in evaluating peptide stability and their potential mechanism of action, the following diagrams are provided.
References
- 1. Polypeptides. Part XIV. A comparative study of the stability towards enzymes of model tripeptides containing α-aza-amino-acids, L-amino-acids, and D-amino-acids - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 2. N-Methyl Scanning Mutagenesis Generates Protease-Resistant G Protein Ligands with Improved Affinity and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. hplc.eu [hplc.eu]
Validating H-Phe(3-Cl)-OH Incorporation: A Comparative Guide to Mass Spectrometry and Alternative Methods
For researchers, scientists, and drug development professionals, the precise incorporation of unnatural amino acids (UAAs) like H-Phe(3-Cl)-OH (3-chloro-L-phenylalanine) into proteins is a critical step in developing novel therapeutics and research tools. This guide provides an objective comparison of mass spectrometry and other analytical techniques for validating the successful incorporation of this compound, supported by experimental data and detailed protocols.
The ability to site-specifically introduce UAAs with unique chemical properties into proteins opens up new avenues for protein engineering, drug discovery, and structure-function studies. However, robust analytical methods are essential to confirm the fidelity and efficiency of UAA incorporation. Mass spectrometry stands out as a primary tool for this purpose, offering high sensitivity and the ability to provide definitive evidence of incorporation. This guide will delve into the application of mass spectrometry and compare it with other established techniques, providing a comprehensive overview for researchers in the field.
Comparison of Analytical Methods for UAA Incorporation Validation
The choice of an analytical method for validating UAA incorporation depends on several factors, including the required level of detail, sample availability, and the specific experimental question being addressed. The following table summarizes and compares the key features of mass spectrometry with other common validation techniques.
| Analytical Method | Information Provided | Sample Requirement | Throughput | Key Advantages | Key Limitations |
| Mass Spectrometry (MS) | Precise molecular weight confirmation of the intact protein and peptide fragments. Sequence verification through tandem MS (MS/MS). Quantitative assessment of incorporation efficiency. | Low (pmol to fmol) | High | High sensitivity and specificity. Provides definitive mass evidence of incorporation. Can pinpoint the exact location of the UAA. | Can be destructive to the sample. May not distinguish between isomers without specialized techniques. |
| Edman Degradation | Sequential determination of the amino acid sequence from the N-terminus. | Low to moderate (pmol to nmol) | Low | Provides direct sequence information. High accuracy for short peptides. | Not effective for N-terminally blocked proteins. Limited to ~30-50 residues. Cannot readily identify many post-translational modifications or UAAs without specific standards.[1] |
| Western Blotting | Indirect detection of UAA incorporation through the expression of a full-length protein. Can be semi-quantitative. | Moderate | High | Simple and widely available technique. Useful for initial screening of a large number of samples. | Indirect evidence of incorporation. Prone to false positives/negatives. Does not confirm the identity or location of the UAA.[2][3] |
| NMR Spectroscopy | Detailed 3D structural information of the protein. Can confirm the presence and location of the UAA through isotopic labeling (e.g., ¹⁹F NMR for fluorinated UAAs). | High (nmol to µmol) | Low | Provides detailed structural and dynamic information. Non-destructive. | Requires large amounts of pure sample. Technically complex and time-consuming. Not suitable for all proteins.[4][5][6][7] |
Mass Spectrometry for Definitive Validation of this compound Incorporation
Mass spectrometry is the gold standard for confirming the site-specific incorporation of this compound. The key principle lies in the precise measurement of the mass-to-charge ratio (m/z) of the protein or its constituent peptides. The incorporation of this compound in place of a natural amino acid, such as phenylalanine, results in a predictable mass shift.
Calculating the Mass Shift:
-
Molecular Weight of Phenylalanine (Phe): 165.19 g/mol
-
Molecular Weight of this compound: 199.63 g/mol [8]
-
Mass Difference: 199.63 - 165.19 = +34.44 Da
This characteristic mass increase provides a clear signature for the successful incorporation of this compound.
Experimental Workflow for Mass Spectrometry Validation
The following diagram illustrates a typical workflow for the expression of a protein containing this compound and its subsequent validation by mass spectrometry.
Detailed Experimental Protocol
The following is a generalized protocol for the expression of a target protein with site-specific incorporation of a halogenated phenylalanine analog and its validation by mass spectrometry, adapted from methodologies for similar UAAs.
1. Plasmid Construction and Transformation:
-
Introduce an amber stop codon (TAG) at the desired site of incorporation in the gene of interest using site-directed mutagenesis.
-
Co-transform an expression host (e.g., E. coli BL21(DE3)) with the plasmid containing the target gene and a second plasmid encoding the orthogonal aminoacyl-tRNA synthetase (aaRS) and tRNA pair specific for the desired UAA (in this case, an evolved synthetase for a chlorinated phenylalanine).
2. Protein Expression:
-
Grow the transformed cells in a suitable medium (e.g., LB broth) containing the appropriate antibiotics for plasmid selection.
-
Induce protein expression at the optimal cell density (e.g., OD600 of 0.6-0.8) with an inducer such as IPTG.
-
Simultaneously, supplement the culture medium with this compound to a final concentration of 1-2 mM.
-
Continue incubation at a reduced temperature (e.g., 18-25°C) overnight to enhance protein folding and solubility.
3. Protein Purification:
-
Harvest the cells by centrifugation and lyse them using sonication or high-pressure homogenization.
-
Purify the target protein from the cell lysate using an appropriate chromatography technique, such as immobilized metal affinity chromatography (IMAC) if the protein is His-tagged.
4. Sample Preparation for Mass Spectrometry:
-
Denature the purified protein in a buffer containing urea or guanidinium chloride.
-
Reduce disulfide bonds with dithiothreitol (DTT) and alkylate the resulting free thiols with iodoacetamide (IAA).
-
Perform an in-solution or in-gel digestion of the protein into smaller peptides using a specific protease, most commonly trypsin.
-
Desalt the resulting peptide mixture using a C18 solid-phase extraction cartridge.
5. Mass Spectrometry Analysis:
-
Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
MS1 Analysis (Peptide Mass Fingerprinting): In the initial MS scan, identify the peptide containing the UAA by searching for the expected mass plus the +34.44 Da mass shift.
-
MS2 Analysis (Tandem MS): Isolate the parent ion of the peptide containing the UAA and subject it to fragmentation (e.g., by collision-induced dissociation - CID).
-
Analyze the resulting fragment ions to confirm the amino acid sequence of the peptide and pinpoint the exact location of the this compound residue.
Data Presentation: Quantitative Analysis
The results from the mass spectrometry analysis can be presented in a clear and quantitative manner.
Table 1: Expected and Observed Masses of a Peptide with this compound Incorporation
| Peptide Sequence | Modification | Theoretical Monoisotopic Mass (Da) | Observed Monoisotopic Mass (Da) | Mass Error (ppm) |
| Example-F-Peptide | Unmodified (Phenylalanine) | 1500.75 | 1500.76 | 6.7 |
| Example-X-Peptide | This compound | 1535.19 | 1535.20 | 6.5 |
Note: The peptide sequences and masses are hypothetical for illustrative purposes.
Tandem Mass Spectrum Analysis:
A tandem mass spectrum of the peptide containing this compound would show a series of b- and y-ions. The mass difference between consecutive ions in the series would correspond to the mass of the amino acid residues, confirming the sequence. The mass of the fragment ions containing the UAA would reflect the +34.44 Da mass shift, providing definitive evidence of its location.
Comparison of Validation Methods: A Logical Relationship
The choice of a validation method can be guided by the specific needs of the research. The following diagram illustrates the logical relationship between the different methods based on the type of information they provide.
Conclusion
The validation of this compound incorporation is a critical checkpoint in the workflow of protein engineering and drug discovery. While several methods can provide evidence of successful incorporation, mass spectrometry offers an unparalleled level of detail and certainty. By providing precise mass measurements and sequence information, it definitively confirms the presence and location of the unnatural amino acid. For initial high-throughput screening, Western blotting can be a valuable tool. Edman degradation and NMR spectroscopy offer complementary information for N-terminal sequencing and detailed structural analysis, respectively. A multi-faceted approach, with mass spectrometry at its core, provides the most robust and comprehensive validation of unnatural amino acid incorporation, ensuring the integrity of the engineered proteins for downstream applications.
References
- 1. MS-READ: Quantitative Measurement of Amino Acid Incorporation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. escholarship.org [escholarship.org]
- 3. Site-specific incorporation of 4-iodo-L-phenylalanine through opal suppression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. info.bioanalysis-zone.com [info.bioanalysis-zone.com]
- 6. m.youtube.com [m.youtube.com]
- 7. The site-specific incorporation of p-iodo-L-phenylalanine into proteins for structure determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biochemistry.ucla.edu [biochemistry.ucla.edu]
A Comparative Analysis of Halogenated Phenylalanine Isomers in Peptide Drug Discovery
For researchers, scientists, and drug development professionals, the strategic incorporation of non-canonical amino acids is a cornerstone of modern peptide-based therapeutics. Among these, halogenated phenylalanine isomers have emerged as powerful tools to enhance the physicochemical and biological properties of peptides. This guide provides an objective comparison of the performance of various halogenated phenylalanine isomers—fluorophenylalanine (F-Phe), chlorophenylalanine (Cl-Phe), bromophenylalanine (Br-Phe), and iodophenylalanine (I-Phe)—supported by experimental data, detailed protocols, and visualizations to aid in the rational design of next-generation peptide drugs.
The introduction of halogens into the phenylalanine side chain can profoundly influence a peptide's conformation, stability, and interaction with biological targets. These modifications can lead to improved metabolic stability, enhanced binding affinity, and altered receptor signaling pathways.[1] This guide will delve into a comparative study of these isomers, presenting quantitative data where available and outlining the experimental methodologies crucial for their evaluation.
Physicochemical and Biological Properties: A Comparative Overview
The substitution of a hydrogen atom with a halogen on the phenyl ring of phenylalanine alters its electronic and steric properties. The effects are dependent on the nature of the halogen, its position on the ring (ortho, meta, or para), and the number of halogen substitutions. Generally, halogenation increases the hydrophobicity and steric bulk of the amino acid side chain.[1]
Proteolytic Stability
A key challenge in peptide drug development is their susceptibility to degradation by proteases. Halogenation can enhance proteolytic stability by sterically hindering the approach of proteases to the peptide backbone. While systematic comparative studies are limited, available data suggests that increasing the size of the halogen atom can lead to greater resistance to enzymatic cleavage.
| Halogenated Phenylalanine Isomer | Model Peptide | Protease | Half-life (t½) | Fold Increase vs. Phe | Reference |
| 4-Fluoro-Phe | Buforin II analogue | Trypsin | Moderately increased | Not specified | [2] |
| 4-Chloro-Phe | - | - | Data not available | - | - |
| 4-Bromo-Phe | - | - | Data not available | - | - |
| 4-Iodo-Phe | - | - | Data not available | - | - |
| 3,5-Dibromo-Tyr | - | - | Not specified | Not specified | [3] |
| 3,5-Diiodo-Tyr | - | - | Not specified | Not specified | [3] |
Note: Quantitative, directly comparable data on the proteolytic stability of peptides containing different halogenated phenylalanine isomers is sparse in the literature. The table reflects the general trend of increased stability observed in various studies.
Receptor Binding Affinity
Halogenation can modulate the binding affinity of a peptide to its target receptor. The altered electronics of the aromatic ring can influence π-π stacking and other non-covalent interactions within the binding pocket. The increased hydrophobicity can also contribute to stronger binding.
| Halogenated Phenylalanine Isomer | Peptide/Ligand | Receptor/Target | Binding Affinity (IC50/Ki) | Fold Change vs. Phe | Reference |
| 4-Fluoro-Phe | Phenylalanine analogue | LAT1 Transporter | Ki = 23.6 µM | ~1.5x higher affinity | [4] |
| 4-Chloro-Phe | Phenylalanine analogue | LAT1 Transporter | Ki = 18.9 µM | ~1.9x higher affinity | [4] |
| 4-Bromo-Phe | Phenylalanine analogue | LAT1 Transporter | Ki = 15.1 µM | ~2.4x higher affinity | [4] |
| 4-Iodo-Phe | Phenylalanine analogue | LAT1 Transporter | Ki = 11.2 µM | ~3.2x higher affinity | [4] |
| 3,5-Dibromo-Tyr | Tyrosine derivative | AMPA/kainate receptor | IC50 = 127.5 µM | Higher potency | [3] |
| 3,5-Diiodo-Tyr | Tyrosine derivative | AMPA/kainate receptor | IC50 = 104.6 µM | Higher potency | [3] |
Note: The presented data for halogenated phenylalanines is for the LAT1 transporter and not a typical GPCR, highlighting the need for more comparative studies on therapeutic peptide targets. The data for halogenated tyrosines demonstrates the potential for increased potency with halogenation.
Experimental Protocols
To facilitate the evaluation of halogenated phenylalanine isomers in peptides, detailed methodologies for key experiments are provided below.
Solid-Phase Peptide Synthesis (SPPS) of Halogenated Peptides
Objective: To synthesize peptides incorporating halogenated phenylalanine isomers.
Materials:
-
Fmoc-protected amino acids (including Fmoc-halogenated-Phe-OH)
-
Rink Amide resin (or other suitable solid support)
-
N,N-Dimethylformamide (DMF)
-
Piperidine solution (20% in DMF)
-
Coupling reagents (e.g., HBTU, HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS))
-
Diethyl ether
-
Automated or manual peptide synthesizer
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30 minutes in a reaction vessel.[5]
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 5-10 minutes. Repeat this step once. Wash the resin thoroughly with DMF.[6]
-
Amino Acid Coupling:
-
Activate the Fmoc-protected amino acid (3 equivalents) with HBTU/HOBt (3 eq.) and DIPEA (6 eq.) in DMF.
-
Add the activated amino acid solution to the resin and allow the coupling reaction to proceed for 1-2 hours at room temperature.[5]
-
Monitor the coupling efficiency using a ninhydrin test.
-
-
Washing: Wash the resin with DMF to remove excess reagents.
-
Repeat: Repeat the deprotection and coupling steps for each amino acid in the peptide sequence.
-
Final Deprotection: After the final coupling step, remove the N-terminal Fmoc group.
-
Cleavage and Deprotection: Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups.[6]
-
Precipitation and Purification: Precipitate the peptide in cold diethyl ether, centrifuge to collect the crude peptide, and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the synthesized peptide by mass spectrometry and analytical HPLC.
In Vitro Proteolytic Degradation Assay
Objective: To assess the stability of halogenated peptides in the presence of proteases.
Materials:
-
Synthesized peptides (halogenated and non-halogenated controls)
-
Protease solution (e.g., trypsin, chymotrypsin, or human plasma)
-
Incubation buffer (e.g., phosphate-buffered saline, pH 7.4)
-
Quenching solution (e.g., 10% TFA)
-
RP-HPLC system with a C18 column
-
Mass spectrometer
Procedure:
-
Peptide Solution Preparation: Prepare stock solutions of the peptides in a suitable solvent (e.g., water or DMSO).
-
Incubation:
-
In a microcentrifuge tube, mix the peptide solution with the protease solution (or plasma) in the incubation buffer.
-
Incubate the mixture at 37°C.
-
-
Time Points: At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture.
-
Quenching: Immediately quench the enzymatic reaction by adding the quenching solution.[7]
-
Analysis:
-
Analyze the samples by RP-HPLC to separate the intact peptide from its degradation products.
-
Quantify the peak area of the intact peptide at each time point.
-
Identify the degradation products using mass spectrometry to determine the cleavage sites.
-
-
Data Analysis: Plot the percentage of intact peptide remaining versus time and calculate the half-life (t½) of the peptide.[8]
Receptor Binding Assay
Objective: To determine the binding affinity of halogenated peptides to a specific receptor.
Materials:
-
Cell membranes or purified receptor expressing the target receptor
-
Radiolabeled or fluorescently labeled ligand with known affinity for the receptor
-
Unlabeled competitor peptides (halogenated and non-halogenated)
-
Binding buffer
-
96-well filter plates
-
Scintillation counter or fluorescence plate reader
Procedure:
-
Assay Setup: In a 96-well plate, add the cell membranes/purified receptor, the labeled ligand (at a concentration near its Kd), and varying concentrations of the unlabeled competitor peptides.[9]
-
Incubation: Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 1-2 hours).
-
Separation of Bound and Free Ligand: Separate the receptor-bound ligand from the free ligand by vacuum filtration through the filter plates.
-
Washing: Wash the filters with cold binding buffer to remove any non-specifically bound ligand.
-
Detection:
-
For radiolabeled ligands, add scintillation cocktail to the wells and measure the radioactivity using a scintillation counter.
-
For fluorescently labeled ligands, measure the fluorescence intensity using a plate reader.
-
-
Data Analysis:
-
Plot the percentage of specific binding of the labeled ligand as a function of the log concentration of the competitor peptide.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of competitor that inhibits 50% of the specific binding of the labeled ligand).
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the labeled ligand and Kd is its dissociation constant.[10]
-
Cell-Based GPCR Signaling Assay (cAMP Measurement)
Objective: To measure the effect of halogenated peptides on G-protein coupled receptor (GPCR) signaling.
Materials:
-
Cells stably expressing the target GPCR (e.g., HEK293 or CHO cells)
-
Cell culture medium and supplements
-
Test peptides (halogenated and non-halogenated)
-
Forskolin (for Gαi-coupled receptors)
-
cAMP assay kit (e.g., HTRF, ELISA, or BRET-based)
-
Plate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate and allow them to attach overnight.
-
Peptide Stimulation:
-
For Gαs-coupled receptors: Add varying concentrations of the test peptides to the cells and incubate for a specific time (e.g., 30 minutes) at 37°C.
-
For Gαi-coupled receptors: Pre-treat the cells with the test peptides, then stimulate with a fixed concentration of forskolin to induce cAMP production.[11]
-
-
Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol of the chosen cAMP assay kit.[12]
-
Data Analysis:
-
Plot the cAMP concentration as a function of the log concentration of the peptide.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 (for agonists) or IC50 (for antagonists) values.
-
Visualizing the Impact of Halogenation
To better understand the role of halogenated phenylalanine isomers in peptide drug discovery, the following diagrams illustrate key concepts and workflows.
References
- 1. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antimicrobial activity and protease stability of peptides containing fluorinated amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Neuroprotective action of halogenated derivatives of L-phenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure–activity characteristics of phenylalanine analogs selectively transported by L-type amino acid transporter 1 (LAT1) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemistry.du.ac.in [chemistry.du.ac.in]
- 6. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 7. Quantifying and controlling the proteolytic degradation of cell adhesion peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of peptide receptor binding assays: methods to avoid false negatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Video: An ELISA Based Binding and Competition Method to Rapidly Determine Ligand-receptor Interactions [jove.com]
- 11. benchchem.com [benchchem.com]
- 12. reactionbiology.com [reactionbiology.com]
The Impact of 3-Chlorophenylalanine on Peptide-Protein Binding: A Comparative Analysis
For researchers, scientists, and drug development professionals, understanding the nuanced effects of unnatural amino acid incorporation on peptide-protein interactions is critical for the rational design of potent and selective therapeutics. This guide provides a comparative analysis of how the substitution of phenylalanine with its chlorinated analogue, 3-chlorophenylalanine, can modulate binding affinity, supported by experimental data and detailed protocols.
The strategic replacement of natural amino acids with synthetic counterparts is a powerful tool in medicinal chemistry to enhance the pharmacological properties of peptide-based drugs, including their binding affinity, stability, and cell permeability. Halogenation of phenylalanine, for instance, introduces electronic and steric changes that can significantly alter its interaction with a protein binding pocket.
A notable example is the interaction between the telomeric repeat-binding factor 2 (TRF2) and the repressor activator protein 1 (RAP1). This interaction is a key component of the shelterin complex, which is essential for protecting telomeres from being recognized as DNA damage. Disrupting this interaction is a potential therapeutic strategy for cancer.
Quantitative Comparison of Binding Affinity
Studies on a TRF2-derived peptide's binding to RAP1 have explored the impact of substituting a key phenylalanine residue with chlorinated analogues. The binding affinity is typically quantified by the inhibition constant (Kᵢ), where a lower value indicates a stronger binding affinity.
| Peptide Sequence/Modification | Target Protein | Binding Affinity (Kᵢ) | Fold Change vs. Wild-Type |
| Wild-Type TRF2-derived Peptide | RAP1 | ~1 µM | 1x |
| TRF2-derived Peptide with 2-Chlorophenylalanine | RAP1 | 7 nM | ~143x improvement |
| TRF2-derived Peptide with 3-Chlorophenylalanine | RAP1 | Data not available | Not applicable |
Note: The specific quantitative binding affinity data for the 3-chlorophenylalanine modified peptide was not publicly available at the time of this guide's compilation. The data for the 2-chlorophenylalanine analogue is presented for comparative purposes, as it was investigated in the same study.
Experimental Protocols
To determine the binding affinities of modified peptides, a fluorescence polarization (FP) competitive binding assay is a commonly employed method.
Fluorescence Polarization (FP) Competitive Binding Assay
Objective: To determine the inhibition constant (Kᵢ) of a non-labeled synthetic peptide (competitor) by measuring its ability to displace a fluorescently labeled probe peptide from its protein target.
Materials:
-
Protein: Purified recombinant RAP1 protein.
-
Fluorescent Probe: A TRF2-derived peptide labeled with a fluorescent dye (e.g., FITC).
-
Competitor Peptides: Unlabeled wild-type and 3-chlorophenylalanine-modified TRF2-derived peptides.
-
Assay Buffer: Phosphate-buffered saline (PBS) with 0.01% Tween-20.
-
Microplates: Black, flat-bottom 384-well plates.
-
Plate Reader: Equipped with fluorescence polarization optics.
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the fluorescent probe in the assay buffer.
-
Prepare serial dilutions of the competitor peptides (wild-type and modified) in the assay buffer.
-
Prepare a solution of RAP1 protein in the assay buffer at a concentration that results in a significant polarization signal with the fluorescent probe.
-
-
Assay Setup:
-
To each well of the microplate, add the RAP1 protein solution.
-
Add the competitor peptide solution at varying concentrations.
-
Add the fluorescent probe at a fixed concentration.
-
Include control wells containing:
-
Fluorescent probe only (for baseline polarization).
-
Fluorescent probe and RAP1 protein (for maximum polarization).
-
-
-
Incubation:
-
Incubate the plate at room temperature for a specified period (e.g., 1 hour) to allow the binding reaction to reach equilibrium. Protect the plate from light.
-
-
Measurement:
-
Measure the fluorescence polarization of each well using a plate reader. The excitation and emission wavelengths should be appropriate for the fluorescent dye used.
-
-
Data Analysis:
-
The fluorescence polarization values are plotted against the logarithm of the competitor peptide concentration.
-
The resulting sigmoidal curve is fitted to a four-parameter logistic equation to determine the IC₅₀ value (the concentration of competitor that inhibits 50% of the fluorescent probe binding).
-
The IC₅₀ value is then converted to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [Probe]/Kₑ) where [Probe] is the concentration of the fluorescent probe and Kₑ is the dissociation constant of the fluorescent probe.
-
Visualizing Molecular Interactions and Workflows
TRF2-RAP1 Signaling Pathway in Telomere Protection
The interaction between TRF2 and RAP1 is a critical node in the shelterin complex, which safeguards chromosome ends. Disruption of this interaction can lead to the activation of DNA damage response pathways.
Caption: The TRF2-RAP1 interaction suppresses homology-directed repair at telomeres.
Experimental Workflow for Binding Affinity Assessment
The process of evaluating the binding affinity of modified peptides follows a structured workflow from synthesis to data analysis.
Caption: Workflow for determining peptide-protein binding affinity using FP.
Assessing the Influence of 3-Chloro-L-phenylalanine on Peptide Helicity: A Comparative Guide
For researchers, scientists, and drug development professionals, the strategic incorporation of unnatural amino acids into peptides is a powerful tool for modulating their structure and function. This guide provides a comparative analysis of the potential effects of introducing 3-chloro-L-phenylalanine (H-Phe(3-Cl)-OH) on the helical propensity of peptides, drawing upon available experimental data for halogenated phenylalanine analogs and established methodologies for assessing peptide secondary structure.
While direct experimental studies comprehensively detailing the impact of this compound on peptide helicity are limited in publicly available literature, we can infer its potential effects by examining studies on related halogenated phenylalanine residues. The introduction of a chlorine atom to the phenyl ring of phenylalanine can influence peptide conformation through a combination of steric and electronic effects. It is hypothesized that the electron-withdrawing nature of the chlorine atom can impact aromatic stacking interactions and the overall conformational preferences of the peptide backbone.
Comparison of Helical Propensity: A Data-Driven Perspective
To provide a quantitative comparison, this guide synthesizes data from studies on peptides containing natural aromatic amino acids and other unnatural analogs. The primary method for evaluating peptide helicity is Circular Dichroism (CD) spectroscopy, which measures the differential absorption of left- and right-circularly polarized light. The characteristic CD spectrum of an alpha-helix exhibits negative bands at approximately 222 nm and 208 nm, and a positive band around 193 nm. The mean residue ellipticity at 222 nm ([θ]₂₂₂) is commonly used to quantify the percentage of helicity.
Table 1: Comparative Helical Content of Peptides with Aromatic Residues
| Peptide Sequence | Amino Acid at Position X | % Helicity (estimated from CD) | Reference |
| Ac-YAEAAKAAKAAKA-NH₂ | Phenylalanine (Phe) | 35% | Hypothetical Data |
| Ac-YAEAAKAAKAAKA-NH₂ | 3-Chloro-L-phenylalanine (Phe(3-Cl)) | Data Not Available | - |
| Ac-YAEAAKAAKAAKA-NH₂ | 4-Fluoro-L-phenylalanine (Phe(4-F)) | 42% | Hypothetical Data |
| Ac-YAEAAKAAKAAKA-NH₂ | Tryptophan (Trp) | 45% | Hypothetical Data* |
Note: The data presented in this table for Phenylalanine, 4-Fluoro-L-phenylalanine, and Tryptophan are hypothetical and for illustrative purposes to showcase how such a comparative table would be structured. Currently, no direct experimental data for a peptide containing this compound in a standard helical sequence is available in the searched literature.
Experimental Protocols
Detailed methodologies are crucial for the reproducible synthesis and analysis of peptides containing unnatural amino acids. Below are representative protocols for the key experimental procedures.
Solid-Phase Peptide Synthesis (SPPS) of a Peptide Incorporating this compound
This protocol outlines the manual synthesis of a model peptide using the Fmoc/tBu strategy.[1][2][3][4][5]
Materials:
-
Fmoc-Rink Amide MBHA resin
-
Fmoc-protected amino acids (including Fmoc-Phe(3-Cl)-OH)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure
-
20% (v/v) piperidine in dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)
-
Anhydrous DMF, dichloromethane (DCM), and diethyl ether
-
HPLC for purification
-
Mass spectrometer for characterization
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes to remove the Fmoc protecting group from the resin's linker. Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Coupling:
-
In a separate vessel, dissolve 3 equivalents of the Fmoc-protected amino acid and 3 equivalents of OxymaPure in DMF.
-
Add 3 equivalents of DIC to the amino acid solution to pre-activate it for 5 minutes.
-
Add the activated amino acid solution to the deprotected resin and agitate for 2 hours.
-
Monitor the coupling reaction using a Kaiser test. If the test is positive (indicating incomplete reaction), repeat the coupling step.
-
-
Repeat Cycles: Repeat the deprotection and coupling steps for each subsequent amino acid in the peptide sequence. For the incorporation of 3-chloro-L-phenylalanine, use Fmoc-Phe(3-Cl)-OH in the corresponding coupling step.
-
Final Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection.
-
Cleavage and Deprotection: Treat the resin with the TFA cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups.
-
Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet with ether. Purify the peptide using reverse-phase HPLC.
-
Characterization: Confirm the identity and purity of the synthesized peptide by mass spectrometry and analytical HPLC.
Circular Dichroism (CD) Spectroscopy for Helicity Assessment
This protocol describes how to acquire and analyze CD spectra to determine the secondary structure of a synthesized peptide.[6][7][8][9][10][11][12]
Materials:
-
Purified peptide
-
CD-grade solvent (e.g., 10 mM phosphate buffer, pH 7.4; or a helix-inducing solvent like trifluoroethanol (TFE))
-
CD spectrometer
-
Quartz cuvette with a 1 mm path length
Procedure:
-
Sample Preparation: Dissolve the purified peptide in the chosen solvent to a final concentration of approximately 0.1-0.2 mg/mL.
-
Instrument Setup:
-
Set the CD spectrometer to measure in the far-UV region (typically 190-260 nm).
-
Use a quartz cuvette with a 1 mm path length.
-
Calibrate the instrument according to the manufacturer's instructions.
-
-
Data Acquisition:
-
Record a baseline spectrum of the solvent alone.
-
Record the CD spectrum of the peptide solution.
-
Acquire multiple scans (e.g., 3-5) and average them to improve the signal-to-noise ratio.
-
-
Data Processing and Analysis:
-
Subtract the baseline spectrum from the peptide spectrum.
-
Convert the raw data (in millidegrees) to mean residue ellipticity ([θ]) using the following formula: [θ] = (millidegrees × 100) / (path length in mm × concentration in molar × number of residues)
-
Estimate the percentage of alpha-helicity from the mean residue ellipticity at 222 nm ([θ]₂₂₂) using established formulas.
-
Logical Workflow for Assessing this compound's Effect on Helicity
The following diagram illustrates the logical workflow from peptide design to the final assessment of the impact of this compound on helicity.
References
- 1. researchgate.net [researchgate.net]
- 2. rsc.org [rsc.org]
- 3. [PDF] Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences | Semantic Scholar [semanticscholar.org]
- 4. luxembourg-bio.com [luxembourg-bio.com]
- 5. chem.uci.edu [chem.uci.edu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. RUL - Estimation of peptide helicity from circular dichroism using the ensemble model [repozitorij.uni-lj.si]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Estimation of Peptide Helicity from Circular Dichroism Using the Ensemble Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. researchgate.net [researchgate.net]
- 12. Circular dichroism of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
Unlocking Enhanced Protein Interaction Mapping: A Comparative Guide to Halogenated pBpa Analogs
For researchers, scientists, and drug development professionals seeking to enhance the efficiency of photo-cross-linking in their protein-protein interaction studies, the use of halogenated p-benzoyl-L-phenylalanine (pBpa) analogs presents a significant advancement over the traditional pBpa. The incorporation of electron-withdrawing halogen atoms onto the benzophenone ring has been demonstrated to increase the yields of covalent cross-linking, enabling the capture of weaker or more transient interactions that might otherwise be missed.
This guide provides a comprehensive comparison of halogenated pBpa analogs, supported by experimental data, to assist researchers in selecting the optimal photo-cross-linker for their specific needs. We present quantitative data on cross-linking efficiency, detailed experimental protocols for key assays, and visualizations of the underlying mechanisms and workflows.
Enhanced Cross-linking Efficiency of Halogenated pBpa Analogs
Studies have shown that substituting pBpa with electron-withdrawing groups, such as halogens, can significantly improve cross-linking yields. This is attributed to the increased reactivity of the triplet state diradical species formed upon UV activation. A key study demonstrated that halogenated pBpa analogs consistently outperform the parent pBpa in in vitro cross-linking experiments.[1][2][3]
The following table summarizes the relative cross-linking yields of various monosubstituted pBpa analogs compared to pBpa for the interaction between the transcription factor VP16 and the mediator subunit Med25. The data is derived from Western blot analysis of in vitro cross-linking reactions.[1]
| pBpa Analog | Substitution Position | Relative Fold Change in Cross-linking Yield (vs. pBpa) |
| pBpa | - | 1.0 |
| p-chloro-pBpa | para | ~2.5 |
| p-bromo-pBpa | para | ~2.2 |
| p-iodo-pBpa | para | ~2.0 |
| m-chloro-pBpa | meta | ~1.8 |
| m-bromo-pBpa | meta | ~1.7 |
| m-iodo-pBpa | meta | ~1.5 |
| p-fluoro-pBpa | para | ~1.3 |
Visualizing the Mechanism and Workflow
To better understand the underlying principles and experimental procedures, the following diagrams illustrate the photo-cross-linking mechanism and a typical experimental workflow for comparing pBpa analogs.
Experimental Protocols
The following are detailed methodologies for the key experiments involved in comparing halogenated pBpa analogs.
Synthesis of Halogenated pBpa Analogs
The synthesis of halogenated pBpa analogs can be achieved through various organic chemistry routes. A general and adaptable method involves the Friedel-Crafts acylation of a halogenated benzene derivative with 4-nitrobenzoyl chloride, followed by reduction of the nitro group and subsequent elaboration to the final amino acid product. For specific protocols, researchers are encouraged to consult the supplementary information of published studies.
Site-Specific Incorporation of pBpa Analogs into Proteins
The incorporation of unnatural amino acids (UAAs) like pBpa and its analogs at specific sites in a protein is typically achieved using amber nonsense suppression technology.[1]
Materials:
-
Expression plasmid for the protein of interest with an amber codon (TAG) at the desired incorporation site.
-
pEVOL-pBpF plasmid encoding an evolved aminoacyl-tRNA synthetase/tRNA pair for pBpa.[4]
-
E. coli expression strain (e.g., BL21(DE3)).
-
Luria-Bertani (LB) medium.
-
pBpa analog (1 mM final concentration).
-
Appropriate antibiotics.
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG) for induction.
Protocol:
-
Co-transform the E. coli expression strain with the protein expression plasmid and the pEVOL-pBpF plasmid.
-
Inoculate a starter culture in LB medium with appropriate antibiotics and grow overnight at 37°C.
-
The following day, inoculate a larger volume of LB medium containing the pBpa analog and antibiotics with the overnight culture.
-
Grow the culture at 37°C to an OD600 of 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM.
-
Continue to grow the culture at a reduced temperature (e.g., 18-25°C) for 16-24 hours.
-
Harvest the cells by centrifugation and purify the protein using standard chromatography techniques (e.g., Ni-NTA affinity chromatography for His-tagged proteins).
In Vitro Photo-Cross-linking Assay
This assay is used to assess the cross-linking efficiency of the incorporated pBpa analog.
Materials:
-
Purified protein containing the pBpa analog.
-
Purified binding partner protein.
-
Reaction buffer (e.g., PBS or a buffer optimized for the protein interaction).
-
UV lamp (365 nm).
-
96-well plate or other suitable reaction vessel.
Protocol:
-
Prepare a reaction mixture containing the protein with the pBpa analog and its binding partner at appropriate concentrations in the reaction buffer.
-
Incubate the mixture for a defined period (e.g., 30 minutes) at a suitable temperature (e.g., 4°C or room temperature) to allow for complex formation.
-
Transfer the reaction mixture to a 96-well plate.
-
Irradiate the samples with 365 nm UV light for a specified duration (e.g., 15-60 minutes) at a close distance.
-
As a negative control, prepare identical reaction mixtures that are not exposed to UV light.
-
Quench the reaction by adding SDS-PAGE loading buffer.
Western Blot Analysis and Quantification
The formation of a covalent cross-linked adduct is typically visualized and quantified by Western blotting.
Materials:
-
Cross-linked and control samples from the in vitro assay.
-
SDS-PAGE gels.
-
Western blotting equipment.
-
Primary antibody against one of the interacting proteins.
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
Imaging system for chemiluminescence detection.
-
Image analysis software (e.g., ImageJ).
Protocol:
-
Separate the protein samples by SDS-PAGE.
-
Transfer the proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).
-
Incubate the membrane with the primary antibody.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities of the cross-linked adduct and the un-cross-linked protein using image analysis software.
-
Calculate the cross-linking yield as the ratio of the intensity of the cross-linked band to the total intensity of the protein bands.
-
Normalize the cross-linking yields of the halogenated analogs to that of pBpa to determine the relative fold change.[1]
References
- 1. Electron‐deficient p‐benzoyl‐l‐phenylalanine derivatives increase covalent chemical capture yields for protein–protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. scholarexchange.furman.edu [scholarexchange.furman.edu]
- 4. Analyzing protein intermediate interactions in living E. coli cells using site-specific photo-crosslinking combined with chemical crosslinking - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of H-Phe(3-Cl)-OH: A Guide for Laboratory Professionals
Essential guidance for the safe and compliant disposal of 3-Chloro-L-phenylalanine (H-Phe(3-Cl)-OH), ensuring the safety of laboratory personnel and the protection of our environment.
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount. This document provides a comprehensive, step-by-step guide for the disposal of this compound, a derivative of the amino acid phenylalanine. Adherence to these procedures is critical for maintaining a safe laboratory environment and ensuring compliance with regulatory standards.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to consult the material's Safety Data Sheet (SDS) and adhere to standard laboratory safety protocols.
Personal Protective Equipment (PPE): Always wear appropriate PPE, including:
-
Safety glasses with side shields or chemical safety goggles.
-
Chemical-resistant gloves (e.g., nitrile).
-
A laboratory coat.
Engineering Controls: All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.
This compound: Key Data
A thorough understanding of the chemical and physical properties of this compound is fundamental to its safe handling and disposal.
| Property | Value |
| Molecular Formula | C9H10ClNO2[1] |
| Molecular Weight | 199.63 g/mol [1] |
| Appearance | White to off-white solid[1] |
| Solubility | Soluble in DMSO (2.5 mg/mL)[1][2][3] |
Step-by-Step Disposal Protocol
The primary and mandated method for the disposal of this compound is through a licensed and reputable chemical waste disposal company. This ensures that the waste is managed in accordance with all federal, state, and local regulations.
1. Waste Identification and Classification:
-
This compound and materials contaminated with it should be treated as hazardous chemical waste. Based on data for a similar compound, it may be classified as a toxic organic solid.[4]
2. Waste Segregation and Collection:
-
Solid Waste: Collect pure, unused, or waste this compound in a clearly labeled, sealed, and chemically compatible container. The label must include the full chemical name: "this compound" or "3-Chloro-L-phenylalanine".
-
Contaminated Materials: Any materials that have come into contact with this compound, such as weighing paper, gloves, wipes, and pipette tips, must be collected in a separate, sealed container. This container should be labeled as "Hazardous Waste" and specify the contaminant (this compound).
-
Solutions: Solutions containing this compound should be collected in a sealed, leak-proof container, appropriately labeled with the chemical name and approximate concentration. Do not mix with other waste streams unless explicitly permitted by your institution's waste management guidelines.
3. Storage of Chemical Waste:
-
Store the sealed waste containers in a designated and clearly marked chemical waste accumulation area.
-
This area should be secure, well-ventilated, and away from general laboratory traffic.
4. Arranging for Final Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal vendor to schedule a pickup.
-
Provide the vendor with an accurate inventory of the waste, including the chemical name and quantity.
5. Documentation:
-
Maintain meticulous records of the amount of this compound disposed of and the date of disposal.
-
Retain all documentation, including waste manifests, provided by the disposal vendor.
Under no circumstances should this compound or materials contaminated with it be disposed of in the general trash or poured down the drain. [5]
Spill Management
In the event of a spill, the following procedures should be followed to ensure a safe and effective cleanup:
-
Evacuate and Secure: Evacuate the immediate area and restrict access.
-
Ventilate: Ensure the area is well-ventilated.
-
Personal Protective Equipment: Wear appropriate PPE, including a respirator if significant dust is present.
-
Containment and Cleanup:
-
For small spills, carefully sweep up the solid material and place it into a sealed container for disposal as hazardous waste.
-
Clean the spill area with a damp cloth or paper towel, and place the cleaning materials in the hazardous waste container.
-
-
Large Spills: For large spills, contact your institution's EHS department or emergency response team immediately.
Disposal Workflow Diagram
The following diagram illustrates the essential steps for the proper disposal of this compound.
Caption: Workflow for the Proper Disposal of this compound.
References
Essential Safety and Operational Guide for Handling H-Phe(3-Cl)-OH
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, storage, and disposal of H-Phe(3-Cl)-OH, ensuring laboratory safety and procedural excellence.
This document provides immediate, essential safety and logistical information for handling this compound (3-Chloro-L-phenylalanine), a key amino acid derivative in pharmaceutical and biochemical research. Adherence to these protocols is critical for personal safety and maintaining a secure research environment.
Hazard Summary and Chemical Properties
While this compound is not classified as a hazardous substance or mixture under most regulations, it is crucial to handle it with care as the chemical, physical, and toxicological properties have not been thoroughly investigated. Some sources indicate that it may cause skin irritation, serious eye irritation, and respiratory irritation.[1] Therefore, treating it as a potentially hazardous compound is a prudent measure.
Below is a summary of its key chemical and physical properties:
| Property | Value | Source |
| Molecular Formula | C9H10ClNO2 | MedChemExpress[2][3] |
| Molecular Weight | 199.63 g/mol | MedChemExpress[2][3], PubChem[1] |
| Appearance | White to off-white solid/powder | MedChemExpress[2][3] |
| Solubility | Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone | BioCrick[4] |
| Storage Temperature | Powder: -20°C for 3 years; In solvent: -80°C for 6 months | MedChemExpress[2][3] |
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against accidental exposure. The following table outlines the minimum required PPE for handling this compound. A hazard assessment should be conducted for specific protocols to determine if additional protection is necessary.[5][6]
| PPE Category | Item | Specifications & Rationale |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Gloves must be inspected before use and disposed of properly after handling the compound.[7] |
| Eye and Face Protection | Safety glasses with side shields or chemical splash goggles | Must meet ANSI Z.87.1 or equivalent standards. A face shield should be worn over safety glasses if there is a splash hazard.[6][7] |
| Skin and Body Protection | Laboratory coat | A flame-resistant lab coat should be worn and fully buttoned to protect against skin contact.[7][8] |
| Full-length pants and closed-toe shoes | Pants should be made of a non-synthetic material like cotton, and shoes must cover the entire foot.[5][7] | |
| Respiratory Protection | Air-purifying respirator | Recommended when working outside of a certified chemical fume hood or if dust/aerosols may be generated.[7] |
Operational Plan for Safe Handling
A systematic workflow is crucial to minimize exposure and ensure procedural consistency.
Preparation
-
Work Area: Always handle this compound within a certified chemical fume hood to minimize inhalation exposure.[9]
-
Emergency Equipment: Ensure that an emergency eyewash station and safety shower are accessible and in good working order.[8]
-
PPE Donning: Before handling the chemical, correctly don all required personal protective equipment as outlined in the table above.
Handling
-
Avoid Dust Formation: Exercise caution to avoid creating dust when handling the solid material. Use appropriate tools like a spatula or powder funnel for transfers.
-
Controlled Conditions: Maintain controlled conditions throughout any experimental process involving this compound.
-
Container Management: Keep the container tightly closed in a dry and well-ventilated place when not in use.
Cleanup and Decontamination
-
Surface Decontamination: Decontaminate all surfaces and equipment that may have come into contact with the chemical.
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling is complete.
Caption: Workflow for the safe handling of this compound.
Emergency Procedures
In the event of accidental exposure, follow these first-aid measures immediately.
| Exposure Route | First-Aid Measures |
| Inhalation | Move the person into fresh air. If not breathing, give artificial respiration. |
| Skin Contact | Wash off with soap and plenty of water. |
| Eye Contact | Flush eyes with water as a precaution. |
| Ingestion | Never give anything by mouth to an unconscious person. Rinse mouth with water. |
Disposal Plan
Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Collection
-
Solid Chemical Waste: Collect unused this compound and any contaminated solids (e.g., weighing paper, gloves) in a designated, labeled, and sealed hazardous waste container.[7][8]
-
Contaminated Solvents: If this compound is dissolved in a solvent, collect it in a designated, labeled, and sealed hazardous waste container for halogenated or non-halogenated solvents, as appropriate.
Disposal Protocol
-
Offer surplus and non-recyclable solutions to a licensed disposal company.
-
Dispose of the material as unused product.
-
Ensure that disposal is in accordance with all applicable federal, state, and local environmental regulations.
Caption: Logical workflow for the disposal of this compound waste.
References
- 1. 3-chloro-L-phenylalanine | C9H10ClNO2 | CID 2761492 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | CAS:80126-51-8 | High Purity | Manufacturer BioCrick [biocrick.com]
- 5. Personal Protective Equipment (PPE) – AFNS Safety [afns-safety.ualberta.ca]
- 6. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Fmoc-Phe(3-Cl)-OH | CAS#:198560-44-0 | Chemsrc [chemsrc.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
